NH2-C4-NH-Boc
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-aminobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQWJXFJJZUVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68076-36-8 | |
| Record name | tert-butyl N-(4-aminobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Bifunctional Linker NH2-C4-NH-Boc: A Technical Guide for Drug Development Professionals
An In-depth Overview of N-(tert-Butoxycarbonyl)-1,4-diaminobutane (NH2-C4-NH-Boc), a Key Building Block in Modern Pharmaceutical Research.
In the landscape of innovative therapeutic design, particularly in the burgeoning field of targeted protein degradation, the strategic selection of chemical linkers is paramount. Among these, N-(tert-Butoxycarbonyl)-1,4-diaminobutane , commonly abbreviated as this compound, has emerged as a versatile and widely utilized building block. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and applications, with a focus on its role in the synthesis of PROteolysis TArgeting Chimeras (PROTACs).
Molecular Structure and Chemical Identity
This compound is a mono-protected diamine. Its structure consists of a four-carbon alkyl chain (butane) flanked by two amino groups. One of the amino groups is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the other remains as a free primary amine. This differential protection allows for sequential and controlled reactions at either end of the molecule, making it an ideal spacer for conjugating different molecular entities.[1][2]
The IUPAC name for this compound is tert-butyl N-(4-aminobutyl)carbamate .[2][3] Its linear formula is (CH₃)₃COCONH(CH₂)₄NH₂.
Physicochemical and Quantitative Data
The properties of this compound have been well-characterized, and the following tables summarize key quantitative data sourced from various chemical suppliers and databases.
| Identifier | Value | Source |
| CAS Number | 68076-36-8 | [1][4] |
| Molecular Formula | C₉H₂₀N₂O₂ | [1][2][4] |
| Molecular Weight | 188.27 g/mol | [1][2] |
| InChI Key | ZFQWJXFJJZUVPI-UHFFFAOYSA-N | |
| SMILES String | NCCCCNC(OC(C)(C)C)=O | [4] |
| Physical Property | Value | Conditions |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Density | 0.984 g/mL | at 20 °C[5] |
| Refractive Index | n20/D 1.460 | [1] |
| Purity | ≥97% to >98% (GC or HPLC) | [4] |
| Flash Point | 109.0 °C | Closed cup |
| Solubility | Concentration | Solvent |
| Water | 100 mg/mL (531.15 mM) | [4][6] |
| DMSO | 100 mg/mL (531.15 mM) | [6] |
Experimental Protocols
The utility of this compound is rooted in its synthetic accessibility and reactivity. Below are representative experimental protocols for its synthesis and use.
Synthesis of N-Boc-1,4-diaminobutane
A common method for the preparation of mono-Boc-protected diamines involves the slow addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to an excess of the corresponding diamine.[5]
Materials:
-
1,4-Butanediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
Procedure:
-
Dissolve 1,4-butanediamine (5 equivalents) in dichloromethane.
-
Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) dissolved in dichloromethane to the stirred diamine solution at room temperature.
-
Allow the reaction mixture to stir for 16 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any insoluble impurities.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]
-
Further purification can be achieved by flash column chromatography.
Solubilization Protocol for In Vitro Assays
For cell-based assays or other aqueous experimental systems, proper solubilization is critical.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saline or Corn Oil
Procedure:
-
Prepare a stock solution by dissolving this compound in DMSO. Sonication may be used to aid dissolution.[6]
-
For a final working solution, dilute the DMSO stock into an aqueous buffer or cell culture medium. A common protocol involves a final concentration of 10% DMSO and 90% of an aqueous vehicle (e.g., saline with 20% SBE-β-CD or corn oil).[7] It is important to ensure the final DMSO concentration is compatible with the experimental system.
Applications in Drug Development and PROTAC Synthesis
This compound is a valuable intermediate in the synthesis of pharmacologically active compounds.[5][8] Its primary application in modern drug development is as an alkyl linker in the construction of PROTACs.[4][6][7]
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The linker component of a PROTAC, for which this compound is a common starting material, plays a critical role in dictating the efficacy of the resulting degrader by controlling the distance and orientation between the target protein and the E3 ligase.
The free amine of this compound can be readily coupled to a ligand for an E3 ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon or von Hippel-Lindau ligand for VHL). Following this coupling, the Boc-protecting group is removed under acidic conditions to reveal a new primary amine, which is then available for conjugation to the target protein ligand.
Caption: General structure of a PROTAC molecule.
The diagram above illustrates the tripartite structure of a PROTAC, where a linker, often synthesized using this compound, connects a target protein ligand and an E3 ubiquitin ligase ligand. This ternary complex formation facilitates the targeted degradation of the protein of interest.
Caption: Synthetic workflow for PROTAC synthesis using this compound.
This workflow demonstrates the sequential coupling strategy enabled by the mono-protected nature of this compound, culminating in the final PROTAC molecule.
Conclusion
This compound is a foundational chemical tool for researchers and professionals in drug development. Its simple, yet elegant, bifunctional nature provides a reliable and versatile platform for the construction of complex molecules, most notably PROTACs. A thorough understanding of its properties and reaction protocols is essential for its effective implementation in the synthesis of next-generation therapeutics aimed at targeted protein degradation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. N-Boc-1,4-diaminobutane, 97+% 1 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | 68076-36-8 | MOLNOVA [molnova.com]
- 5. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]
- 6. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-Boc-1,4-diaminobutane, 97+% 5 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
An In-depth Technical Guide to tert-Butyl (4-aminobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, stability, and applications of tert-butyl (4-aminobutyl)carbamate. The information is intended to support researchers and professionals in the fields of chemistry and drug development.
Core Chemical and Physical Properties
tert-Butyl (4-aminobutyl)carbamate, also known as N-Boc-1,4-diaminobutane, is a mono-protected diamine that serves as a crucial building block in organic synthesis.[1] Its bifunctional nature, possessing both a protected primary amine (Boc-carbamate) and a free primary amine, allows for selective chemical modifications.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 68076-36-8 | [2][3] |
| Molecular Formula | C₉H₂₀N₂O₂ | [2][3] |
| Molecular Weight | 188.27 g/mol | [2][3] |
| Appearance | Clear, colorless to light yellow or viscous liquid; Off-white solid | [3][4][5] |
| Melting Point | 13 °C (lit.) | [6] |
| Boiling Point | 292.8 °C at 760 mmHg | [2][3] |
| Density | 0.984 g/mL at 20 °C (lit.) | [2][5] |
| Flash Point | 109 °C | [2][3] |
| Refractive Index | n20/D 1.460 | [2][7] |
| Vapor Pressure | 0.00179 mmHg at 25°C | [2] |
| Solubility | Insoluble in water | [4] |
| XLogP3 | 0.7 | [3] |
Spectral Data
Table 2: ¹H-NMR Spectral Data
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 1.22 ppm | s | 2H | NH₂ |
| 1.36-1.60 ppm | m | 4H | CH₂(CH₂)₂CH₂ |
| 1.44 ppm | s | 9H | C(CH₃)₃ |
| 2.74 ppm | t (J = 6.5 Hz) | 2H | CH₂NH₂ |
| 3.13 ppm | m | 2H | CH₂NHBoc |
| 4.70 ppm | s, br | 1H | NHBoc |
| Solvent: CDCl₃, Frequency: 200 MHz[2] |
Stability and Reactivity
The stability of tert-butyl (4-aminobutyl)carbamate is largely dictated by the tert-butyloxycarbonyl (Boc) protecting group.
-
Acidic Conditions : The Boc group is labile and readily cleaved under mild to strong acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758).[8][9] This deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which typically forms isobutylene (B52900) and carbon dioxide.[8]
-
Basic Conditions : The Boc group is generally stable under basic conditions and toward most nucleophiles.[8]
-
Thermal Stability : The compound is chemically stable under standard ambient conditions (room temperature). However, it can form explosive mixtures with air upon intense heating.
-
Incompatible Materials : Avoid strong oxidizing agents.[4]
-
Hazardous Decomposition Products : Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]
Experimental Protocols
This method involves the reaction of 1,4-butanediamine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
-
Materials :
-
1,4-butanediamine (56.72 mmol)
-
Di-tert-butyl dicarbonate (56.72 mmol)
-
Dichloromethane (DCM, 100 mL)
-
0.1 M Hydrochloric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate[1]
-
-
Methodology :
-
Dissolve 5 grams of 1,4-butanediamine in 50 mL of dichloromethane in a 250 mL round-bottom flask.[1]
-
In a separate flask, dissolve 15.95 grams of di-tert-butyl dicarbonate in 50 mL of dichloromethane.[1]
-
Slowly add the di-tert-butyl dicarbonate solution to the butanediamine solution at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12 hours.[1]
-
After the reaction, extract the dichloromethane solution three times each with 300 mL of 0.1 M hydrochloric acid, 300 mL of 5% sodium bicarbonate solution, and 300 mL of saturated sodium chloride solution.[1]
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the product as a transparent liquid.[1] The reported yield is approximately 79-80%.[1]
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. tert-Butyl (4-aminobutyl)carbamate, CAS No. 68076-36-8 - iChemical [ichemical.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to NH2-C4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-tert-butoxycarbonyl-1,4-diaminobutane (NH2-C4-NH-Boc), a bifunctional linker commonly utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other chemical probes. This document outlines its chemical properties, provides detailed synthetic protocols, and visualizes the synthetic workflow.
Core Molecular Data
The fundamental chemical properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.
| Parameter | Value | Reference |
| Chemical Name | tert-Butyl (4-aminobutyl)carbamate | [1] |
| Molecular Formula | C9H20N2O2 | [2][3] |
| Molecular Weight | 188.27 g/mol | [2] |
| CAS Number | 68076-36-8 | [3] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is typically achieved through the selective mono-protection of 1,4-diaminobutane (B46682) with a tert-butoxycarbonyl (Boc) group. This process is critical as it leaves one primary amine available for further functionalization. Below are detailed experimental protocols adapted from established literature.
This widely used protocol involves the direct reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[1][4]
Materials:
-
1,4-diaminobutane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N,N-diisopropylethylamine (DIEA) (optional, as a non-nucleophilic base)
-
0.1 M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1,4-diaminobutane (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Optional: Add N,N-diisopropylethylamine (1.0 equivalent) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.1 to 1.0 equivalent, depending on the desired selectivity and scale) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 0.1 M HCl, 5% NaHCO₃ solution, and saturated brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography.
This method offers high selectivity for mono-protection by protonating one of the amino groups, thereby rendering it less nucleophilic.[5]
Materials:
-
1,4-diaminobutane
-
Anhydrous Methanol (B129727) (MeOH)
-
Chlorotrimethylsilane (B32843) (Me₃SiCl) or Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Water (H₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, dissolve 1,4-diaminobutane (1.0 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Add chlorotrimethylsilane (1.0 equivalent) dropwise. Me₃SiCl reacts with methanol to generate HCl in situ, forming the mono-ammonium salt of the diamine.
-
Allow the mixture to warm to room temperature and stir for a designated period.
-
Add water, followed by a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Neutralize the reaction mixture with a 2 M NaOH solution to a pH > 12.
-
Extract the product into dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the mono-Boc protected diamine.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via selective mono-protection of 1,4-diaminobutane.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to CAS Number 68076-36-8: A Versatile Building Block in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 68076-36-8, chemically known as tert-Butyl N-(4-aminobutyl)carbamate, and often referred to as N-Boc-1,4-diaminobutane, is a pivotal chemical intermediate in modern organic and medicinal chemistry. Its unique bifunctional nature, possessing both a primary amine and a Boc-protected amine connected by a flexible four-carbon spacer, makes it an invaluable tool in the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of cutting-edge therapeutics such as Proteolysis Targeting Chimeras (PROTACs), kinase inhibitors, and polyamine-based drugs.
Core Chemical and Physical Properties
Tert-Butyl N-(4-aminobutyl)carbamate is a clear, colorless to light yellow viscous liquid under standard conditions.[1] Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| CAS Number | 68076-36-8[2] |
| Molecular Formula | C₉H₂₀N₂O₂[2] |
| Molecular Weight | 188.27 g/mol [2] |
| IUPAC Name | tert-butyl N-(4-aminobutyl)carbamate[3] |
| Synonyms | N-Boc-1,4-diaminobutane, N-Boc-putrescine, tert-Butyl (4-aminobutyl)carbamate[3] |
| Physical Property | Value |
| Appearance | Clear colorless to light yellow viscous liquid[1] |
| Density | 0.984 g/mL at 20 °C[4] |
| Boiling Point | 292.9 ± 23.0 °C (Predicted) |
| Flash Point | 109 °C (228.2 °F) - closed cup[4] |
| Refractive Index | n20/D 1.460[4] |
| Solubility | Soluble in chloroform, DMSO, and methanol. |
Spectroscopic Data
The structural integrity of tert-Butyl N-(4-aminobutyl)carbamate is typically confirmed by standard spectroscopic methods. While specific spectra are proprietary to manufacturers, typical ¹H NMR chemical shifts are observed for the tert-butyl protons, the methylene (B1212753) groups of the butyl chain, and the amine protons.
Synthesis and Manufacturing
The commercial synthesis of tert-Butyl N-(4-aminobutyl)carbamate is generally achieved through the selective protection of one of the primary amino groups of 1,4-diaminobutane (B46682) (putrescine) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The key challenge in this synthesis is to achieve mono-protection and avoid the formation of the di-Boc protected byproduct.[5]
A general synthetic workflow is depicted below:
Applications in Drug Discovery and Development
The utility of CAS 68076-36-8 stems from its role as a versatile linker and building block. The free primary amine allows for facile coupling to various molecular scaffolds, while the Boc-protected amine can be deprotected under acidic conditions to reveal a second reactive site for further functionalization.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[6] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Tert-Butyl N-(4-aminobutyl)carbamate is frequently employed as a component of the linker.
The synthesis of PROTACs often involves a multi-step process where the primary amine of CAS 68076-36-8 is first coupled to one of the ligands, followed by deprotection of the Boc group and subsequent coupling to the second ligand.
Below is a generalized experimental workflow for the synthesis of a PROTAC intermediate using CAS 68076-36-8.
A specific experimental protocol for the synthesis of a PROTAC intermediate is as follows:
Synthesis of 4-((4-aminobutyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [7]
-
To a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247) (180 mg, 0.65 mmol) and tert-butyl (4-aminobutyl)carbamate (122 mg, 0.65 mmol) in DMSO (2 mL) is added DIEA (215 µL, 1.3 mmol).
-
The mixture is stirred at 120 °C for 30 minutes.
-
Upon consumption of the starting material (monitored by LC-MS), the mixture is purified by preparative HPLC to yield the Boc-protected intermediate.
-
The intermediate is then dissolved in a 1:1 mixture of TFA/DCM and stirred at room temperature for 1 hour.
-
The solvent is removed in vacuo to obtain the desired product as a TFA salt (190 mg, 64% yield), which can be used in the next step without further purification.[7]
Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics.[8] The development of novel kinase inhibitors often involves the synthesis of libraries of compounds with diverse chemical scaffolds. Tert-Butyl N-(4-aminobutyl)carbamate serves as a valuable building block for introducing a flexible, amine-containing side chain, which can form crucial interactions within the ATP-binding pocket of kinases.[2]
The general strategy involves coupling the primary amine of CAS 68076-36-8 to a core heterocyclic scaffold, followed by further modifications after Boc deprotection.
Spermidine (B129725) and Spermine (B22157) Analogues
Spermidine and spermine are naturally occurring polyamines essential for cell growth and proliferation.[9] Synthetic analogues of these polyamines are of great interest in cancer research and for the development of agents targeting various cellular processes.[4][10] Tert-Butyl N-(4-aminobutyl)carbamate, being a mono-protected derivative of putrescine (a precursor to spermidine and spermine), is an ideal starting material for the synthesis of these analogues.[3][11]
Safety and Handling
Tert-Butyl N-(4-aminobutyl)carbamate is classified as a corrosive substance that can cause severe skin burns and eye damage.[12] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12]
| Hazard Statement | Precautionary Statement |
| H314: Causes severe skin burns and eye damage[12] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] |
| P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[12] | |
| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[12] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
CAS number 68076-36-8, or tert-Butyl N-(4-aminobutyl)carbamate, is a cornerstone building block in the synthesis of complex, biologically active molecules. Its utility in constructing linkers for PROTACs and in the synthesis of kinase inhibitors and polyamine analogues underscores its importance in modern drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working at the forefront of pharmaceutical innovation. The detailed experimental protocols and safety information provided in this guide are intended to support the effective and safe utilization of this versatile chemical intermediate.
References
- 1. tert-Butyl N-(4-aminobutyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Boc-1,4-diaminobutane, 97+% 1 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. biosynth.com [biosynth.com]
- 10. Boron-containing polyamines as DNA targeting agents for neutron capture therapy of brain tumors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to Mono-Boc Protected Butanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-Boc protected butanediamine, scientifically known as tert-butyl (4-aminobutyl)carbamate or N-Boc-1,4-diaminobutane, is a critical building block in modern organic and medicinal chemistry. Its bifunctional nature, possessing a free primary amine and a protected primary amine, allows for selective chemical modifications, making it an invaluable tool in the synthesis of complex molecules. This guide provides an in-depth overview of its chemical properties, synthesis, and diverse applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
N-Boc-1,4-diaminobutane is a stable, versatile intermediate.[1] Its key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 68076-36-8 | [1][2][3][4] |
| Molecular Formula | C9H20N2O2 | [1][2][3] |
| Molecular Weight | 188.27 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥97% or ≥98% (GC) | [1][3] |
| Density | 0.98 g/mL (Lit.) | [1] |
| Refractive Index | n20/D 1.460 (Lit.) | [1] |
| Solubility | Soluble in polar organic solvents | [4] |
| Storage | 2 - 8 °C | [1] |
Synthesis and Purification
The selective protection of one of the two primary amines in 1,4-diaminobutane (B46682) is the key step in the synthesis of mono-Boc protected butanediamine.
General Synthetic Workflow
The synthesis involves the reaction of 1,4-diaminobutane with di-tert-butyldicarbonate (Boc₂O). To favor the mono-protected product, the reaction is typically carried out with an excess of the diamine and slow addition of the Boc anhydride (B1165640) under high-dilution conditions.[5]
References
The Strategic Role of the NH2-C4-NH-Boc Linker in PROTAC Drug Discovery: A Technical Guide
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. This technical guide provides an in-depth analysis of the NH2-C4-NH-Boc linker, a key building block in the synthesis of potent and effective PROTACs. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core functions of this linker, supported by detailed experimental protocols and data presentation.
The PROTAC Modality and the Pivotal Role of the Linker
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.
The this compound linker, chemically known as tert-butyl (4-aminobutyl)carbamate (CAS No. 68076-36-8), is a versatile building block belonging to the alkyl/ether class of PROTAC linkers. Its structure, featuring a four-carbon alkyl chain, provides a balance of flexibility and hydrophobicity. The terminal primary amine allows for covalent attachment to a warhead or E3 ligase ligand, while the Boc-protected amine on the other end enables a modular and controlled synthetic approach.
Core Principles of the this compound Linker in PROTAC Design
The four-carbon chain of the this compound linker plays a crucial role in dictating the distance and relative orientation between the target protein and the E3 ligase within the ternary complex. This spatial arrangement is critical for efficient ubiquitination of the target protein. While the optimal linker length is target-dependent and often determined empirically, alkyl chains of this length have been successfully employed in the development of potent degraders.
The inclusion of the amine functionality within the linker can also influence the physicochemical properties of the final PROTAC molecule. The ability of the amine to be protonated can impact solubility and cell permeability, key factors in developing orally bioavailable drugs.
Quantitative Analysis of PROTACs with Alkyl Amine Linkers
| PROTAC Example | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical PROTAC A | BRD4 | Pomalidomide | C4 Alkyl Amine | HeLa | 50 | >90 |
| Hypothetical PROTAC B | BTK | Pomalidomide | C5 Alkyl Amine | Ramos | 10 | >95 |
| Hypothetical PROTAC C | ERRα | VHL | C3 Alkyl | 22Rv1 | 25 | ~90 |
Table 1: Representative Degradation Data for PROTACs with Short Alkyl Amine Linkers. This table summarizes the degradation potency (DC50) and efficacy (Dmax) of hypothetical PROTACs with linkers similar to this compound, highlighting the typical performance of such constructs in cellular assays.
Experimental Protocols
Synthesis of a PROTAC using the this compound Linker
This protocol outlines a general two-step synthesis for coupling the this compound linker to a carboxylic acid-functionalized warhead, followed by deprotection and coupling to an E3 ligase ligand.
Step 1: Amide Coupling of Warhead to the Linker
-
Dissolution: Dissolve the carboxylic acid-functionalized warhead (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Activation: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated. The crude product is purified by flash column chromatography to yield the warhead-linker conjugate.
Step 2: Boc Deprotection and Coupling to E3 Ligase Ligand
-
Deprotection: Dissolve the purified warhead-linker conjugate in a suitable solvent like dichloromethane (B109758) (DCM) and treat with an acid such as trifluoroacetic acid (TFA) or HCl in dioxane. Stir at room temperature until the reaction is complete (monitored by LC-MS). The solvent is then removed under reduced pressure.
-
Coupling to E3 Ligase Ligand: The deprotected amine is then coupled to a carboxylic acid-functionalized E3 ligase ligand using the same amide coupling protocol as described in Step 1.
-
Final Purification: The final PROTAC is purified by preparative reverse-phase HPLC to yield the desired product.
Cellular Assay: Western Blot for Determination of DC50 and Dmax
This protocol details the methodology for assessing the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a predetermined time (e.g., 18-24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody for a loading control protein (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizing Key Processes and Relationships
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the role of the this compound linker, and a typical experimental workflow.
An In-depth Technical Guide to Alkyl/Ether PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects these two moieties.[3][4] While often considered a simple tether, the linker's composition and length are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5] Among the various linker types, alkyl and ether chains are the most prevalently used due to their synthetic tractability and their significant impact on the physicochemical properties of the resulting PROTAC.[4]
This guide provides a comprehensive technical overview of alkyl/ether PROTAC linkers, focusing on their structure, properties, and the experimental methodologies used in their synthesis and evaluation.
The Role of Alkyl/Ether Linkers in PROTAC Function
The primary role of the linker is to bridge the POI and E3 ligase ligands, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[6] The length and flexibility of the alkyl/ether linker are critical for achieving an optimal orientation of the POI and E3 ligase, which is necessary for efficient ubiquitination of the target protein.[5][7]
-
Linker Length: An insufficient linker length can lead to steric hindrance, preventing the formation of the ternary complex.[5] Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the POI are not accessible to the E2-E3 ligase machinery.[7] Studies have shown that for some targets, a minimum linker length is required to observe any degradation. For instance, in the case of TBK1-targeting PROTACs, no degradation was observed with linkers shorter than 12 atoms.[4]
-
Linker Composition (Alkyl vs. Ether/PEG): The choice between a purely alkyl chain and one incorporating ether (often polyethylene (B3416737) glycol or PEG) units significantly impacts the PROTAC's properties:
-
Alkyl Linkers: These are composed of saturated or unsaturated hydrocarbon chains. Their key characteristics include:
-
Hydrophobicity: Alkyl linkers are more hydrophobic than their ether counterparts, which can enhance cell membrane permeability.[8]
-
Metabolic Stability: They are generally considered more metabolically stable.[9]
-
Synthetic Accessibility: Alkyl chains are often synthetically straightforward to incorporate.[9]
-
-
Ether/PEG Linkers: These linkers contain repeating ethylene (B1197577) glycol units. Their main features are:
-
The "chameleon effect" has been described for some flexible linkers, where they can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the aqueous environment of the cytoplasm.[6]
Quantitative Analysis of Alkyl/Ether Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from various studies, illustrating the impact of alkyl/ether linker length and composition on PROTAC performance.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference(s) |
| TBK1 | CRBN | Alkyl/Ether | < 12 | No degradation | - | [10] |
| TBK1 | CRBN | Alkyl/Ether | 12 | Submicromolar | >80 | [10] |
| TBK1 | CRBN | Alkyl/Ether | 21 | 3 | 96 | [4][10] |
| TBK1 | CRBN | Alkyl/Ether | 29 | 292 | 76 | [4][10] |
| ERα | Not Specified | PEG-based | 16 | Optimal Degradation | - | [10] |
| BTK | CRBN | Alkyl/Ether | 12 | 3 | - | [11] |
| BTK | CRBN | PEG/Ether | 19 | <1 | - | [11] |
Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and target proteins.
Physicochemical Properties of PROTACs with Alkyl/Ether Linkers
The linker significantly influences the overall physicochemical properties of the PROTAC molecule, which in turn affect its drug-like characteristics, such as oral bioavailability.
| PROTAC Feature | Alkyl Linkers | Ether/PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains | Repeating ethylene glycol units |
| Solubility | Generally hydrophobic, potentially limiting aqueous solubility | Hydrophilic, typically improving aqueous solubility |
| Permeability | Higher hydrophobicity can lead to increased passive diffusion across cell membranes | Can have a complex relationship with permeability; flexibility may aid in adopting conformations that shield polar surface area, but excessive PEGylation can hinder uptake |
| Metabolic Stability | Generally considered more metabolically stable | The ether linkages can be susceptible to oxidative metabolism |
| Synthetic Accessibility | Often synthetically straightforward and cost-effective | Can be more challenging and costly to synthesize compared to alkyl linkers |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate synthesis and evaluation of PROTACs with alkyl/ether linkers.
Synthesis of Bifunctional Alkyl/Ether Linkers and PROTAC Assembly
The synthesis of PROTACs is typically a modular process involving the separate synthesis of the warhead, E3 ligase ligand, and the bifunctional linker, followed by their conjugation.
Example Protocol: Synthesis of an Amine-Terminated Alkyl Linker and Conjugation to a Carboxylic Acid-Functionalized Warhead and E3 Ligase Ligand
-
Synthesis of a Boc-Protected Amino-Alkyl Bromide:
-
To a solution of the corresponding amino alcohol in dichloromethane (B109758) (DCM), add di-tert-butyl dicarbonate (B1257347) (Boc2O) and triethylamine (B128534) (TEA).
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, dry the organic layer over sodium sulfate, and concentrate in vacuo.
-
To the resulting Boc-protected amino alcohol in DCM at 0°C, add phosphorus tribromide (PBr3) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with ice-water and extract the product with DCM.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected amino-alkyl bromide.
-
-
Conjugation to the Warhead (assuming a phenolic hydroxyl group):
-
Dissolve the warhead in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K2CO3), followed by the Boc-protected amino-alkyl bromide.
-
Stir the reaction at an elevated temperature (e.g., 60-80°C) until the starting material is consumed.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product by flash column chromatography.
-
-
Boc-Deprotection:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA to yield the amine salt.
-
-
Amide Coupling to the E3 Ligase Ligand (assuming a carboxylic acid group):
-
Dissolve the E3 ligase ligand in DMF.
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).
-
Stir for a few minutes, then add the deprotected amine-functionalized warhead.
-
Stir at room temperature overnight.
-
Work up the reaction by diluting with water and extracting with an organic solvent.
-
Purify the final PROTAC product by preparative HPLC.
-
Evaluation of PROTAC Efficacy
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction of the target protein.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific to the target protein, followed by a secondary antibody. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curve.[11]
Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)
These assays provide quantitative data on the binding affinities and kinetics of the PROTAC with the POI and E3 ligase.
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to measure the binary binding affinity (KD).
-
Ternary Complex Formation: Co-inject the PROTAC and the other protein partner (the POI) over the immobilized protein to measure the formation and stability of the ternary complex.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is essential for a comprehensive understanding of alkyl/ether PROTAC linkers.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Linker Optimization
Caption: Experimental workflow for linker optimization.
Conclusion
Alkyl/ether linkers are a cornerstone of PROTAC design, offering a versatile scaffold to modulate the properties and efficacy of these potent protein degraders. The choice between a more hydrophobic alkyl linker and a more hydrophilic ether/PEG linker depends on the specific therapeutic goal, balancing factors such as cell permeability, solubility, and metabolic stability. A systematic approach to linker design, involving the synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions, is crucial for the development of optimized clinical candidates. The experimental protocols and workflows outlined in this guide provide a framework for the rational design and evaluation of PROTACs incorporating these fundamental linker classes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Strategic Utility of NH2-C4-NH-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC's architecture is the linker, a chemical scaffold that connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker—its length, rigidity, and chemical composition—is a key determinant of the efficacy of the resulting degrader.[1]
This technical guide provides an in-depth examination of NH2-C4-NH-Boc, a versatile alkyl linker, and its application in the design and synthesis of potent protein degraders. We will explore its structural significance, provide detailed experimental protocols for the evaluation of PROTACs incorporating this linker, and present quantitative data to inform rational drug design. The focus will be on the degradation of Bromodomain-containing protein 4 (BRD4), a well-validated therapeutic target in oncology.
This compound: A Versatile Linker for PROTAC Synthesis
This compound, chemically known as tert-butyl (4-aminobutyl)carbamate, is an aliphatic linker characterized by a four-carbon chain. One terminus features a primary amine, while the other is protected by a tert-butyloxycarbonyl (Boc) group. This bifunctional nature makes it an ideal building block for the modular synthesis of PROTACs. The Boc-protected amine allows for selective and controlled conjugation to either the target-binding ligand or the E3 ligase ligand, while the free amine can be subsequently deprotected to enable coupling with the other half of the molecule. The C4 alkyl chain provides a degree of flexibility that can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Targeting BRD4 with a C4 Linker-Containing PROTAC
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that act as epigenetic readers, playing a critical role in the regulation of gene transcription.[2] Its involvement in the expression of key oncogenes, such as c-MYC, has made it a compelling target for cancer therapy.[2][3] The degradation of BRD4 via PROTACs has shown significant promise in preclinical studies.
A series of potent BRD4-based PROTACs have been developed, demonstrating that the length of the alkyl linker significantly impacts degradation efficiency. In one such series, a PROTAC featuring a four-carbon linker exhibited potent degradation of BRD4 in acute myeloid leukemia (AML) cell lines.
Quantitative Data for BRD4 Degradation
The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the degradation efficiency of a BRD4-targeting PROTAC with a C4-like linker in MV4-11 AML cells.
| Compound | Linker Length | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 PROTAC | 4 Carbons | ~10 | >90% | MV4-11 |
Note: The data presented is a representative example from published literature and may not correspond to a single, specific compound but rather illustrates the typical potency of a BRD4 PROTAC with a C4 alkyl linker.
Signaling Pathways and Experimental Workflows
BRD4 Signaling Pathway
BRD4 plays a pivotal role in transcriptional activation. It binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex. This, in turn, phosphorylates RNA Polymerase II, leading to the transcription of target genes, including the oncogene c-MYC. Degradation of BRD4 disrupts this cascade, leading to the downregulation of c-MYC and subsequent inhibition of cancer cell proliferation.
Experimental Workflow for PROTAC Evaluation
A systematic approach is required to characterize the efficacy of a novel PROTAC. The workflow typically involves a series of in vitro cellular assays to confirm the mechanism of action and determine potency.
Experimental Protocols
Synthesis of a BRD4-Targeting PROTAC with a C4 Linker
The synthesis of a BRD4-targeting PROTAC with a C4 linker typically involves a multi-step process. A common strategy is the sequential coupling of the BRD4 ligand, the C4 linker, and the E3 ligase ligand.
Materials:
-
BRD4 ligand with a suitable reactive handle (e.g., a carboxylic acid derivative of JQ1)
-
This compound (tert-butyl (4-aminobutyl)carbamate)
-
E3 ligase ligand with a suitable reactive handle (e.g., pomalidomide)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagent (e.g., TFA)
Procedure:
-
Coupling of BRD4 Ligand to the Linker:
-
Dissolve the BRD4 ligand-COOH (1 eq.) in anhydrous DMF.
-
Add HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3 eq.).
-
Stir for 15 minutes at room temperature.
-
Add this compound (1.1 eq.) and stir overnight at room temperature.
-
Purify the product by flash chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in DCM.
-
Add TFA (10 eq.) and stir for 2 hours at room temperature.
-
Remove the solvent under reduced pressure to obtain the amine salt.
-
-
Coupling of the E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand-COOH (1 eq.) in anhydrous DMF.
-
Add HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3 eq.).
-
Stir for 15 minutes at room temperature.
-
Add the deprotected BRD4-linker intermediate (1.1 eq.) and stir overnight at room temperature.
-
Purify the final PROTAC by preparative HPLC.
-
Western Blot for BRD4 Degradation
This is the most common method to directly measure the reduction in target protein levels.[4][5]
Materials:
-
Cultured cells (e.g., MV4-11)
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[6]
Materials:
-
Recombinant E1, E2, and E3 ligase (e.g., CRBN/DDB1)
-
Recombinant BRD4 protein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blotting reagents
-
Anti-BRD4 and anti-ubiquitin antibodies
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, BRD4 protein, and the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis:
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-BRD4 antibody to detect higher molecular weight ubiquitinated BRD4 species (a smear or ladder).
-
Alternatively, probe with an anti-ubiquitin antibody after immunoprecipitating BRD4.
-
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the BRD4-PROTAC-E3 ligase ternary complex.[7][8][9][10][11]
Materials:
-
Tagged recombinant BRD4 (e.g., GST-BRD4)
-
Tagged recombinant E3 ligase (e.g., His-CRBN/DDB1)
-
TR-FRET donor-labeled antibody (e.g., anti-GST-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-His-d2)
-
PROTAC compound
-
Assay buffer
-
Microplate reader with TR-FRET capability
Procedure:
-
Assay Setup: In a microplate, add the tagged BRD4, tagged E3 ligase, and the corresponding donor and acceptor antibodies.
-
PROTAC Addition: Add a serial dilution of the PROTAC compound.
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Signal Detection: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, with the peak indicating maximal ternary complex formation.
Conclusion
The this compound linker is a valuable tool in the targeted protein degradation field, offering a straightforward and effective means of connecting target-binding and E3 ligase-recruiting moieties. The four-carbon alkyl chain provides an optimal length and flexibility for the formation of a productive ternary complex in certain target systems, such as the degradation of BRD4. The experimental protocols and data presented in this guide provide a framework for the rational design and evaluation of novel PROTACs utilizing this and similar linkers. As the field of targeted protein degradation continues to evolve, a deep understanding of the role of the linker will remain paramount in the development of the next generation of therapeutics.
References
- 1. lifesensors.com [lifesensors.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Applications of tert-Butyl (4-aminobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tert-butyl (4-aminobutyl)carbamate, also known as N-Boc-1,4-diaminobutane, is a critical bifunctional building block in modern organic synthesis and medicinal chemistry. Its structure, which features a primary amine and a tert-butyloxycarbonyl (Boc)-protected primary amine separated by a flexible four-carbon alkyl chain, allows for selective and sequential chemical modifications. This unique characteristic makes it an invaluable tool for constructing complex molecular architectures, particularly as a linker in advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its applications, physicochemical properties, key chemical reactions, and detailed experimental protocols relevant to its use in research and drug development.
Core Applications
The differential reactivity of its two amino groups—one nucleophilic and one chemically masked—positions tert-butyl (4-aminobutyl)carbamate as a versatile synthetic intermediate.
-
Linker in Heterobifunctional Molecules: Its most prominent application is in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] In this context, tert-butyl (4-aminobutyl)carbamate serves as the basis for the linker that connects a ligand binding to the target protein with another ligand that recruits an E3 ubiquitin ligase.[1][2] The length and flexibility of the butyl chain are often critical for optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for therapeutic efficacy.[2]
-
Peptide Synthesis and Modification: The compound is used to introduce a primary amine functionality, spaced by a C4 linker, onto peptides. This modification can be performed on the N-terminus, C-terminus, or the side chains of acidic amino acids (e.g., aspartic acid). The newly introduced amine serves as a handle for subsequent conjugation of molecules such as fluorophores, biotin (B1667282) labels, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties.
-
Intermediate for Bioactive Compounds: It is a key starting material in the synthesis of a wide range of pharmacologically active compounds.[3] Its use has been noted in the preparation of spermidine (B129725) analogues and as an intermediate in the synthesis of various kinase inhibitors and peptide mimetics, particularly in oncology and antiviral drug development.[3][4]
-
Materials Science: In materials science, tert-butyl (4-aminobutyl)carbamate is utilized in the development of specialized polymers and surface coatings.[3] The incorporation of this molecule can enhance properties such as stability and lipophilicity.[3]
Physicochemical and Chemical Properties
The utility of tert-butyl (4-aminobutyl)carbamate is defined by its chemical properties, which allow for predictable reactivity in multi-step syntheses.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₉H₂₀N₂O₂[1] |
| Molecular Weight | 188.27 g/mol [1] |
| Appearance | Clear colorless to light yellow liquid[1] |
| Boiling Point | 292.8°C at 760 mmHg[1] |
| Density | 1.0 ± 0.1 g/cm³[1] |
| Flash Point | 109 °C[1] |
| Topological Polar Surface Area | 64.4 Ų[1] |
| CAS Number | 68076-36-8[1] |
Chemical Reactivity
The synthetic versatility of tert-butyl (4-aminobutyl)carbamate stems from the orthogonal nature of its two functional groups. The unprotected primary amine is a potent nucleophile, readily participating in standard amine reactions. In contrast, the Boc-protected amine is stable under basic and nucleophilic conditions, requiring strong acid for deprotection. This allows for a well-defined, two-stage reaction workflow.
Caption: General synthetic workflow using the bifunctional nature of the reagent.
Experimental Protocols
The following protocols provide detailed methodologies for common transformations involving tert-butyl (4-aminobutyl)carbamate. These are intended as starting points and may require optimization based on the specific substrate and scale.
Protocol 1: Boc Group Deprotection
This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free primary amine, typically as a salt.
-
Materials:
-
Boc-protected substrate (1.0 eq.)
-
Trifluoroacetic acid (TFA, 10-20 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Methodology:
-
Dissolve the Boc-protected substrate in DCM (0.1-0.5 M) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add TFA (10-20 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[5]
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.[5]
-
Dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate solution to neutralize residual acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free amine.[5] Alternatively, for isolation as the HCl salt, use 4M HCl in dioxane as the deprotection reagent and either collect the precipitated product by filtration or remove the solvent under reduced pressure.[6]
-
Protocol 2: Amide Bond Formation (Coupling Reaction)
This protocol details the coupling of the free primary amine of tert-butyl (4-aminobutyl)carbamate to a carboxylic acid.
-
Materials:
-
tert-Butyl (4-aminobutyl)carbamate (1.1 eq.)
-
Carboxylic acid (1.0 eq.)
-
HBTU (1.1 eq.) or EDCI (1.2 eq.) with HOBt (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel, magnetic stirrer
-
-
Methodology:
-
In a reaction vessel, dissolve the carboxylic acid in anhydrous DMF.
-
Add the coupling reagents (e.g., HBTU and DIPEA). Stir for 2-3 minutes to pre-activate the carboxylic acid.
-
Add tert-butyl (4-aminobutyl)carbamate to the activated mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction for completion using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Protocol 3: N-Alkylation via Reductive Amination
This protocol describes the reaction of the primary amine with an aldehyde or ketone to form a secondary amine.
-
Materials:
-
tert-Butyl (4-aminobutyl)carbamate (1.0 eq.)
-
Aldehyde or ketone (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (B8407120) (STAB, 1.5 eq.)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (optional, catalytic amount)
-
Reaction vessel, magnetic stirrer
-
-
Methodology:
-
Dissolve tert-butyl (4-aminobutyl)carbamate and the aldehyde/ketone in the reaction solvent (e.g., DCE).
-
If the reaction is slow, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add STAB portion-wise to the reaction mixture. Note: The reaction may be exothermic.
-
Continue stirring at room temperature for 3-12 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via column chromatography.
-
Key Applications in Drug Discovery Visualized
The role of tert-butyl (4-aminobutyl)carbamate as a linker is fundamental to the mechanism of action for many advanced therapeutics.
Caption: Role of the linker in forming a PROTAC-induced ternary complex.
References
A Technical Guide to the Solubility of NH2-C4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of tert-butyl (4-aminobutyl)carbamate, commonly referred to as NH2-C4-NH-Boc. This bifunctional molecule is a crucial building block in medicinal chemistry, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility in various solvents is paramount for its effective use in synthesis, purification, and formulation.
Core Concepts: Predicting Solubility
The solubility of this compound is governed by its molecular structure, which features both polar and non-polar characteristics. The presence of a primary amine (-NH2) and a carbamate (B1207046) (-NH-Boc) group allows for hydrogen bonding with polar solvents. Conversely, the butyl chain (-C4-) and the bulky tert-butyl group contribute to its lipophilicity, favoring solubility in non-polar organic solvents. This amphiphilic nature results in a varied solubility profile across different solvent classes.
Quantitative and Qualitative Solubility Data
| Solvent | Formula | Type | Solubility | Concentration | Notes |
| Water | H₂O | Polar Protic | Soluble | 100 mg/mL (531.15 mM) | Forms a clear solution. Sonication may be required to aid dissolution.[1][2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | 100 mg/mL (531.15 mM) | Readily dissolves. Sonication is recommended for rapid dissolution.[2] |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Not specified | Frequently used as a solvent in reactions involving this compound.[3][4] |
| Methanol | CH₃OH | Polar Protic | Soluble | Not specified | Mentioned as a suitable solvent.[3][4] |
Experimental Protocol: Determination of Solubility
For solvents not listed above, or to obtain precise quantitative data for specific applications, the following isothermal shake-flask method is a reliable experimental protocol.
Materials and Equipment:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS, or ELSD)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare samples in triplicate for each solvent.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
Analyze the filtered supernatant and the calibration standards using a validated analytical method (e.g., HPLC, GC).
-
Determine the concentration of this compound in the saturated solution by comparing the analytical response to the calibration curve.
-
Visualizations: Logical and Experimental Workflows
The Role of this compound in PROTACs
This compound is a commonly used linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker physically separates the two binding moieties and its length and composition are critical for the efficacy of the PROTAC.
Caption: General structure of a PROTAC molecule and its interaction with cellular machinery.
Experimental Workflow: PROTAC Synthesis
The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process. The following diagram illustrates a general workflow for the coupling of a Protein of Interest (POI) ligand and an E3 ligase ligand to the this compound linker.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
References
A Comprehensive Technical Guide to the Storage and Stability of NH2-C4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical aspects concerning the storage and stability of NH2-C4-NH-Boc, chemically known as N-(tert-butoxycarbonyl)-1,4-diaminobutane. As a pivotal building block in pharmaceutical synthesis, particularly in the development of PROTACs and other pharmacologically active compounds, a thorough understanding of its stability is paramount to ensure experimental reproducibility and the integrity of final products.[1][2][3]
Core Compound Properties
This compound is a mono-protected diamine featuring a tert-butoxycarbonyl (Boc) group, which imparts specific stability characteristics.[1] This colorless to light yellow liquid is a versatile intermediate for introducing a four-carbon spacer in organic synthesis.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 68076-36-8 | [1][5] |
| Molecular Formula | C9H20N2O2 | [1][6] |
| Molecular Weight | 188.27 g/mol | [1][6] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.984 g/mL at 20 °C | [5][6] |
| Refractive Index | n20/D 1.460 | [1][6] |
| Boiling Point | 292.9 ± 23.0 °C (Predicted) | [5] |
| Flash Point | 109 °C (closed cup) | [5][6] |
| Purity | ≥ 97% - ≥ 98% (GC) | [1][4] |
Intrinsic Stability of the Boc Protecting Group
The stability of this compound is largely dictated by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is renowned for its robustness under a range of conditions, yet it can be readily removed under specific acidic environments.[7][8]
-
Basic and Nucleophilic Conditions : The Boc group is generally stable in the presence of most nucleophiles and under basic conditions, including aqueous base hydrolysis.[7][9] This stability allows for a wide array of chemical transformations on other parts of a molecule without unintended deprotection.[7]
-
Acidic Conditions : The Boc group is labile to acidic conditions.[7] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for its removal.[7][10] Consequently, exposure to acidic reagents and media should be avoided during storage and handling to maintain the integrity of the Boc protection.[7]
-
Thermal Stability : While relatively stable at ambient temperatures, the Boc group is susceptible to thermal degradation at elevated temperatures.[7] Prolonged exposure to temperatures exceeding 85-90°C can lead to deprotection.[7] Thermal deprotection can also be achieved in continuous flow systems at higher temperatures (e.g., 150-180 °C).[11]
-
Catalytic Hydrogenation : The Boc group is stable under catalytic hydrogenation conditions, which makes it orthogonal to protecting groups that are labile to hydrogenolysis, such as the Carboxybenzyl (Cbz) group.[8]
Recommended Storage and Handling
Proper storage and handling are crucial for maintaining the purity and stability of this compound. The primary risks during long-term storage are exposure to acids, elevated temperatures, moisture, and atmospheric carbon dioxide.[7]
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale | Reference(s) |
| Temperature | 2-8°C | To minimize thermal degradation and slow potential hydrolytic decomposition. | [1][7] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent reaction with atmospheric carbon dioxide, which can form carbamate (B1207046) salts with the free amine, and to protect against oxidative degradation. | [7] |
| Light | Protection from light (e.g., amber vials) | To prevent potential photolytic degradation. This is a general precaution for complex organic molecules. | [7] |
| Moisture | Tightly sealed containers, desiccated environment | To minimize hydrolytic degradation of the Boc group. | [7] |
For stock solutions, it is recommended to use anhydrous solvents like DMSO and store them at -20°C or -80°C in tightly sealed vials, protected from light.[3][12] Under these conditions, stock solutions are generally stable for several months.[12]
Potential Degradation Pathways
The primary degradation pathways for this compound involve the cleavage of the Boc group.
Caption: Potential degradation pathways for this compound.
-
Hydrolytic Degradation : Although generally stable in neutral water, the carbamate linkage can undergo slow hydrolysis, particularly in the presence of acidic or basic conditions or with prolonged exposure to moisture.[7] This pathway yields the unprotected 1,4-diaminobutane, tert-butanol, and carbon dioxide.[7]
-
Thermal Decomposition : Exposure to high temperatures can lead to the cleavage of the Boc group, resulting in the formation of the free diamine, isobutylene, and carbon dioxide.[7][13]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.[7]
Caption: Workflow for forced degradation studies of this compound.
Methodology:
-
Acid Hydrolysis : Dissolve a known amount of this compound in a 0.1 M HCl solution. Heat the solution at 60°C for specified time intervals (e.g., 24, 48 hours). Neutralize a sample before analysis.[7]
-
Base Hydrolysis : Dissolve the compound in a 0.1 M NaOH solution. Heat the solution at 60°C for specified time intervals. Neutralize a sample before analysis.[7]
-
Oxidative Degradation : Dissolve the compound in a 3% hydrogen peroxide solution and keep it at room temperature for a specified period.[7]
-
Thermal Degradation : Place a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for a specified period.[7]
-
Photolytic Degradation : Expose a solid sample to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be stored under the same conditions but protected from light.[7]
-
Analysis : Analyze the stressed samples using a suitable stability-indicating method, such as HPLC with UV and/or MS detection, to identify and quantify any degradation products.[7]
Protocol 2: HPLC Method for Purity and Stability Assessment
The following is an example of a reversed-phase HPLC method that can be used to assess the purity of this compound and monitor its stability.[7]
Table 3: Example HPLC Parameters
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile |
| Gradient | 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30.1-35 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm or 220 nm |
| Injection Volume | 10 µL |
Conclusion
The stability of this compound is robust under standard synthetic conditions, particularly in basic and nucleophilic environments.[7][9] However, its susceptibility to acidic conditions and elevated temperatures necessitates careful consideration during synthesis, purification, and storage.[7] Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is essential for maintaining the compound's integrity and ensuring the reliability of experimental outcomes.[1][7] Regular purity assessment using techniques like HPLC is recommended for long-term storage.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-1,4-diaminobutane, 97+% 5 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. N-boc-1,4-diaminobutane [chembk.com]
- 6. N-Boc-1,4-butanediamine = 97.0 GC/NT 68076-36-8 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Thermal Methods - Wordpress [reagents.acsgcipr.org]
An In-depth Technical Guide to the Safety and Handling of tert-Butyl (4-aminobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for tert-butyl (4-aminobutyl)carbamate (also known as N-Boc-1,4-diaminobutane), a versatile bifunctional molecule widely used in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Chemical Identification and Properties
Tert-butyl (4-aminobutyl)carbamate is a valuable building block, featuring a primary amine and a Boc-protected amine. This structure allows for selective functionalization, making it a key component in the synthesis of more complex molecules such as peptide analogues, linkers for antibody-drug conjugates (ADCs), and polyamine derivatives.[1][2]
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 68076-36-8 | [3] |
| Molecular Formula | C₉H₂₀N₂O₂ | [4] |
| Molecular Weight | 188.27 g/mol | [4] |
| Appearance | Clear colourless viscous liquid to off-white solid | [1][2] |
| Melting Point | 13 °C (lit.) | [5] |
| Boiling Point | 131 °C (lit.) | [5] |
| Density | 0.984 g/mL at 20 °C (lit.) | [2] |
| Solubility | Soluble in Chloroform, DMSO, Methanol. Insoluble in water. | [1][2] |
| Storage Temperature | Room Temperature. Keep in a dark, dry place. | [2] |
Hazard Identification and Safety Precautions
Tert-butyl (4-aminobutyl)carbamate is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4][5] It is imperative to handle this chemical with appropriate safety measures.
GHS Classification
Signal Word: Danger[5]
Hazard Statements: H314: Causes severe skin burns and eye damage.[4][5]
Personal Protective Equipment (PPE) and Engineering Controls
A logical workflow for ensuring safety when handling this compound is outlined below.
Caption: Workflow for Safe Handling of tert-butyl (4-aminobutyl)carbamate.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Ensure safety showers and eyewash stations are readily accessible.
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat.[5] For larger quantities or where splashing is possible, impervious clothing may be necessary.
-
Respiratory Protection: Not typically required under normal use with adequate ventilation. If dusts or aerosols are generated, a respirator may be needed.[1]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure | Reference |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If victim is conscious and alert, give 1-2 glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][5] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [4] |
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Store locked up or in an area accessible only to qualified or authorized personnel.[4]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
Do not allow the product to enter drains.[4]
Toxicological Information
While specific, comprehensive toxicity data for tert-butyl (4-aminobutyl)carbamate is limited, its corrosive nature is the primary hazard. One source indicates an oral LD50 in rats of 2,500 mg/kg, suggesting moderate acute toxicity by ingestion.[4] The broader class of carbamates can exhibit toxicity through inhibition of acetylcholinesterase, though the primary use of this compound is as a synthetic intermediate, not a bioactive agent.[6]
Experimental Protocols
Tert-butyl (4-aminobutyl)carbamate is primarily used as a linker or spacer in organic synthesis. A key reaction is the deprotection of the Boc group to liberate the primary amine for further coupling reactions.
General Protocol for Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield 1,4-diaminobutane.
Caption: General experimental workflow for Boc deprotection.
Materials:
-
tert-Butyl (4-aminobutyl)carbamate
-
Anhydrous Dichloromethane (DCM) or 1,4-Dioxane (B91453)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
-
Diethyl ether (cold)
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, filtration apparatus
Methodology:
-
Dissolution: Dissolve tert-butyl (4-aminobutyl)carbamate (1 equivalent) in an anhydrous solvent such as DCM or 1,4-dioxane in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add the acid (e.g., 10 equivalents of TFA, or 5 equivalents of 4M HCl in dioxane) to the stirred solution.[7]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by an appropriate method (e.g., TLC or LC-MS).
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid.[7]
-
Precipitation: Add cold diethyl ether to the residue to precipitate the product as the corresponding salt (e.g., dihydrochloride (B599025) or trifluoroacetate (B77799) salt).[7]
-
Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Application as a Bifunctional Linker
The unique structure of tert-butyl (4-aminobutyl)carbamate allows for sequential reactions, making it an ideal linker in drug development, for instance, in creating antibody-drug conjugates (ADCs). The free primary amine can be coupled to a molecule of interest (e.g., a cytotoxic drug), followed by deprotection of the Boc group and subsequent conjugation to another molecule (e.g., an antibody or targeting ligand).
Caption: Role as a linker in conjugate synthesis.
This sequential conjugation strategy is fundamental in constructing complex therapeutic molecules where precise control over connectivity is required. The four-carbon chain provides a flexible spacer between the conjugated entities.
This technical guide is intended to provide a comprehensive overview of the safe handling and common applications of tert-butyl (4-aminobutyl)carbamate for professionals in research and drug development. Always consult the most current Safety Data Sheet (SDS) from your supplier before use and perform a thorough risk assessment for your specific experimental conditions.
References
- 1. 68076-36-8|tert-Butyl (4-aminobutyl)carbamate|BLD Pharm [bldpharm.com]
- 2. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]
- 3. 68076-36-8 Cas No. | tert-Butyl N-(4-aminobutyl)carbamate | Apollo [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of NH2-C4-NH-Boc
Introduction
NH2-C4-NH-Boc, formally known as tert-butyl (4-aminobutyl)carbamate or N-Boc-1,4-diaminobutane, is a crucial building block in organic synthesis, particularly in the development of pharmaceutical compounds and materials.[1][2] Its utility stems from the presence of a free primary amine for further functionalization and a Boc-protected amine, which allows for selective, stepwise reactions. This mono-protected diamine is a key component in the synthesis of more complex molecules, including PROTAC (Proteolysis Targeting Chimera) linkers, which are instrumental in targeted protein degradation research.[3][4][5] This document provides a detailed protocol for the synthesis of this compound, summarizing various reported methods and their outcomes.
Synthesis Overview
The selective mono-N-Boc protection of 1,4-diaminobutane (B46682) (putrescine) presents a common challenge: the potential for di-protection, where both amino groups react with the Boc-anhydride.[6] The key to a successful synthesis lies in carefully controlling the stoichiometry of the reactants and the reaction conditions to favor the formation of the mono-protected product. Several methods have been reported, primarily involving the reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Experimental Protocols
Below are detailed protocols derived from various literature reports for the synthesis of this compound.
Protocol 1: Synthesis in Dichloromethane (B109758) with a Large Excess of Diamine
This method utilizes a significant excess of 1,4-diaminobutane to statistically favor mono-protection.
-
Materials:
-
1,4-diaminobutane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane.
-
With vigorous stirring, slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane over a period of 6 hours at room temperature (21 °C).[7]
-
Continue stirring the reaction mixture for an additional 16 hours.[7]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Take up the residue in cold water and filter.
-
Extract the aqueous phase with ethyl acetate (4 times).
-
Combine the organic phases and wash them with water (2 times) and then with saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a colorless to yellowish oil.[7]
-
Protocol 2: Synthesis in Dichloromethane with Stoichiometric Control
This protocol employs a more controlled stoichiometry, which can be advantageous in terms of material usage.
-
Materials:
-
1,4-diaminobutane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
0.1 M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1,4-diaminobutane (1 equivalent) in dichloromethane.[1]
-
At room temperature, slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) dissolved in dichloromethane to the flask.[1]
-
Stir the reaction mixture at room temperature for 12 hours.[1]
-
After the reaction, extract the dichloromethane solution with 0.1 M hydrochloric acid, 5% sodium bicarbonate solution, and saturated sodium chloride solution.[1]
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[1]
-
Protocol 3: Synthesis using an In-situ HCl Generation Method for Selective Protection
This advanced method involves the in-situ generation of one equivalent of HCl to protonate one of the amino groups, thereby directing the Boc protection to the other.
-
Materials:
-
1,4-diaminobutane
-
Chlorotrimethylsilane (B32843) (Me₃SiCl)
-
Methanol (B129727) (anhydrous)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C.
-
Add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution.[6] A white precipitate of the diamine monohydrochloride may form.
-
Allow the mixture to warm to room temperature and stir.
-
Add a small amount of water, followed by a solution of (Boc)₂O (1 equivalent) in methanol.[6]
-
Stir the mixture at room temperature for 1 hour.[6]
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc byproduct.[6]
-
Basify the aqueous layer to a pH > 12 with NaOH.[6]
-
Extract the product into dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the mono-Boc-protected diamine.[6]
-
Data Presentation
| Protocol | Reactant Ratio (Diamine:(Boc)₂O) | Solvent | Reaction Time | Reported Yield | Reference |
| 1 | 6.5 : 1 | Dichloromethane | 22 hours | 86% | [7] |
| 2 | 1 : 1 | Dichloromethane | 12 hours | 79.36% | [1] |
| 3 | 1 : 1 (with Me₃SiCl) | Methanol/DCM | ~2 hours | Moderate to High | [6] |
Visualizations
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Logical Relationship for Selective Mono-Boc Protection
Caption: Strategies to achieve selective mono-Boc protection.
Conclusion
The synthesis of this compound can be achieved through several reliable methods. The choice of protocol may depend on the available resources, desired scale, and purity requirements. For large-scale synthesis, methods employing stoichiometric control or in-situ protection may be more cost-effective than using a large excess of the diamine. Proper analytical characterization (e.g., NMR, Mass Spectrometry) is recommended to confirm the identity and purity of the final product.
References
- 1. Page loading... [guidechem.com]
- 2. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for the Synthesis of tert-Butyl (4-aminobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of tert-butyl (4-aminobutyl)carbamate, a crucial building block in medicinal chemistry and drug development.[1] This mono-protected diamine serves as a versatile intermediate in the preparation of pharmacologically active compounds, including its use as a PROTAC linker and in the synthesis of spermidine (B129725) analogues.[2][3] The protocols outlined below describe the selective mono-Boc protection of 1,4-diaminobutane (B46682) (putrescine), a common and efficient synthetic route.[4]
Introduction
Tert-butyl (4-aminobutyl)carbamate, also known as N-Boc-1,4-diaminobutane, is a valuable reagent characterized by a terminal primary amine and another amine protected by a tert-butoxycarbonyl (Boc) group.[5] This bifunctional nature allows for sequential chemical modifications, making it an essential component in the construction of complex molecules. The Boc protecting group is stable under various reaction conditions and can be readily removed under mild acidic conditions, providing a free amine for further functionalization.[5] The synthesis of this compound is a key step in the development of novel therapeutics and chemical probes.
Synthesis Pathway Overview
The primary synthetic strategy for tert-butyl (4-aminobutyl)carbamate involves the selective mono-protection of one of the two primary amino groups of 1,4-diaminobutane with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The key challenge lies in achieving mono-protection over di-protection. Several methods have been developed to favor the desired product, often involving slow addition of the Boc anhydride (B1165640) to an excess of the diamine or using specific reaction conditions to control reactivity.[4]
Caption: Synthetic workflow for the mono-Boc protection of 1,4-diaminobutane.
Experimental Protocols
Three representative protocols for the synthesis of tert-butyl (4-aminobutyl)carbamate are detailed below. These methods offer variations in reaction conditions and work-up procedures.
Protocol 1: Synthesis using Di-tert-butyl dicarbonate in Dichloromethane (B109758)
This protocol is a widely used method for the mono-Boc protection of 1,4-diaminobutane.[4][6]
Materials:
-
1,4-Diaminobutane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
0.1 M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,4-diaminobutane (5.00 g, 56.7 mmol) in 50 mL of anhydrous DCM in a 250 mL round-bottom flask.[6]
-
In a separate flask, prepare a solution of di-tert-butyl dicarbonate (1.24 g, 5.67 mmol) in 50 mL of anhydrous DCM.[6]
-
Slowly add the di-tert-butyl dicarbonate solution to the stirred solution of 1,4-diaminobutane at room temperature over a period of time.[4][6]
-
Stir the reaction mixture at room temperature for 12-16 hours.[4][7]
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 0.1 M HCl, 5% NaHCO₃ solution, and saturated brine.[7]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[5][7]
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.[4]
Protocol 2: Synthesis with N,N-diisopropylethylamine (DIEA) at 0-5°C
This method utilizes a non-nucleophilic base and controlled temperature to influence the selectivity of the reaction.
Materials:
-
1,4-Butanediamine
-
N,N-Diisopropylethylamine (DIEA)
-
Di-tert-butyl dicarbonate
-
Dichloromethane (DCM)
-
Water
Equipment:
-
Reaction flask
-
Ice bath
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4.0 grams (45 mmol) of 1,4-butanediamine in 100 mL of dichloromethane in a reaction flask.[7]
-
Cool the solution in an ice bath to 0-5°C.[7]
-
Add 5.8 grams (45 mmol) of N,N-diisopropylethylamine (DIEA) to the mixture and stir until uniform.[7]
-
Slowly add a solution of 0.9 grams (4.5 mmol) of di-tert-butyl dicarbonate in dichloromethane dropwise to the reaction mixture.[7]
-
Continue the reaction for 12 hours at the controlled temperature.[7]
-
After the reaction, extract the solution three times with dichloromethane.[7]
-
Wash the combined organic extracts three times with water.[7]
-
Dry the organic layer, filter, and remove the solvent by rotary evaporation to yield the product.[7]
Protocol 3: Synthesis using an excess of 1,4-Diaminobutane
This protocol employs a large excess of the diamine to statistically favor mono-protection.
Materials:
-
1,4-Diaminobutane (5 equivalents)
-
Di-tert-butyl dicarbonate (1 equivalent)
-
Dichloromethane (DCM)
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,4-diaminobutane (e.g., 11.36 mmol, 1 g) in 15 mL of dichloromethane in a reaction flask.[4]
-
Slowly add a solution of di-tert-butyl dicarbonate (e.g., 2.83 mmol, 0.619 g) in 15 mL of dichloromethane to the stirred diamine solution at room temperature.[4]
-
Stir the reaction mixture at room temperature for 16 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, filter the reaction mixture to remove any insoluble impurities.[4]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
Purify the crude product by column chromatography on silica gel to yield pure tert-butyl N-(4-aminobutyl)carbamate.[4]
Data Presentation
The following table summarizes the quantitative data from the described synthetic protocols.
| Protocol | Starting Material (1,4-Diaminobutane) | Reagent (Di-tert-butyl dicarbonate) | Solvent | Base | Temperature | Reaction Time | Yield | Reference |
| 1 | 56.7 mmol | 5.67 mmol | Dichloromethane | - | Room Temp. | 12-16 h | ~79% | [7] |
| 2 | 45 mmol | 4.5 mmol | Dichloromethane | DIEA | 0-5 °C | 12 h | 80% | [7] |
| 3 | 5 eq. | 1 eq. | Dichloromethane | - | Room Temp. | 16 h | Not specified | [4] |
Logical Relationship Diagram
The decision-making process for choosing a synthetic protocol can be influenced by factors such as desired purity, scale, and available reagents.
Caption: Decision tree for selecting a synthesis protocol.
Conclusion
The synthesis of tert-butyl (4-aminobutyl)carbamate is a fundamental procedure in organic and medicinal chemistry. The protocols provided herein offer reliable and reproducible methods for obtaining this key intermediate. Researchers can select the most appropriate protocol based on their specific experimental needs, considering factors such as scale, desired purity, and available resources. Careful execution of these protocols will enable the successful synthesis of tert-butyl (4-aminobutyl)carbamate for its diverse applications in drug discovery and development.
References
Application Notes and Protocols for the Use of NH2-C4-NH-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to NH2-C4-NH-Boc in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.
The this compound (tert-butyl (4-aminobutyl)carbamate) is a versatile and widely used building block in the synthesis of PROTACs. It provides a simple, flexible four-carbon alkyl chain linker. Its bifunctional nature, with a free primary amine and a Boc-protected primary amine, allows for a controlled, sequential conjugation to the protein of interest (POI) and E3 ligase ligands. This modular approach is fundamental for efficiently exploring the "linkerology" of PROTACs, where the nature and length of the linker can significantly impact the potency and selectivity of the final degrader.
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker, with a specific example of a HMGCR-degrading PROTAC and general protocols for assessing BRD4-degrading PROTACs.
PROTAC Synthesis and Mechanism of Action
The general strategy for synthesizing a PROTAC using this compound involves a two-step process of sequential amide coupling reactions. First, the free amine of the linker is coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand. Following this, the Boc protecting group is removed under acidic conditions to expose the second amine, which is then coupled to the carboxylic acid of the other binding moiety.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Figure 1: General mechanism of PROTAC action and downstream signaling effects of BRD4 degradation.
Experimental Protocols
Protocol 1: Synthesis of a VHL-Recruiting HMGCR-Degrading PROTAC (Analogous to Compound 21b)
This protocol describes the synthesis of a PROTAC targeting HMGCR for degradation by the VHL E3 ligase, utilizing an this compound linker.
Part 1: Coupling of VHL Ligand with this compound Linker
-
Materials:
-
VHL ligand with a carboxylic acid handle
-
This compound (tert-butyl (4-aminobutyl)carbamate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)
-
-
Procedure: a. Dissolve the VHL ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 12 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, perform a standard aqueous workup and purify the crude product by flash column chromatography to yield the VHL-linker intermediate.
Part 2: Boc Deprotection
-
Materials:
-
VHL-linker intermediate from Part 1
-
TFA (Trifluoroacetic acid)
-
Anhydrous DCM (Dichloromethane)
-
-
Procedure: a. Dissolve the VHL-linker intermediate in anhydrous DCM. b. Add an excess of TFA (e.g., 20% v/v) and stir at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is typically used in the next step without further purification.
Part 3: Coupling with POI Ligand (Lovastatin Acid)
-
Materials:
-
Deprotected VHL-linker intermediate from Part 2
-
Lovastatin (B1675250) acid (or other POI ligand with a carboxylic acid)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
-
Procedure: a. Dissolve lovastatin acid (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature. c. Add the deprotected VHL-linker intermediate (1.1 eq) to the reaction mixture. d. Stir at room temperature for 12 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, perform a standard aqueous workup and purify the final PROTAC by preparative HPLC. g. Characterize the final product by LC-MS and NMR.
Figure 2: General workflow for the synthesis of a PROTAC using this compound.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol is for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere for 24 hours. c. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: a. After treatment, wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Immunoblotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with a primary antibody against the target protein (e.g., BRD4, HMGCR) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This protocol is for assessing the induction of apoptosis following PROTAC-mediated protein degradation.
-
Cell Treatment: a. Seed cells in a 12-well plate and treat with the PROTAC at various concentrations for the desired time. b. Include positive and negative controls for apoptosis.
-
Cell Staining: a. Harvest cells, including any floating cells, and wash with cold PBS. b. Resuspend cells in 1X Annexin V Binding Buffer. c. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI). d. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry. b. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. The following table provides representative quantitative data for a VHL-recruiting HMGCR-degrading PROTAC (Compound 21c), which is the active form of a PROTAC synthesized using an this compound linker. For comparison, data for a well-characterized BRD4-degrading PROTAC is also included.
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| Compound 21c | HMGCR | VHL | Insig-silenced HepG2 | 120 nM | >90% | Luo, G. et al. (2021) |
| dBET1 | BRD4 | CRBN | MV4-11 | ~1.8 nM | >95% | Winter, G. E. et al. (2015) |
Table 1: Representative quantitative data for PROTAC-mediated protein degradation.
Conclusion
The this compound linker is a valuable tool in the development of PROTACs, offering a straightforward and modular approach to linker synthesis. The protocols and data presented here provide a comprehensive guide for researchers in the field of targeted protein degradation, from the chemical synthesis of PROTACs to their biological evaluation. The successful application of this linker in the development of potent degraders for targets such as HMGCR highlights its utility in advancing this promising therapeutic modality. Further exploration of linker "SAR" (structure-activity relationship) using building blocks like this compound will continue to be a key aspect of PROTAC design and optimization.
Application Note: A Robust Protocol for the Conjugation of NH2-C4-NH-Boc to Carboxylic Acid-Containing Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of bioconjugation and drug development, the precise and controlled linkage of molecules is paramount. Heterobifunctional linkers are critical tools in this process, enabling the sequential attachment of different molecular entities. This application note provides a detailed protocol for the coupling of N-Boc-1,4-diaminobutane (also referred to as NH2-C4-NH-Boc), a versatile C4 spacer, to a ligand bearing a carboxylic acid functionality. This process is fundamental for applications such as the development of Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutic and diagnostic agents.[1][2]
The protocol employs the widely used and efficient carbodiimide (B86325) chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond.[3][4] The Boc (tert-butyloxycarbonyl) protecting group on one of the terminal amines allows for a controlled, stepwise synthesis.[1] Following the initial conjugation, the Boc group can be quantitatively removed under acidic conditions, revealing a primary amine for subsequent modification or attachment to another molecule.[1][2]
Reaction Principle
The conjugation is a two-stage process:
-
Activation of the Ligand's Carboxylic Acid: The carboxylic acid group on the ligand is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis but can be stabilized by reacting with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS ester.[4][5] This activation step is typically performed in an anhydrous aprotic solvent.
-
Amide Bond Formation: The primary amine of the this compound linker acts as a nucleophile, attacking the NHS ester of the activated ligand. This reaction results in the formation of a stable amide bond, covalently linking the C4 spacer to the ligand, and releases NHS as a byproduct.[4][6]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the coupling of this compound to a ligand and the subsequent deprotection of the Boc group.
Protocol 1: Coupling of Ligand-COOH to this compound
Materials:
-
Ligand containing a carboxylic acid (Ligand-COOH)
-
N-Boc-1,4-diaminobutane (this compound)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[7]
-
N-hydroxysuccinimide (NHS)[5]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[2]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[5]
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical balance
-
Standard laboratory glassware
Methodology:
-
Reagent Preparation:
-
Ensure all glassware is dried thoroughly to prevent hydrolysis of activated intermediates.
-
Bring all reagents to room temperature before use.[8]
-
-
Ligand Activation:
-
In a reaction vial under an inert atmosphere, dissolve the Ligand-COOH (1 equivalent) in anhydrous DMF or DCM.[2]
-
Add NHS (1.2 - 1.5 equivalents) to the solution.[1]
-
Add EDC-HCl (1.2 - 1.5 equivalents) to the reaction mixture.[1]
-
Stir the mixture at room temperature for 1-4 hours to form the activated NHS ester.[1][5] The progress of the activation can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting material.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF or DCM.[1]
-
Slowly add the solution of the activated ligand (from step 2) to the this compound solution.
-
Add a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents) to the reaction mixture to neutralize the HCl salt formed and facilitate the reaction.[2][5]
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[1] Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.[5]
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure (e.g., rotary evaporation) to remove the solvent.
-
The crude product (Ligand-C4-NH-Boc) can be purified using an appropriate chromatographic method, such as flash column chromatography on silica (B1680970) gel or reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[1][9]
-
Characterize the purified conjugate using mass spectrometry and/or NMR to confirm its identity and purity.[1]
-
Protocol 2: Boc Deprotection of Ligand-C4-NH-Boc
Materials:
-
Purified Ligand-C4-NH-Boc conjugate
-
Trifluoroacetic acid (TFA)[2]
-
Dichloromethane (DCM)[2]
-
Reaction vial
-
Magnetic stirrer and stir bars
-
Rotary evaporator
Methodology:
-
Deprotection Reaction:
-
Dissolve the purified Ligand-C4-NH-Boc conjugate in DCM.[1]
-
Add a solution of 20-50% TFA in DCM to the vial.[2] The exact concentration may need optimization depending on the stability of the ligand.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS to confirm the complete removal of the Boc group.[2]
-
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]
-
To ensure complete removal of residual acid, the residue can be co-evaporated with a solvent like toluene.[2]
-
The resulting product is the TFA salt of the deprotected Ligand-C4-NH2. This can often be used directly in the next synthetic step.[1]
-
-
Neutralization (Optional):
-
If the free amine is required, dissolve the TFA salt residue in a minimal amount of DCM and add a slight excess of a non-nucleophilic base like DIPEA until the solution is neutral.[1]
-
Data Presentation
The efficiency of coupling and deprotection reactions can vary based on the specific ligand and reaction conditions. Optimization is often necessary. The table below summarizes typical reaction parameters and expected outcomes.
| Parameter | Coupling Reaction (Protocol 1) | Boc Deprotection (Protocol 2) |
| Reagent Equivalents | ||
| Ligand-COOH | 1.0 | - |
| EDC-HCl | 1.2 - 1.5 | - |
| NHS | 1.2 - 1.5 | - |
| This compound | 1.5 | - |
| DIPEA/TEA | 2.0 - 3.0 | - |
| TFA | - | 20-50% in DCM |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DCM | DCM |
| Temperature | Room Temperature or 4°C | Room Temperature |
| Time | 2 - 16 hours | 1 - 2 hours |
| Typical Yield | 60 - 90% (after purification) | > 95% (crude) |
| Purification Method | RP-HPLC or Flash Chromatography | Evaporation / Neutralization |
| Analytical Method | LC-MS, NMR | LC-MS |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for coupling a ligand to this compound and subsequent deprotection.
Reaction Mechanism Diagram
Caption: Mechanism of EDC/NHS mediated coupling of a carboxylic acid to a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes and Protocols for Boc Deprotection of N-tert-Butoxycarbonyl-1,4-diaminobutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] The deprotection of N-Boc-1,4-diaminobutane to yield 1,4-diaminobutane (B46682) (putrescine) is a crucial step in the synthesis of various biologically active molecules, including polyamines, ligands for medicinal chemistry, and building blocks for materials science. These application notes provide detailed methodologies for the efficient removal of the Boc protecting group from mono-protected 1,4-diaminobutane.
The deprotection is an acid-catalyzed process that involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3][4] This intermediate readily decarboxylates to yield the free amine as an ammonium (B1175870) salt.[3][4] Common reagents for this transformation include trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[1][3]
Quantitative Data Summary
The choice of deprotection method can be guided by factors such as the scale of the reaction, the desired purity of the product, and the available reagents. The following table summarizes typical reaction conditions for the Boc deprotection of N-Boc-1,4-diaminobutane.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Method 1 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp | 1 - 4 h | >95 | A common and highly effective method. TFA is corrosive and should be handled with care.[5][6] |
| Method 2 | Hydrochloric acid (HCl) | 1,4-Dioxane (B91453) or Methanol (MeOH) | Room Temp | 1 - 4 h | >90 | The product is isolated as the hydrochloride salt, which is often a crystalline solid and easy to handle.[3][7] |
| Method 3 | p-Toluenesulfonic acid (p-TsOH) | 1,2-Dimethoxyethane (DME) | 40 | 2 h | ~95 | A milder alternative to TFA and HCl, avoiding the use of volatile and highly corrosive acids. |
Experimental Protocols
Method 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the removal of the Boc group using a solution of TFA in DCM.
Materials:
-
N-Boc-1,4-diaminobutane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-1,4-diaminobutane (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution. CAUTION: The reaction can be exothermic.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the 1,4-diaminobutane.
Method 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol utilizes a solution of HCl in 1,4-dioxane to yield the hydrochloride salt of the deprotected amine.
Materials:
-
N-Boc-1,4-diaminobutane
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve N-Boc-1,4-diaminobutane (1 equivalent) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction mixture at room temperature for 1-4 hours. The product, 1,4-diaminobutane dihydrochloride, will often precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, add diethyl ether to the reaction mixture to further precipitate the product.
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,4-diaminobutane dihydrochloride.
Method 3: Boc Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol offers a milder alternative for Boc deprotection.
Materials:
-
N-Boc-1,4-diaminobutane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
1,2-Dimethoxyethane (DME)
-
Methanol (MeOH)
-
Solid-supported triethylamine (B128534) (or other basic resin)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve N-Boc-1,4-diaminobutane (1 equivalent) and p-TsOH·H₂O (2-3 equivalents) in DME in a round-bottom flask.
-
Heat the reaction mixture to 40 °C and stir for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add MeOH.
-
To neutralize the excess p-TsOH, pass the solution through a cartridge containing a solid-supported base (e.g., triethylamine resin).
-
Wash the resin with MeOH.
-
The combined filtrate contains the free amine. The solvent can be removed under reduced pressure to obtain the product.
Visualizations
Caption: Acid-catalyzed Boc deprotection mechanism.
Caption: General experimental workflow for Boc deprotection.
References
- 1. genscript.com [genscript.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols for the Deprotection of Boc-Protected Diamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic or thermal conditions.[1] In the synthesis of complex molecules containing multiple amine functionalities, such as diamines, the selective or complete removal of the Boc group is a critical step. This document provides detailed application notes and experimental protocols for the deprotection of Boc-protected diamines, with a focus on acidic and thermal methods. Additionally, strategies for achieving selective mono-deprotection of bis-Boc protected diamines are discussed.
Deprotection Strategies
The removal of the Boc group is an acid-catalyzed process that involves the protonation of the carbamate (B1207046) oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide.[2] Alternatively, thermal cleavage can be employed, which avoids the use of strong acids. The choice of deprotection method depends on the substrate's sensitivity to acid, the desired selectivity, and the scale of the reaction.
Acidic Deprotection
Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for Boc deprotection.[1][3] They offer rapid and efficient cleavage at room temperature.
-
Trifluoroacetic Acid (TFA): Typically used in a solution with a co-solvent like dichloromethane (B109758) (DCM), TFA is highly effective for complete deprotection.[3] The volatility of TFA simplifies its removal after the reaction. However, its strong acidity may not be suitable for acid-sensitive substrates.
-
Hydrochloric Acid (HCl): Often used as a solution in an organic solvent such as dioxane or methanol (B129727), HCl is another robust reagent for Boc removal.[4][5] It frequently yields the hydrochloride salt of the diamine, which is often a crystalline solid, facilitating purification.[1][4]
Thermal Deprotection
Thermal removal of the Boc group is a "green" alternative that avoids the use of strong acids and organic solvents.[2] This method is particularly useful for substrates that are sensitive to acidic conditions. The reaction is typically carried out by heating the Boc-protected diamine in a suitable solvent, such as methanol or even water, at elevated temperatures.[2] Continuous flow reactors can also be employed for precise temperature control and improved efficiency.[2]
Data Presentation: Comparison of Deprotection Methods
The following tables summarize quantitative data for various Boc deprotection methods applied to diamines.
Table 1: Acidic Deprotection of Diamines - General Conditions and Yields
| Diamine Substrate | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Citation |
| Boc-L-Valine | 50% TFA | DCM | RT | 1-2 h | >95 | [3] |
| Boc-L-Valine | 4M HCl | Dioxane | RT | 0.5-1 h | >95 | [3] |
| General Primary/Secondary Amine | 20-50% TFA | DCM | RT | 30 min - 2 h | High to quant. | [1] |
| General Primary/Secondary Amine | 4M HCl | Dioxane | RT | 30 min | High to quant. | [1][5] |
Table 2: Thermal Deprotection of bis-Boc Protected Diamines (Continuous Flow)
| Diamine Substrate | Solvent | Temp. (°C) | Residence Time | Product | Conversion (%) | Isolated Yield (%) | Citation |
| bis-Boc Tryptamine derivative | MeOH | 150 | 30 min | Mono-deprotected | 88-93 | 90 | [2] |
| bis-Boc Tryptamine derivative | MeOH | 230 | 45 min | Fully deprotected | - | 73-90 | [2] |
| bis-Boc Aryl-Alkyl Diamine | MeOH | - | - | Mono-deprotected | 85 | 70 | [2] |
Experimental Protocols
Protocol 1: Complete Deprotection of a bis-Boc Diamine using TFA
This protocol describes a general procedure for the complete removal of both Boc groups from a diamine using trifluoroacetic acid in dichloromethane.
Materials:
-
bis-Boc protected diamine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the bis-Boc protected diamine (1.0 equiv) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equiv, or a 20-50% v/v solution in DCM) to the stirred solution.[1]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the free diamine.
Protocol 2: Complete Deprotection of a bis-Boc Diamine using HCl in Dioxane
This protocol provides a general method for the complete removal of Boc groups using a solution of HCl in dioxane.
Materials:
-
bis-Boc protected diamine
-
4M HCl in 1,4-dioxane (B91453)
-
Methanol (optional)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of the bis-Boc protected diamine (1.0 equiv) in a round-bottom flask, add 4M HCl in 1,4-dioxane (4-10 equiv).[4] Methanol can be used as a co-solvent if solubility is an issue.
-
Stir the mixture at room temperature for 1-16 hours.[6] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the diamine dihydrochloride (B599025) salt may precipitate. If so, collect the solid by filtration and wash with cold diethyl ether.
-
If a precipitate does not form, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Selective Thermal Mono-Deprotection of a bis-Boc Diamine (Batch Conditions)
This protocol is adapted from continuous flow methods and provides a starting point for selective mono-deprotection in a standard laboratory setting. Optimization of temperature and reaction time will be crucial for a specific substrate.
Materials:
-
bis-Boc protected diamine
-
High-boiling point solvent (e.g., methanol, trifluoroethanol)
-
Reaction vessel capable of being heated to high temperatures (e.g., sealed tube or microwave reactor)
-
Magnetic stirrer and heat source
Procedure:
-
Dissolve the bis-Boc protected diamine in a suitable high-boiling point solvent in a reaction vessel.
-
Heat the solution to a specific temperature (e.g., starting at 150 °C) and monitor the reaction progress closely over time using TLC or LC-MS.[2]
-
Carefully observe the formation of the mono-deprotected product and the fully deprotected diamine.
-
Once the optimal time for maximizing the mono-deprotected product is determined, quench the reaction by cooling it to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue using column chromatography to isolate the mono-Boc protected diamine.
Mandatory Visualizations
Caption: General experimental workflow for Boc deprotection of diamines.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
Application Notes and Protocols for Incorporating NH2-C4-NH-Boc into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional linker, tert-butyl (4-aminobutyl)carbamate, commonly referred to as NH2-C4-NH-Boc, is a valuable building block in the synthesis of complex bioactive molecules. Its structure, featuring a four-carbon alkyl chain with a primary amine at one terminus and a Boc-protected amine at the other, allows for a controlled, stepwise approach to conjugation. This strategic design is particularly advantageous in the construction of Proteolysis Targeting Chimeras (PROTACs), where precise assembly of a target protein ligand, a linker, and an E3 ligase ligand is paramount.[1][2] The alkyl nature of the C4 linker can also contribute to improved cell permeability of the final conjugate. This document provides detailed application notes, experimental protocols, and relevant pathway diagrams for the effective incorporation of this compound into bioactive molecules.
Key Applications
The primary application of this compound is in the synthesis of PROTACs .[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The this compound linker serves as the connecting scaffold between the protein-targeting "warhead" and the E3 ligase-binding ligand.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic mechanism of a PROTAC, which leverages the intracellular ubiquitin-proteasome system to achieve targeted protein degradation.
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Experimental Workflow: PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a sequential, three-step process involving two amide bond formations and an intermediary Boc deprotection.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis of a PROTAC utilizing an this compound linker. The data is based on established high-throughput synthesis protocols for PROTAC libraries.[4]
Table 1: Reaction Conditions and Yields for PROTAC Synthesis
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| 1 | First Amide Coupling | Warhead-COOH, this compound, HATU, DIPEA | DMF | 12-16 | 25 | 70-90 |
| 2 | Boc Deprotection | Warhead-C4-NH-Boc, TFA | DCM | 1-2 | 25 | >95 (crude) |
| 3 | Second Amide Coupling | Warhead-C4-NH2, E3 Ligand-COOH, HATU, DIPEA | DMF | 12-16 | 25 | 60-80 |
Table 2: Purity and Characterization of Synthetic Intermediates and Final Product
| Compound | Expected Mass (m/z) | Purity (by LC-MS, %) | Characterization Methods |
| Warhead-C4-NH-Boc | [M+H]+ | >95 | LC-MS, ¹H NMR |
| Warhead-C4-NH2 | [M+H]+ | Used crude in next step | LC-MS |
| Final PROTAC | [M+H]+ | >98 (after prep-HPLC) | LC-MS, ¹H NMR, ¹³C NMR |
Table 3: Representative Biological Activity of a C4-Linked PROTAC
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| Representative C4-PROTAC | e.g., BRD4 | e.g., Pomalidomide (B1683931) | 10-100 | >90 | e.g., HEK293 |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound. These are representative protocols and may require optimization for specific substrates.
Protocol 1: First Amide Coupling - Conjugation of a Carboxylic Acid-Containing "Warhead" to this compound
Materials:
-
Carboxylic acid-functionalized "warhead" (1.0 eq)
-
This compound (1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Nitrogen or argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized "warhead" (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated "warhead" mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (Warhead-C4-NH-Boc) by flash column chromatography on silica (B1680970) gel.
Protocol 2: Boc Deprotection of the Linker-Warhead Intermediate
Materials:
-
Warhead-C4-NH-Boc (from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
Procedure:
-
Dissolve the purified Warhead-C4-NH-Boc in anhydrous DCM (e.g., 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine TFA salt (Warhead-C4-NH2) is often used directly in the next step without further purification after thorough drying.
Protocol 3: Second Amide Coupling - Conjugation of the Deprotected Intermediate to an E3 Ligase Ligand
Materials:
-
Warhead-C4-NH2 (TFA salt from Protocol 2) (1.0 eq)
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (4.0 eq, to neutralize the TFA salt and for coupling)
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (4.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Dissolve the crude Warhead-C4-NH2 (TFA salt) in a minimal amount of anhydrous DMF and add it to the activated E3 ligase ligand mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture and directly purify the final PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize the final PROTAC by LC-MS and NMR spectroscopy.
Conclusion
This compound is a highly effective and versatile bifunctional linker for the modular synthesis of complex bioactive molecules, most notably PROTACs. The protocols and data provided herein offer a comprehensive guide for researchers to successfully incorporate this linker into their drug discovery and development workflows. The ability to perform a controlled, stepwise conjugation, combined with the favorable properties of the C4 alkyl chain, makes this compound an invaluable tool in the design and synthesis of next-generation targeted therapeutics.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: NH2-C4-NH-Boc Linker in Bioconjugation and Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The NH2-C4-NH-Boc linker, chemically known as N-Boc-1,4-diaminobutane or tert-butyl (4-aminobutyl)carbamate, is a versatile heterobifunctional crosslinker used extensively in chemical biology and drug discovery. Its structure comprises a four-carbon alkyl chain with a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This configuration allows for controlled, sequential conjugation reactions. The primary amine offers a nucleophilic site for coupling with various electrophiles (e.g., activated carboxylic acids, NHS esters), while the Boc group provides a stable, temporary mask for the second amine. The Boc group's stability under basic and nucleophilic conditions, coupled with its facile removal under mild acidic conditions (e.g., Trifluoroacetic acid), makes it an ideal orthogonal protecting group in multi-step syntheses.[1][2]
This linker is a fundamental building block in the synthesis of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves to connect distinct molecular entities with precise control over spacing and reactivity.[1][3]
Core Applications & Chemical Principles
The utility of the this compound linker is centered on two primary chemical transformations: amide bond formation at the free amine terminus and deprotection of the Boc-protected amine to reveal a second primary amine for subsequent reactions.
-
Amide Bond Formation: The terminal primary amine readily participates in standard amide coupling reactions with carboxylic acids. This reaction is typically mediated by carbodiimide (B86325) reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-Hydroxysuccinimide (NHS), or phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent).[4][5] This step is fundamental for attaching the linker to a payload, a protein, or a solid support.
-
Boc Group Deprotection: The acid-labile Boc protecting group is efficiently cleaved using strong acids, most commonly Trifluoroacetic acid (TFA) in an organic solvent like Dichloromethane (DCM).[2][6][7][8] This unmasks the second primary amine, making it available for a subsequent conjugation step. This two-step process is crucial for creating well-defined, non-symmetrical conjugates.
Logical Workflow for Sequential Conjugation
The diagram below illustrates the logical sequence for using the this compound linker to conjugate two different molecules (Molecule A and Molecule B).
Experimental Protocols & Data
Protocol 1: Boc Group Deprotection
This protocol describes the standard procedure for removing the Boc protecting group to expose the primary amine.
Methodology:
-
Preparation: Dissolve the Boc-protected substrate (e.g., Payload-Linker-Boc conjugate) in anhydrous Dichloromethane (DCM) to a concentration of 10-20 mg/mL in a suitable reaction vessel.[2]
-
Acid Addition: Add Trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v). A common approach is to add an equal volume of TFA to the DCM solution for a 50% concentration.[2][7]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.[6][7] Monitor the reaction's progress by an appropriate analytical method (e.g., LC-MS or TLC) to confirm the complete disappearance of the starting material.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).[5] The resulting product is typically the TFA salt of the deprotected amine.
-
Neutralization (Optional): If the free base is required for the subsequent step, dissolve the residue in a suitable solvent and neutralize with a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or pass it through a basic resin.[6]
Quantitative Data for Boc Deprotection
| Parameter | Condition | Value/Range | Notes |
| Reagent | Acid | Trifluoroacetic acid (TFA) | Most common and effective reagent.[8] |
| p-Toluenesulfonic acid (TsOH) | A solid alternative to volatile acids.[6] | ||
| HCl in Dioxane/Methanol | Effective, often used at 0 °C to improve selectivity.[9] | ||
| Solvent | - | Dichloromethane (DCM) | Standard solvent for TFA-mediated deprotection.[2] |
| 1,2-Dimethoxyethane (DME) | Used with TsOH.[6] | ||
| Concentration | TFA in DCM | 20 - 50% (v/v) | 50% is standard for complete and rapid removal.[2][7] |
| Temperature | - | 0 °C to Room Temperature | Room temperature is typical. Lower temperatures may be used for sensitive substrates.[9] |
| Reaction Time | - | 30 min - 4 hours | Dependent on substrate and acid concentration.[7][10] |
| Typical Yield | - | >90% | Deprotection is generally a high-yielding reaction.[6][10] |
Protocol 2: Amide Bond Formation with a Carboxylic Acid
This protocol outlines the coupling of the linker's primary amine to a molecule containing a carboxylic acid functional group.
Methodology:
-
Acid Activation: Dissolve the carboxylic acid-containing molecule (1.0 eq.), N-Hydroxysuccinimide (NHS, 1.5 eq.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) in an anhydrous solvent such as Dimethylformamide (DMF) or DMSO.[5] Stir at room temperature for 1-4 hours to generate the active NHS ester.
-
Linker Addition: In a separate vessel, dissolve the this compound linker (1.5 eq.) in the same anhydrous solvent.
-
Coupling Reaction: Slowly add the activated carboxylic acid solution to the linker solution. Stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[5]
-
Purification: Upon completion, the reaction mixture may be diluted with a suitable organic solvent and washed successively with aqueous solutions (e.g., 10% citric acid, saturated sodium bicarbonate, and brine) to remove excess reagents and byproducts.[4] The final Boc-protected conjugate is typically purified by column chromatography or reverse-phase HPLC.[5]
Quantitative Data for Amide Coupling
| Parameter | Condition | Value/Range | Notes |
| Reagents | Coupling Agents | EDC/NHS, BOP, HATU | Choice depends on substrate complexity and desired efficiency.[4][11] |
| Base | DIPEA or Triethylamine | Used to maintain basic pH and scavenge acid byproducts.[4] | |
| Stoichiometry | Amine:Acid:Coupling Agent | 1.2 : 1.0 : 1.2 (eq.) | A slight excess of the amine and coupling agent is common.[4] |
| Solvent | - | DMF, DMSO, DCM | Anhydrous conditions are critical.[5] |
| Temperature | - | 0 °C to Room Temperature | Initial addition of coupling agents is often done at 0 °C.[4] |
| Reaction Time | - | 2 - 24 hours | Sterically hindered substrates may require longer times or heating.[11] |
| Expected Purity | Post-Purification | >95% | Purification by chromatography is usually required.[5] |
Application Example: PROTAC Synthesis
The this compound linker is frequently used in the synthesis of PROTACs, which are chimeric molecules that induce the degradation of a target protein.[3] The linker serves to connect a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase. The length and nature of the linker are critical for optimal ternary complex formation and subsequent protein degradation.
Conceptual Diagram of a PROTAC
Disclaimer: The protocols provided are intended as a general guide. Empirical optimization is highly recommended for specific substrates and applications. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. chempep.com [chempep.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of NH2-C4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical characterization of NH2-C4-NH-Boc, also known as N-Boc-1,4-diaminobutane or tert-butyl (4-aminobutyl)carbamate. This bifunctional linker is a critical reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug development applications. Accurate characterization is essential to ensure its purity and structural integrity prior to use in subsequent synthetic steps.
Overview of Analytical Techniques
A comprehensive characterization of this compound typically involves a suite of analytical techniques to confirm its identity, purity, and structural properties. The most common methods employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
The logical workflow for the complete characterization of this compound is outlined below.
Caption: Workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.
¹H NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or DMSO-d₆.
-
Instrument: Use a ¹H NMR spectrometer with a field strength of at least 300 MHz.
-
Acquisition: Acquire the spectrum at room temperature, averaging a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
Expected Data:
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ (Boc group) | ~1.38 | singlet | 9H |
| -CH₂-CH ₂-CH₂- (central methylenes) | ~1.52-1.59 | multiplet | 4H |
| -CH₂-NH ₂ (free amine) | ~2.34 | broad singlet | 2H |
| -CH ₂-NH₂ (methylene adjacent to free amine) | ~2.72-2.79 | multiplet | 2H |
| -CH ₂-NH-Boc (methylene adjacent to Boc-amine) | ~3.19-3.24 | multiplet | 2H |
| -NH -Boc (carbamate proton) | ~5.95 | broad singlet | 1H |
Note: The chemical shifts of the amine and carbamate (B1207046) protons (-NH₂ and -NH-) are exchangeable with D₂O and may vary in position and intensity depending on the solvent and concentration.[1]
¹³C NMR Spectroscopy
Protocol:
The protocol for ¹³C NMR is similar to that for ¹H NMR, but may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
Expected Data:
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) |
| -C (CH₃)₃ (Boc methyl carbons) | ~28.4 |
| -CH₂-C H₂-CH₂- (central methylene (B1212753) carbons) | ~27-30 |
| -C H₂-NH₂ (methylene carbon adjacent to free amine) | ~41-42 |
| -C H₂-NH-Boc (methylene carbon adjacent to Boc-amine) | ~40-41 |
| -C (CH₃)₃ (Boc quaternary carbon) | ~79.0 |
| -C =O (carbamate carbonyl carbon) | ~156.0 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for confirming the molecular weight of this compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Instrumentation: Use an ESI-MS system, which can be coupled with a liquid chromatography system (LC-MS) for enhanced separation.
-
Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the molecular ion peak, which will typically be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
Expected Data:
| Ion | Calculated Mass (m/z) | Observed Mass (m/z) |
| [M+H]⁺ | 189.1654 | ~189.2 |
| [M+Na]⁺ | 211.1473 | ~211.1 |
Note: Fragmentation of the molecular ion may be observed, with common losses including the tert-butyl group (M-57) and the entire Boc group (M-101).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of this compound.
Caption: A typical workflow for HPLC purity analysis.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a suitable detector (UV or Evaporative Light Scattering Detector - ELSD, as this compound lacks a strong chromophore).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:
-
0-20 min, 5-95% B
-
20-25 min, 95% B
-
25-26 min, 95-5% B
-
26-30 min, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).
Expected Data:
A successful analysis will show a single major peak corresponding to this compound. The purity is calculated based on the area of this peak relative to the total area of all peaks in the chromatogram. The retention time will be dependent on the specific HPLC system and conditions used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol:
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the liquid sample is placed directly on the ATR crystal.
-
Acquisition: A background spectrum of the clean ATR crystal is first obtained. The sample spectrum is then acquired.
-
Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands.
Expected Data:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (free amine) | 3400-3250 | Two bands, medium intensity |
| N-H Stretch (carbamate) | ~3350 | Single band, medium intensity |
| C-H Stretch (alkyl) | 3000-2850 | Strong, sharp bands |
| C=O Stretch (carbamate) | ~1680-1700 | Strong, sharp band |
| N-H Bend (amine) | 1650-1580 | Medium intensity |
| C-N Stretch | 1250-1020 | Medium to weak intensity |
This comprehensive suite of analytical techniques provides a robust framework for the characterization of this compound, ensuring its suitability for use in research and drug development.
References
Application Note: Spectroscopic Analysis of tert-butyl (4-aminobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analysis of tert-butyl (4-aminobutyl)carbamate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are fundamental for the structural elucidation and purity assessment of this compound, which is a valuable building block in medicinal chemistry and drug development. This guide offers standardized methodologies and expected analytical data to support researchers in their synthetic and analytical workflows.
Introduction
Tert-butyl (4-aminobutyl)carbamate is a bifunctional molecule containing a primary amine and a tert-butoxycarbonyl (Boc)-protected amine. The Boc protecting group allows for selective reactions at the primary amine, making this compound a versatile intermediate in the synthesis of more complex molecules, including pharmacologically active compounds and spermidine (B129725) analogues. Accurate characterization of this intermediate is crucial to ensure the identity and purity of subsequent products in a synthetic route. NMR and mass spectrometry are powerful analytical techniques for this purpose, providing detailed information about the molecular structure and mass.
Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of tert-butyl (4-aminobutyl)carbamate.
¹H NMR Data
Table 1: ¹H NMR Chemical Shift Data for tert-butyl (4-aminobutyl)carbamate
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | 1.38 | s | 9H |
| -NH-CH₂-CH₂ -CH₂ -CH₂-NH₂ | 1.52-1.59 | m | 4H |
| -NH₂ | 2.34 | br s | 2H |
| -CH₂-NH₂ | 2.72-2.79 | m | 2H |
| -NH-CH₂ - | 3.19-3.24 | m | 2H |
| -NH -COO- | 5.95 | br s | 1H |
Solvent: CDCl₃, Frequency: 400 MHz[1]
¹³C NMR Data (Predicted)
Table 2: Predicted ¹³C NMR Chemical Shift Data for tert-butyl (4-aminobutyl)carbamate
| Carbon | Chemical Shift (δ, ppm) |
| -C (CH₃)₃ | ~28.4 |
| -NH-CH₂-C H₂-C H₂-CH₂-NH₂ | ~27.0, ~31.0 |
| -NH-C H₂- | ~40.5 |
| -C H₂-NH₂ | ~41.8 |
| -C (CH₃)₃ | ~79.0 |
| -C =O | ~156.0 |
Note: These are predicted chemical shifts based on typical values for similar functional groups. Experimental values may vary.
Mass Spectrometry Data
Table 3: Mass Spectrometry Data for tert-butyl (4-aminobutyl)carbamate
| Ion | m/z (Expected) |
| [M+H]⁺ | 189.16 |
| [M+Na]⁺ | 211.14 |
Molecular Weight: 188.27 g/mol
Expected Fragmentation:
Upon ionization, tert-butyl (4-aminobutyl)carbamate is expected to undergo characteristic fragmentation patterns. The most common fragmentation involves the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da). Cleavage of the alkyl chain is also possible.
Experimental Protocols
The following are detailed protocols for acquiring NMR and mass spectrometry data for tert-butyl (4-aminobutyl)carbamate.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Weigh 10-20 mg of tert-butyl (4-aminobutyl)carbamate into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Gently vortex or swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
3.1.2. Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled experiment.
-
Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
3.2.1. Sample Preparation
-
Prepare a stock solution of tert-butyl (4-aminobutyl)carbamate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
If any precipitation is observed, filter the sample through a 0.2 µm syringe filter.
-
Transfer the final solution to an appropriate autosampler vial.
3.2.2. Instrument Setup and Data Acquisition
-
Set up the ESI-MS instrument in positive ion mode.
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
-
If fragmentation analysis is required, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).
Visualizations
Chemical Structure and NMR Assignments
Caption: Chemical structure with proton and carbon assignments.
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Experimental Workflow: ESI-MS Analysis
Caption: Workflow for ESI-MS analysis.
References
Application Notes and Protocols for NH2-C4-NH-Boc Derivatives
This document provides detailed application notes, experimental protocols, and supporting data for the use of mono-Boc-protected C4 diamine derivatives, primarily N-Boc-1,4-diaminobutane . This versatile chemical building block is instrumental in various fields, including drug discovery, peptide synthesis, and polymer chemistry, owing to its unique structure that features a free primary amine for conjugation and a Boc-protected amine for subsequent, selective deprotection and functionalization.[1][2]
Application 1: Versatile Linker for PROTAC Synthesis
Application Note
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][4] A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][5]
The NH2-C4-NH-Boc derivative, N-Boc-1,4-diaminobutane, is a widely used building block for the alkyl linker component.[5][6] The four-carbon chain offers an optimal balance of flexibility and length, which is critical for facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[][8] The linker is not merely a spacer; its composition and length profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][9] The bifunctional nature of N-Boc-1,4-diaminobutane allows for a modular and controlled synthetic strategy, where the free amine can be coupled to one ligand, followed by Boc deprotection and coupling to the second ligand.[8]
Visualization: General PROTAC Synthesis Workflow
Quantitative Data: Synthesis Yields
The synthesis of mono-Boc-protected diamines and their subsequent reactions have been reported with varying yields, depending on the specific methodology employed.
| Starting Material(s) | Product | Reagents/Conditions | Reported Yield | Reference(s) |
| 1,4-Diaminobutane | N-Boc-1,4-diaminobutane | 1 eq. HCl, 1 eq. (Boc)2O, MeOH | 87% | [10] |
| Piperazine (model) | Mono-Boc-piperazine | 0.8 eq. (Boc)2O, Flow Chemistry, MeOH | ~45% | |
| Piperazine (model) | Mono-Boc-piperazine | 1 eq. HCl, 1 eq. (Boc)2O, I2 catalyst | 70-80% | [11] |
| Indenoisoquinoline Precursor + N-Boc-1,4-butanediamine | Indenoisoquinoline-C4-NH-Boc | Heat at 80°C overnight | 91% | [12] |
Experimental Protocol: Synthesis of a PROTAC using N-Boc-1,4-diaminobutane
This protocol describes a general two-step amide coupling strategy.[4]
Materials:
-
Ligand 1 with a carboxylic acid functional group (for POI)
-
N-Boc-1,4-diaminobutane (this compound)
-
Ligand 2 with a carboxylic acid functional group (for E3 Ligase)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Standard glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon) setup
-
LC-MS for reaction monitoring
-
HPLC for purification
Part 1: Coupling of Ligand 1 to the Linker
-
Under an inert atmosphere, dissolve Ligand 1 (1.0 eq) in anhydrous DMF.
-
Add N-Boc-1,4-diaminobutane (1.1 eq) to the solution.
-
Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the consumption of Ligand 1 is complete.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (Ligand1-Linker-Boc) by flash column chromatography.
Part 2: Boc Deprotection
-
Dissolve the purified intermediate from Part 1 in DCM (approx. 10 mL per mmol).
-
Add TFA (20-50% v/v in DCM) to the solution and stir at room temperature for 1-2 hours.
-
Monitor deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with methanol (B129727) or toluene (B28343) can help remove residual TFA. The resulting amine salt (Ligand1-Linker-NH2·TFA) is typically used in the next step without further purification.[4]
Part 3: Coupling of Ligand 2 to form the Final PROTAC
-
Under an inert atmosphere, dissolve the amine salt from Part 2 (1.0 eq) and Ligand 2 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq, additional base is needed to neutralize the TFA salt).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Work up the reaction as described in Part 1, Step 6-7.
-
Purify the final PROTAC molecule using preparative reverse-phase HPLC. Characterize the final product by LC-MS and NMR.
Application 2: Building Block for Solid-Phase Peptoid Synthesis
Application Note
Peptoids, or N-substituted glycine (B1666218) oligomers, are a class of peptidomimetics that have garnered significant interest in drug discovery and materials science.[13] They are resistant to proteolytic degradation and can be synthesized with a wide variety of side chains, allowing for vast chemical diversity. N-Boc-1,4-diaminobutane is used in the "sub-monomer" method of solid-phase peptoid synthesis to introduce a primary amine side chain.[13][14]
The synthesis involves a two-step cycle: acylation of the resin-bound secondary amine with bromoacetic acid, followed by a displacement reaction with a primary amine sub-monomer.[13] By using N-Boc-1,4-diaminobutane in the displacement step, a Boc-protected aminobutyl side chain is incorporated. This orthogonal protecting group remains intact during synthesis and can be removed during the final acid-mediated cleavage from the resin, yielding a peptoid with a free primary amine side chain available for further modification.[15]
Visualization: Peptoid Synthesis Workflow
Quantitative Data
Quantitative data for peptoid synthesis typically focuses on overall yield and purity after cleavage from the resin, which is sequence-dependent. The efficiency of individual coupling and displacement steps is generally monitored qualitatively (e.g., using a Kaiser test for primary amines or chloranil (B122849) test for secondary amines) to ensure the reaction proceeds to completion before moving to the next cycle.[15]
| Process | Parameter | Typical Value | Notes |
| Sub-monomer Displacement | Amine Concentration | 1-2 M in NMP or DMF | High concentration drives reaction to completion.[13] |
| Sub-monomer Displacement | Reaction Time | 30-120 minutes | Can be longer for bulkier or less reactive amines.[13] |
| Final Cleavage | Yield | Sequence Dependent | Losses can occur during purification steps. |
| Final Product | Purity | >95% | Typically achieved via preparative HPLC. |
Experimental Protocol: Incorporation of N-Boc-1,4-diaminobutane into a Peptoid Sequence
This protocol is adapted for manual solid-phase synthesis on a 100 µmol scale using Rink Amide resin.[13][15]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N-Boc-1,4-diaminobutane
-
Bromoacetic acid
-
DIC (N,N'-Diisopropylcarbodiimide)
-
DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone)
-
DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Solid-phase synthesis vessel with a frit
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. If starting with an Fmoc-protected resin, deprotect the terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Acylation Step (Bromoacetylation):
-
Prepare a solution of 0.8 M bromoacetic acid in DMF and a solution of 0.8 M DIC in DMF.
-
Add 1 mL of the bromoacetic acid solution to the resin, followed by 1 mL of the DIC solution.
-
Agitate the mixture for 20 minutes at room temperature. Drain the vessel.
-
Repeat the acylation step one more time to ensure complete reaction.
-
Wash the resin thoroughly with DMF (5x).
-
-
Displacement Step (Amination):
-
Prepare a 1.5 M solution of N-Boc-1,4-diaminobutane in NMP or DMF.
-
Add 1.5 mL of this solution to the bromoacetylated resin.
-
Agitate the mixture for 60-90 minutes at room temperature.
-
Drain the vessel and wash the resin thoroughly with DMF (5x). The first peptoid residue with a Boc-protected aminobutyl side chain is now coupled.
-
-
Chain Elongation: To add the next residue, repeat the two-step cycle of Acylation (Step 2) and Displacement (Step 3) with the desired primary amine sub-monomer.
-
Final Cleavage and Deprotection:
-
After the final synthesis cycle, wash the resin with DMF (5x) and DCM (5x). Dry the resin under a stream of nitrogen.
-
Add 2-3 mL of the cleavage cocktail to the resin.
-
Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptoid from the resin and simultaneously removes the Boc protecting group from the side chain.
-
Filter the solution to separate the resin, and collect the filtrate.
-
Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the peptoid pellet under vacuum.
-
Purify the crude peptoid by preparative reverse-phase HPLC.
-
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioorg.org [bioorg.org]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: NH2-C4-NH-Boc Synthesis
Welcome to the technical support center for the synthesis of N-Boc-1,4-diaminobutane (also known as NH2-C4-NH-Boc or tert-butyl N-(4-aminobutyl)carbamate). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in synthesizing this compound?
A1: The primary challenge in the synthesis of mono-Boc-protected 1,4-diaminobutane (B46682) is achieving selectivity.[1] Because 1,4-diaminobutane is a symmetrical molecule with two equally reactive primary amino groups, the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) can lead to a mixture of the desired mono-protected product, the di-protected byproduct (di-Boc), and unreacted starting material.[1] Controlling the reaction stoichiometry and conditions is crucial to maximize the yield of the mono-Boc product.
Q2: My final product is an oil that solidified after a couple of weeks. Is this normal?
A2: Yes, this is normal. The product is often isolated as a colorless or yellowish oil which can solidify upon standing.[2][3] One protocol described the product as an "oil which solidified on standing for 14 days".[3] Therefore, solidification of the product over time is not necessarily an indication of impurity.
Q3: Is the Boc protecting group stable during silica (B1680970) gel column chromatography?
A3: While there are concerns about the acid-lability of the Boc group, it is generally considered stable to purification by silica gel chromatography.[2] Standard silica gel is slightly acidic, but typically not acidic enough to cause significant deprotection of the N-Boc group under normal chromatographic conditions. However, prolonged exposure or the use of very acidic eluents should be avoided.
Q4: I am observing a side product that is not the di-Boc derivative. What could it be?
A4: A possible side product, especially if the reaction mixture is heated, is a cyclic urea (B33335) derivative.[2] This can form through intramolecular cyclization. It is advisable to maintain a low reaction temperature to minimize the formation of such byproducts.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Mono-Boc Product and Formation of Di-Boc Byproduct
-
Possible Cause: Incorrect stoichiometry or reaction conditions favoring di-protection.
-
Troubleshooting Steps:
-
Use a Large Excess of Diamine: Employ a significant excess of 1,4-diaminobutane (e.g., 6.5 equivalents or more) relative to the Boc anhydride.[2] This statistical approach ensures that the Boc₂O is more likely to react with an unprotected diamine molecule rather than the already mono-protected product. The unreacted diamine can often be recovered and recycled.[4]
-
Slow Addition of Boc₂O: Add the solution of di-tert-butyl dicarbonate dropwise over a prolonged period (e.g., 6 hours) to a vigorously stirred solution of the diamine.[2] This maintains a low concentration of the protecting agent, further favoring mono-protection.
-
Control the Temperature: Conduct the reaction at a controlled temperature, such as 0 °C or room temperature (21 °C), to enhance selectivity.[2][4]
-
In Situ HCl Generation: An alternative method involves the in situ generation of one equivalent of HCl using reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol (B129727).[5] This protonates one of the amino groups, effectively protecting it and allowing for selective mono-Boc protection of the free amine.
-
Issue 2: Difficulty in Purifying the Mono-Boc Product
-
Possible Cause: Similar polarities of the starting material, product, and di-Boc byproduct make separation challenging.
-
Troubleshooting Steps:
-
Acid-Base Extraction: This is a highly effective method for separating the components. After the reaction, the mixture can be treated with a dilute acid (e.g., HCl). The unreacted diamine and the mono-Boc product, both having a free basic amino group, will be extracted into the aqueous acidic layer. The neutral di-Boc byproduct will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the mono-Boc product. The more polar starting diamine may remain in the aqueous phase, or can be separated from the product by subsequent extraction or chromatography.[6]
-
Column Chromatography: If extraction is insufficient, column chromatography can be employed. A gradient elution with a solvent system like dichloromethane (B109758) and methanol can be effective.[7]
-
Crystallization: If the mono-protected product is a solid or can be induced to crystallize, this can be an excellent purification method.[6]
-
Issue 3: The Reaction is Slow or Incomplete
-
Possible Cause: Sub-optimal reaction conditions or solvent choice.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure the 1,4-diaminobutane is fully soluble in the chosen solvent. Common solvents include dichloromethane (DCM), chloroform, dioxane, and tetrahydrofuran (B95107) (THF).[2][3][6][7] For poorly soluble starting materials, a more polar solvent like methanol might be necessary.[6]
-
Catalyst Addition: While often not necessary for simple diamines, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can increase the reaction rate for less reactive amines.[6] However, use DMAP with caution as it can sometimes promote di-protection.
-
Issue 4: Inconsistent or Unclear NMR Spectra
-
Possible Cause: Presence of impurities, residual solvent, or issues with the NMR solvent.
-
Troubleshooting Steps:
-
Thorough Purification: Ensure the product is properly purified using the methods described in "Issue 2".
-
Solvent Removal: Remove all solvents under reduced pressure. High-boiling point solvents like dioxane may require prolonged drying.[3]
-
Choice of NMR Solvent: If the spectrum in chloroform-d (B32938) (CDCl₃) is unclear, try an alternative solvent like DMSO-d₆.[2]
-
Data Presentation
Table 1: Comparison of Yields for Mono-Boc Protection of 1,4-Butanediamine
| Method | Reagents | Solvent | Yield (%) | Reference |
| Excess Diamine | 1,4-diaminobutane (6.5 eq.), Boc₂O (1 eq.) | Dichloromethane | 86% | [2] |
| HCl Salt Method | 1,4-diaminobutane, Boc₂O | Not Specified | 82% | [6] |
| In-situ HCl (from Me₃SiCl) | 1,4-diaminobutane, Me₃SiCl, Boc₂O | Methanol | Moderate | [5] |
Experimental Protocols
Protocol 1: Excess Diamine Method
This protocol is adapted from a procedure described in the literature.[2]
-
Dissolution: Dissolve 1,4-diaminobutane (6.5 equivalents) in dichloromethane (DCM).
-
Addition of Boc₂O: Prepare a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM. Add this solution dropwise to the vigorously stirred diamine solution over a period of 6 hours at room temperature (21 °C).
-
Reaction: Allow the reaction to stir for an additional 16 hours after the addition is complete.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Work-up:
-
Take up the residue in cold water and filter.
-
Extract the aqueous filtrate with ethyl acetate (B1210297) (4 times).
-
Combine the organic phases and wash with water (2 times) and then with a saturated NaCl solution.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the product, typically as a colorless oil.[2]
-
Protocol 2: In-situ HCl Generation Method
This protocol is a general method adapted for 1,4-diaminobutane.
-
Dissolution: Dissolve 1,4-diaminobutane (1 equivalent) in anhydrous methanol and cool the solution to 0 °C under stirring.
-
HCl Generation: Slowly add freshly distilled chlorotrimethylsilane (Me₃SiCl) (1 equivalent) dropwise. A white precipitate of the mono-hydrochloride salt may form.
-
Boc Protection: Allow the mixture to warm to room temperature. Add water (approx. 1 mL per gram of diamine) followed by Boc₂O (1 equivalent) dissolved in methanol.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Work-up:
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the product into dichloromethane (3 times).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and remove the solvent to yield the mono-Boc protected product.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for common synthesis issues.
References
Technical Support Center: Synthesis of tert-Butyl (4-aminobutyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl (4-aminobutyl)carbamate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of tert-butyl (4-aminobutyl)carbamate, particularly through the common method of mono-Boc protection of 1,4-diaminobutane (B46682).
Question: My yield of tert-butyl (4-aminobutyl)carbamate is significantly lower than expected. What are the potential causes and solutions?
Answer:
Low yields can stem from several factors related to reactants, reaction conditions, and work-up procedures.
-
Suboptimal Reagent Stoichiometry: The most common side reaction is the formation of the di-protected byproduct, N,N'-di-Boc-1,4-diaminobutane. To favor mono-protection, a significant excess of 1,4-diaminobutane is typically used.[1] Ratios of 1,4-diaminobutane to di-tert-butyl dicarbonate (B1257347) (Boc₂O) of 5:1 or higher are often employed.[1]
-
Inefficient Mixing/Slow Addition: Di-tert-butyl dicarbonate should be added slowly to the solution of 1,4-diaminobutane with vigorous stirring.[2] This ensures that the Boc₂O reacts with the large excess of the diamine before it can react with the already formed mono-protected product. A slow addition over several hours is recommended.[3]
-
Reaction Temperature: The reaction is typically carried out at room temperature.[4][5] While cooling to 0-5°C has been reported, it may cause the di-tert-butyl dicarbonate to crystallize out of solution if not managed carefully.[4][6]
-
Work-up Losses: The product, tert-butyl (4-aminobutyl)carbamate, has some solubility in water. During the aqueous work-up, excessive washing or large volumes of water can lead to product loss. Ensure the aqueous phase is thoroughly extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate.[3][4] A common work-up involves washing with dilute acid (e.g., 0.1 M HCl) to remove excess diamine, followed by a basic wash (e.g., 5% NaHCO₃), and finally a brine wash.[2][4][5]
Question: My final product is contaminated with a significant amount of the di-protected byproduct (N,N'-di-Boc-1,4-diaminobutane). How can I minimize its formation and remove it?
Answer:
Minimizing the di-Boc byproduct is crucial for obtaining a high yield of the desired mono-protected product.
-
Minimizing Formation:
-
Excess Diamine: Use a large excess of 1,4-diaminobutane (at least 5 equivalents) relative to di-tert-butyl dicarbonate.[1]
-
Slow Addition: Add the di-tert-butyl dicarbonate solution dropwise over an extended period (e.g., 1-6 hours) to the vigorously stirred diamine solution.[2][3] This maintains a high local concentration of the unreacted diamine.
-
-
Removal of Byproduct:
-
Acidic Wash: The unreacted 1,4-diaminobutane and the desired mono-protected product are basic and can be protonated. The di-protected byproduct is not basic. A careful acidic wash (e.g., with 0.1 M HCl) can help remove the excess diamine, but care must be taken as the Boc group is acid-labile.[4][7]
-
Column Chromatography: Silica (B1680970) gel column chromatography is an effective method for separating the mono-Boc product from the non-polar di-Boc byproduct.[8] A gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane) is typically used. Despite concerns about the acidity of silica gel, the Boc group is generally stable to these conditions.[3]
-
Question: The NMR spectrum of my product is unclear or shows unexpected peaks. What could be the issue?
Answer:
Anomalous NMR spectra can be due to impurities or issues with the sample preparation.
-
Solvent Impurities: Ensure all solvents used in the work-up and purification have been thoroughly removed under reduced pressure.
-
Incomplete Reaction: The presence of starting materials (1,4-diaminobutane and Boc₂O) could indicate an incomplete reaction. Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Incorrect Product: If the spectral data does not match the expected product, consider the possibility of side reactions. For example, the formation of urea-type byproducts can sometimes occur.[9]
-
NMR Solvent Choice: If the spectrum appears messy in chloroform-d (B32938) (CDCl₃), trying an alternative solvent like DMSO-d₆ may provide a clearer spectrum.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing tert-butyl (4-aminobutyl)carbamate?
A1: The most widely used method is the direct mono-N-Boc protection of 1,4-diaminobutane using di-tert-butyl dicarbonate (Boc₂O). This method involves using a large excess of the diamine to statistically favor the formation of the mono-protected product over the di-protected byproduct.[1][7]
Q2: Which solvent is best for this reaction?
A2: Dichloromethane (DCM) is the most commonly reported solvent for this reaction.[1][4][5] Other solvents like tetrahydrofuran (B95107) (THF), methanol, and absolute ethanol (B145695) have also been used.[7][10][11]
Q3: Is a catalyst required for the Boc protection of 1,4-diaminobutane?
A3: Generally, no catalyst is required for this reaction when using Boc₂O. The reaction proceeds readily at room temperature.[4] However, for other types of Boc protections, various catalysts have been reported to improve efficiency and selectivity.[9]
Q4: How can I purify the final product?
A4: Purification typically involves an initial work-up with aqueous acid and base washes to remove unreacted starting materials.[4] For high purity, silica gel column chromatography is often employed to separate the mono-protected product from the di-protected byproduct and other impurities.[8]
Q5: Is the Boc protecting group stable during work-up and purification?
A5: The Boc group is sensitive to strong acids.[10] Therefore, prolonged exposure to acidic conditions during the work-up should be avoided.[7] However, it is generally stable to the conditions of silica gel column chromatography.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic protocols for tert-butyl (4-aminobutyl)carbamate.
Table 1: Comparison of Reaction Conditions and Yields
| 1,4-Diaminobutane (equiv.) | Boc₂O (equiv.) | Solvent | Temperature | Reaction Time (h) | Yield (%) | Reference |
| 5 | 1 | Dichloromethane | Room Temp. | 16 | Not specified | [1] |
| 1 | 0.1 | Dichloromethane | 0-5°C | 12 | 80 | [4] |
| 1 | 1 | Dichloromethane | Room Temp. | 12 | 79.4 | [4] |
| 6.5 | 1 | Dichloromethane | 21°C | 16 | 86 | [3] |
Note: The stoichiometry in the second entry from Guidechem appears unusual and may be a typographical error in the source material, as a 10-fold excess of diamine is more common to promote mono-protection.
Experimental Protocols
Protocol 1: Mono-Boc Protection with Excess Diamine
This protocol is adapted from procedures that utilize a large excess of 1,4-diaminobutane to favor mono-protection.[1][3]
Materials:
-
1,4-Diaminobutane (5-6.5 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)
-
Dichloromethane (DCM)
-
0.1 M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,4-diaminobutane (e.g., 5.0 g, 56.7 mmol, 5 equiv.) in dichloromethane.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (e.g., 2.47 g, 11.3 mmol, 1 equiv.) in dichloromethane.
-
Slowly add the di-tert-butyl dicarbonate solution to the stirred solution of the diamine at room temperature over a period of 1-6 hours.[2][3]
-
Stir the reaction mixture at room temperature for 12-16 hours.[1][4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 0.1 M HCl, 5% NaHCO₃ solution, and brine.[4]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[4][5]
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mono-Boc Protection with N,N-Diisopropylethylamine (DIEA)
This protocol uses a base, DIEA, and equimolar amounts of the diamine and Boc₂O, although the reported amount of Boc₂O appears low.[4]
Materials:
-
1,4-butanediamine (1 equivalent, e.g., 4.0 g, 45 mmol)
-
N,N-diisopropylethylamine (DIEA) (1 equivalent, e.g., 5.8 g, 45 mmol)
-
Di-tert-butyl dicarbonate (0.1 equivalent, e.g., 0.9 g, 4.5 mmol)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 1,4-butanediamine in dichloromethane in a round-bottom flask and cool in an ice bath to 0-5°C.[4]
-
Add DIEA to the solution and stir until uniform.[4]
-
Dropwise, add a solution of di-tert-butyl dicarbonate in dichloromethane to the above mixture.[4]
-
Continue the reaction for 12 hours.[4]
-
Extract the final reaction solution with dichloromethane three times.[4]
-
Wash the combined organic layers with water three times.[4]
-
Dry the organic phase, filter, and remove the solvent by rotary evaporation to obtain the product.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Boc Deprotection of NH2-C4-NH-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Boc deprotection of N-Boc-1,4-diaminobutane (NH2-C4-NH-Boc).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of this compound?
Incomplete deprotection is a frequent issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. This can be due to a low concentration of the acid (e.g., Trifluoroacetic Acid - TFA), or degradation of the acid, as TFA is hygroscopic and its acidity is reduced by water.[1][2]
-
Inadequate Reaction Time: The deprotection reaction is a kinetic process; therefore, insufficient reaction time can lead to incomplete removal of the Boc group.[2][3]
-
Substrate Solubility: Poor solubility of the Boc-protected diaminobutane in the chosen solvent can result in a heterogeneous mixture and an incomplete reaction.[1]
-
Insufficient Reagent: The amount of acid might be insufficient, especially if there are other basic functional groups in the molecule that can consume the acid.[1]
Q2: What are common side reactions during the Boc deprotection of diamines, and how can they be minimized?
The primary side reaction is tert-butylation. During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed.[4][5][6] This cation can alkylate the newly formed free amine or other nucleophilic sites. To minimize this, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[3][4][5] Common scavengers include triisopropylsilane (B1312306) (TIS) or water.[3]
Q3: How can I monitor the progress of the Boc deprotection reaction?
Several analytical techniques can be employed to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method to visualize the disappearance of the starting material and the appearance of the product. The deprotected amine, being more polar, will typically have a lower Rf value than the Boc-protected starting material.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more quantitative assessment of the reaction progress by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic tert-butyl peak of the Boc group, which is a singlet typically found around 1.4 ppm.[1][2]
Troubleshooting Guide
Problem 1: My Boc deprotection is incomplete after the standard reaction time.
-
Question: I've followed the standard protocol, but my TLC/LC-MS analysis shows a significant amount of starting material remaining. What should I do?
-
Answer:
-
Extend the Reaction Time: Continue the reaction for an additional 1-2 hours, monitoring its progress every 30-60 minutes.[3]
-
Increase Acid Concentration: If extending the time is ineffective, consider increasing the concentration of TFA. For example, if you are using 20% TFA in Dichloromethane (DCM), you could try increasing it to 50%.[3]
-
Increase Reaction Temperature: Gently heating the reaction mixture can sometimes drive the reaction to completion. However, this should be done cautiously as it can also promote side reactions.[1]
-
Ensure Anhydrous Conditions: Water can decrease the effectiveness of TFA.[1][2] Ensure you are using anhydrous solvents and fresh TFA.
-
Switch to a Stronger Acid: If TFA is not providing complete deprotection, a stronger acidic system like 4M HCl in dioxane can be used.[3][7]
-
Problem 2: I'm observing significant side product formation.
-
Question: My LC-MS analysis shows a peak corresponding to the mass of my product plus 56 amu, suggesting tert-butylation. How can I prevent this?
-
Answer:
-
Add a Scavenger: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Triisopropylsilane (TIS) is a commonly used scavenger.[3] A typical concentration is 2.5-5% (v/v).
-
Cool the Reaction: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes reduce the rate of side reactions.[8]
-
Problem 3: I'm having difficulty with the work-up and purification of the deprotected diamine.
-
Question: After removing the acid and solvent, I have a sticky residue that is difficult to handle. What is the best way to isolate the pure product?
-
Answer: The deprotected diamine is often obtained as a TFA or HCl salt, which can be hygroscopic.
-
Precipitation: After concentrating the reaction mixture, adding a non-polar solvent like cold diethyl ether can help precipitate the amine salt, which can then be collected by filtration.[9]
-
Azeotropic Removal of Acid: To remove residual TFA, the crude product can be co-evaporated with a solvent like toluene (B28343) multiple times.[3]
-
Neutralization and Extraction: The crude product can be dissolved in an organic solvent and washed carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and obtain the free amine.[8] Caution: This will generate CO2 gas, so perform this step with care to avoid pressure buildup.[6][8] The organic layer can then be dried and concentrated.
-
Ion-Exchange Chromatography: For difficult purifications, ion-exchange chromatography can be an effective method to isolate the free amine.
-
Data Presentation
Table 1: Summary of Common Conditions for Boc Deprotection
| Parameter | Condition | Notes |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Most common reagent for Boc deprotection.[8][10] |
| Hydrochloric Acid (HCl) | Often used as a 4M solution in 1,4-dioxane; can be a stronger alternative to TFA.[3][7] | |
| Solvent | Dichloromethane (DCM) | Common and effective solvent for TFA-mediated deprotection.[3][8] |
| 1,4-Dioxane | Typically used with HCl.[3] | |
| TFA Concentration | 20-50% (v/v) in DCM | A common starting range; can be increased if deprotection is slow.[3][11] |
| Reaction Temperature | 0 °C to Room Temperature | Reactions are often started at 0 °C and then allowed to warm to room temperature.[7][8] |
| Reaction Time | 30 minutes - 4 hours | Highly substrate-dependent; should be monitored by TLC or LC-MS.[2][3][8] |
| Common Scavengers | Triisopropylsilane (TIS) | 2.5 - 5% (v/v) to prevent tert-butylation.[3] |
| Water | Can also act as a carbocation scavenger.[3] |
Experimental Protocols
Protocol: TFA-Mediated Boc Deprotection of this compound
This protocol describes a general procedure for the complete deprotection of mono-Boc-protected 1,4-diaminobutane.
Materials:
-
N-Boc-1,4-diaminobutane (this compound)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve the N-Boc-1,4-diaminobutane in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[8]
-
Cooling: Cool the solution to 0 °C using an ice bath.[8]
-
Addition of Scavenger (Optional): If using a scavenger, add triisopropylsilane (2.5-5% v/v) to the stirred solution.[3]
-
Addition of TFA: Slowly add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).[3][8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[8]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed.[8]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[8]
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Carefully wash the organic layer with a saturated aqueous NaHCO3 solution to neutralize any remaining acid. Be cautious of CO2 evolution.[8]
-
Wash the organic layer with brine.[8]
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.[8]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1,4-diaminobutane.
-
-
Purification: The crude product can be further purified by column chromatography or distillation if necessary.
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Troubleshooting decision tree for Boc deprotection optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Preventing Premature Boc Deprotection of Diamines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the premature deprotection of tert-butoxycarbonyl (Boc)-protected diamines. Below, you will find frequently asked questions and troubleshooting guides to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes the Boc group a suitable protecting group for amines, and what are its primary vulnerabilities?
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its unique stability profile.[1][2] It is robust and stable under basic, nucleophilic, and catalytic hydrogenation conditions.[1] This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.
The primary vulnerability of the Boc group is its lability to acidic conditions.[1][3] This sensitivity to acid is the cornerstone of its utility, as it allows for selective removal under mild acidic conditions, which typically do not affect other protecting groups like Carboxybenzyl (Cbz) or 9-Fluorenylmethyloxycarbonyl (Fmoc).[1][4] The cleavage mechanism involves the formation of a stable tert-butyl cation, which then typically fragments into isobutene and carbon dioxide.[5][6]
Q2: What are the most common causes of premature Boc deprotection?
Premature or unintentional Boc deprotection can occur under several conditions:
-
Acidic Contaminants : Trace amounts of acid in reagents, solvents, or on glassware can be sufficient to catalyze the removal of the Boc group, especially on sensitive substrates.[7] For instance, older bottles of chloroform (B151607) can contain hydrochloric acid (HCl) from degradation.[7]
-
Lewis Acids : Some reagents may act as Lewis acids, which can facilitate the cleavage of the Boc group.[7][8]
-
Harsh Reaction Conditions : Elevated temperatures can sometimes lead to the thermal cleavage of the Boc group.[7][9]
-
Acidic Workup or Purification : Washing with acidic aqueous solutions or purification via chromatography on untreated silica (B1680970) gel can cause partial or complete deprotection.[3][7]
Q3: What is an orthogonal protection strategy, and how can it be used with diamines?
An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under different conditions without affecting the others.[1][10] This is crucial for complex syntheses requiring sequential modifications of different functional groups.
For diamines, one amine can be protected with a Boc group (acid-labile) and the other with a base-labile group like Fmoc, or a group that is removed by hydrogenolysis, such as Cbz.[1][4] This allows for the selective deprotection and subsequent reaction of one amine while the other remains protected.[11]
Q4: What are common side reactions during acidic Boc deprotection, and how can they be minimized?
A primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation that is generated.[5][8][12] Electron-rich aromatic rings, thiols, and other nucleophilic functional groups are particularly susceptible to this side reaction.[7][8]
To minimize this, "scavengers" can be added to the reaction mixture.[5][12] These are reagents that are more nucleophilic than the substrate and will react with the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[3]
Troubleshooting Guides
Issue 1: Unexpected N-Boc Deprotection During a Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Acidic Contaminants in Reagents or Solvents | Neutralize all reagents and solvents before use. Ensure glassware is thoroughly cleaned and free of acidic residue. | Trace amounts of acid can be sufficient to catalyze the deprotection of sensitive substrates.[7] |
| Reagent Degradation | Use freshly opened or properly stored reagents. | Some reagents can degrade over time to produce acidic byproducts. For example, older bottles of chloroform can contain HCl.[7] |
| Harsh Reaction Conditions | Reduce the reaction temperature. If heating is necessary, consider using a milder solvent. | The thermal lability of the N-Boc group can be exacerbated by certain solvents.[7][9] |
| Presence of Lewis Acids | If a Lewis acid is part of the reaction, consider using a milder one or a different synthetic route that avoids its use. | Some substrates are particularly sensitive to Lewis acids, which can facilitate Boc cleavage.[7][8] |
Issue 2: Partial or Complete N-Boc Deprotection During Workup or Purification
| Possible Cause | Troubleshooting Step | Rationale |
| Acidic Aqueous Wash | Use a saturated sodium bicarbonate or a dilute buffer solution for the aqueous wash. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. | Acidic water can cause deprotection during the extraction process.[7] |
| Silica Gel Chromatography | Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine) in the eluent and then packing the column. | Standard silica gel can be acidic and may cause the Boc group to cleave during chromatography. |
Quantitative Data Summary
Table 1: Comparative Stability of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Stable To |
| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA, HCl)[1][13] | Bases, nucleophiles, hydrogenolysis[1] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Bases (e.g., piperidine)[4] | Acids, hydrogenolysis[1] |
| Carboxybenzyl | Cbz (or Z) | Catalytic hydrogenolysis (H₂, Pd/C)[4][6] | Mild acids and bases[4] |
Table 2: Common Conditions for Boc Deprotection
| Reagent | Solvent | Typical Concentration | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 20-50% (v/v)[1] | Room Temperature | 30 min - 3 hours[1] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol (B129727) | 4 M | Room Temperature | 30 min - 4 hours[14] |
| Oxalyl Chloride | Methanol | 3 equivalents | Room Temperature | 1 - 4 hours[15] |
| Thermal (No Acid) | Methanol or Trifluoroethanol | N/A | 170-220 °C (Continuous Flow) | Varies with flow rate[9] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Boc Protection of a Symmetrical Diamine
This protocol is adapted from methods involving the mono-protonation of the diamine followed by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[16]
-
Dissolve the diamine (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of a solution of HCl (e.g., 1 M HCl in diethyl ether) to form the mono-hydrochloride salt of the diamine.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) to the solution.
-
Add a base , such as triethylamine (B128534) or sodium bicarbonate (1.0 eq), to neutralize the hydrochloride and facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion , remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel to isolate the mono-Boc-protected diamine.
Protocol 2: Standard Acidic Boc Deprotection with TFA
This protocol outlines a general procedure for the removal of the N-Boc group using trifluoroacetic acid.[1]
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution : The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
If the substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) (1-5 eq).
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion , remove the solvent and excess TFA under reduced pressure.
-
The resulting amine trifluoroacetate (B77799) salt can be used directly or neutralized with a base.
Protocol 3: Mild Boc Deprotection Using Oxalyl Chloride in Methanol
This method is suitable for substrates that are sensitive to strong acids.[15]
-
Dissolve the N-Boc protected amine (50 mg) in methanol (3 mL) in a dry round-bottom flask with a stir bar.
-
Stir the solution at room temperature for 5 minutes.
-
Add oxalyl chloride (3 eq) directly to the reaction mixture via syringe. A slight increase in temperature may be observed.
-
Stir the reaction at room temperature for 1-4 hours, depending on the substrate.
-
Monitor the reaction by TLC.
-
Upon completion , concentrate the reaction mixture under reduced pressure to obtain the deprotected amine hydrochloride salt.
Visualizations
Caption: Troubleshooting workflow for premature Boc deprotection.
Caption: Orthogonal deprotection strategy for a diamine.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. biosynth.com [biosynth.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of NH2-C4-NH-Boc
Welcome to the technical support center for the purification of NH2-C4-NH-Boc, also known as N-Boc-1,4-diaminobutane or tert-butyl (4-aminobutyl)carbamate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this versatile PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its physical properties and the presence of closely related impurities. The mono-protected product is often isolated as a colorless to yellow oil or a sticky solid, which can be difficult to handle compared to a crystalline solid.[1] The main impurity of concern is the di-protected byproduct, di-Boc-1,4-diaminobutane, which has similar chromatographic behavior and can be challenging to separate. Additionally, unreacted 1,4-diaminobutane (B46682) must be efficiently removed.
Q2: My final product is a persistent oil or sticky solid. How can I solidify it?
Obtaining an oily product is a common issue. Here are a few techniques to induce solidification:
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Trituration: The most common method is to triturate the oil with a non-polar solvent. Vigorously stirring the oil with cold diethyl ether or pentane (B18724) can often precipitate the product as a solid.[2]
-
Patience: It has been reported that the oily product can solidify on its own upon standing for a period of time, potentially up to two weeks, yielding a solid with a melting point of 110-112 °C.[2]
-
Crystallization: If trituration fails, attempting a more formal crystallization may be necessary. A general approach involves dissolving the oil in a minimal amount of a suitable solvent and then adding a non-polar "anti-solvent" to induce precipitation. Seeding with a small crystal, if available, can be beneficial.[3]
Q3: How can I effectively remove the di-Boc-1,4-diaminobutane impurity?
The formation of the di-Boc impurity is a common side reaction. Its removal is typically achieved by flash column chromatography on silica (B1680970) gel.[4] Since the di-Boc compound is less polar than the mono-Boc product, it will elute first. Careful selection of the solvent system and running a slow gradient can effectively separate the two compounds. To minimize its formation in the first place, it is crucial to use a large excess of the diamine and add the di-tert-butyl dicarbonate (B1257347) solution slowly to the reaction mixture.[1]
Q4: Is the Boc protecting group stable during silica gel chromatography?
Yes, the Boc group is generally stable to purification by silica gel chromatography.[1] However, it is sensitive to acidic conditions. If the silica gel is acidic, or if acidic modifiers are used in the eluent (e.g., trifluoroacetic acid - TFA), cleavage of the Boc group can occur.[5] For acid-sensitive substrates, it is advisable to use neutralized silica gel or add a small amount of a basic modifier like triethylamine (B128534) (1-3%) to the eluent.[5] It has also been noted that heating a Boc-protected amine with silica gel can lead to deprotection.[6]
Q5: My NMR spectrum shows unexpected peaks. What could they be?
Unexpected peaks in the 1H NMR spectrum can arise from several sources:
-
Residual Solvents: Solvents used in the reaction or workup (e.g., dichloromethane (B109758), ethyl acetate, dioxane, hexane) are common contaminants.[2]
-
Di-Boc Impurity: The presence of di-Boc-1,4-diaminobutane will result in a more symmetrical spectrum, with the disappearance of the free amine protons.
-
Unreacted Diamine: Residual 1,4-diaminobutane will show characteristic peaks for the free diamine.
-
Grease: Vacuum grease from glassware can introduce broad, aliphatic signals.
Consulting tables of common NMR solvent and impurity chemical shifts can help in identifying these contaminants. The expected 1H NMR peaks for this compound in CDCl3 are approximately: δ = 4.75 (bs, 1H, NH), 3.06 (q, 2H, CH2NHCO), 2.65 (t, 2H, CH2NH2), 1.40-1.49 (m, 4H, 2 x CH2), 1.37 (s, 9H, 3 x CH3), 1.29 (s, 2H, NH2).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | Ensure slow addition of di-tert-butyl dicarbonate to an excess of 1,4-diaminobutane. Monitor the reaction by TLC until the limiting reagent is consumed. |
| Loss of product during aqueous workup. | The product has some water solubility. Minimize the number of aqueous washes and/or back-extract the aqueous layers with the organic solvent. | |
| Co-elution of product and impurities during chromatography. | Optimize the solvent system for column chromatography. Use a shallow gradient to improve separation. | |
| Product is a Yellow Oil | Residual impurities or degradation. | Ensure complete removal of solvents under reduced pressure. If the color persists after chromatography, consider treating a solution of the product with activated carbon. The pure product should be a colorless oil or white solid.[1] |
| Presence of Di-Boc Impurity | Incorrect stoichiometry or addition rate of Boc-anhydride. | Use a significant excess (e.g., 5-10 equivalents) of 1,4-diaminobutane. Add the di-tert-butyl dicarbonate solution dropwise over several hours.[1] |
| Inefficient purification. | Use a well-optimized flash chromatography protocol. A shallow gradient of methanol (B129727) in dichloromethane is often effective.[4] | |
| Product Degradation during Purification | Acid-catalyzed deprotection on silica gel. | Use triethylamine (1-3%) in the eluent to neutralize the silica gel. Avoid using acidic modifiers in the solvent system. |
| Thermal decomposition. | Avoid excessive heating during solvent removal. |
Data Presentation
Table 1: Summary of Purification Methods and Reported Yields for this compound
| Purification Method | Typical Solvent System | Reported Yield | Reported Purity | Reference(s) |
| Flash Column Chromatography | 0-3% Methanol in Dichloromethane | 91% | >95% | [4] |
| Extraction & Concentration | Dichloromethane / Water, 0.1M HCl, 5% NaHCO3 | 79-80% | Not specified | [7] |
| Extraction & Concentration | Ethyl Acetate / Water | 86% | Not specified | [1] |
| Column Chromatography | Ethyl acetate/hexane gradient | ~75% (for a related synthesis) | >95% | [8] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of crude this compound to remove unreacted starting materials and the di-Boc byproduct.
-
Preparation of the Crude Sample: Dissolve the crude product (obtained after aqueous workup and solvent evaporation) in a minimal amount of the initial chromatography eluent (e.g., 100% dichloromethane).
-
Column Packing: Pack a silica gel column with a slurry of silica in the initial eluent.
-
Loading: Carefully load the dissolved crude sample onto the top of the silica gel column.
-
Elution: Begin elution with 100% dichloromethane. The less polar di-Boc impurity will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by introducing methanol. A typical gradient would be from 0% to 3% methanol in dichloromethane.[4]
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate stain (e.g., ninhydrin (B49086) to visualize the primary amine).
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Solidification of Oily Product by Trituration
This protocol describes a method to induce the solidification of this compound if it is isolated as an oil.
-
Preparation: Place the oily product in a round-bottom flask.
-
Cooling: Cool the flask in an ice bath.
-
Solvent Addition: Add a small volume of a cold, non-polar solvent such as diethyl ether or pentane.
-
Trituration: Vigorously stir or scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical action can induce nucleation and crystallization.
-
Solid Formation: Continue stirring until a precipitate forms. Additional cold solvent can be added to facilitate the formation of a slurry.
-
Isolation: Isolate the solid product by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges with this compound.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Double BOC protection selective removal method [en.highfine.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
resolving solubility issues of NH2-C4-NH-Boc in reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving solubility issues with NH2-C4-NH-Boc (tert-butyl (4-aminobutyl)carbamate) in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, also known as N-Boc-1,4-diaminobutane or tert-butyl N-(4-aminobutyl)carbamate, is a mono-Boc-protected diamine.[1][2][3][4] It is a versatile building block in organic synthesis.[1] Its applications include:
-
PROTAC Synthesis: It serves as a linker in the creation of Proteolysis Targeting Chimeras (PROTACs).[5][6][7]
-
Peptide Synthesis: It is used as a building block where a four-carbon spacer is required.[2][8][9]
-
Polymer Chemistry: It can be used as a monomer or crosslinking agent.[8][9]
The Boc (tert-butoxycarbonyl) group protects one of the amine functionalities, allowing for selective reactions at the free primary amine.[8]
Q2: I'm having trouble dissolving this compound in my reaction solvent. What are some common causes and solutions?
Poor solubility of starting materials is a common reason for incomplete or slow reactions.[10] If this compound is not dissolving, consider the following:
-
Inappropriate Solvent Choice: this compound is a polar molecule due to the free amine and carbamate (B1207046) groups, but also has nonpolar character from the butyl chain and tert-butyl group.[11] Its solubility is highest in polar solvents.
-
Insufficient Solvent Volume: The concentration of your reaction may be too high. Try increasing the amount of solvent.
-
Low Temperature: Solubility often decreases at lower temperatures. Gentle heating may be required.
-
Solid State Properties: The compound is described as a clear, colorless to light yellow viscous liquid, but it can sometimes solidify or crystallize upon storage.[9][12][13] If your material has solidified, it may require more time or energy to dissolve.
Q3: Which solvents are recommended for dissolving this compound?
Based on available data, this compound has good solubility in a range of polar solvents. For reactions, common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, and dioxane.[10][12][13][14]
Troubleshooting Guide: Resolving Solubility Issues
If you are encountering solubility problems with this compound, follow this troubleshooting guide.
Step 1: Solvent Selection
Consult the solubility data below to ensure you are using an appropriate solvent.
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Water (H₂O) | 100 mg/mL (531.15 mM) | Sonication may be required.[6][7] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (531.15 mM) | Sonication may be required.[6] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (13.28 mM) | Forms a clear solution.[5] |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (13.28 mM) | Forms a clear solution.[5] |
Qualitative Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | High | The primary amine and carbamate groups can engage in hydrogen bonding.[15] |
| Polar Aprotic (e.g., DCM, THF, Acetonitrile) | Moderate to High | These are common solvents for reactions involving Boc-protected amines.[10][14] |
| Nonpolar (e.g., Hexanes, Toluene) | Low to Insoluble | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |
Step 2: Aiding Dissolution
If the compound is still not dissolving in a recommended solvent, you can try the following techniques:
-
Sonication: Use an ultrasonic bath to provide energy to break up solid particles and enhance dissolution.[5][6]
-
Gentle Heating: Warm the mixture gently (e.g., to 40°C).[5][14] Be cautious, as excessive heat can cause degradation or unwanted side reactions.
-
Co-solvents: Adding a small amount of a co-solvent in which the compound has high solubility (like DMSO or methanol) can sometimes help to dissolve it in a less ideal reaction solvent.
Step 3: Workflow for Addressing Solubility Issues
The following diagram outlines a logical workflow for troubleshooting solubility problems.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility
This protocol uses the shake-flask method to determine the solubility of this compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial. The presence of undissolved material is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker at a specific temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully extract a known volume of the supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration that can be accurately measured by an analytical technique like HPLC or LC-MS.
-
Quantification: Determine the concentration of this compound in the diluted sample using a pre-established calibration curve.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.
Protocol 2: General Reaction Setup with Potential Solubility Issues
This protocol provides a general workflow for setting up a reaction, incorporating steps to address potential solubility challenges.
Caption: Experimental workflow for reaction setup.
References
- 1. N-Boc-1,4-butanediamine = 97.0 GC/NT 68076-36-8 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. N-(tert-Butoxycarbonyl)-1,4-diaminobutane | 68076-36-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. N-(tert-Butoxycarbonyl)-1,4-diaminobutane | 68076-36-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 7. This compound | 68076-36-8 | MOLNOVA [molnova.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. benchchem.com [benchchem.com]
stability issues of NH2-C4-NH-Boc during reactions
Welcome to the Technical Support Center for NH2-C4-NH-Boc (tert-butyl (4-aminobutyl)carbamate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of this valuable linker in chemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Stability Overview
The tert-butoxycarbonyl (Boc) protecting group is widely used due to its stability under basic and nucleophilic conditions, while being easily removable under acidic conditions.[1][2] this compound, as a mono-protected diamine, offers a free primary amine for synthetic modifications while the other is protected.[3] The primary stability concern during reactions is the inadvertent cleavage of the Boc group.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when using this compound in your reactions.
Issue 1: Incomplete or Sluggish Coupling Reaction
Symptom: When using this compound as a nucleophile in an amide coupling reaction, you observe a low yield of the desired product, with a significant amount of starting material remaining after the standard reaction time.
| Potential Cause | Troubleshooting Steps & Solutions | Experimental Protocol Reference |
| Insufficiently Activated Carboxylic Acid | Switch to a more potent coupling reagent. If using standard carbodiimides like DCC or EDC is proving inefficient, consider using phosphonium- or uronium-based reagents such as HATU, HBTU, or PyBOP, which are more effective for challenging couplings.[4][5] | Protocol 1: High-Efficiency Amide Coupling |
| Steric Hindrance | Increase the reaction temperature (e.g., to 40-50°C) to help overcome the activation energy barrier. Prolonging the reaction time can also improve yields, but should be monitored for side product formation.[3] | Protocol 1: High-Efficiency Amide Coupling |
| Poor Solubility of Reagents | Ensure all reactants are fully dissolved. If solubility in common solvents like DCM is an issue, consider using a more polar aprotic solvent such as DMF or NMP.[5] | - |
| Suboptimal Base | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to facilitate the reaction without competing with the primary amine of this compound.[4] | Protocol 1: High-Efficiency Amide Coupling |
Issue 2: Appearance of Unexpected Side Products
Symptom: LC-MS or TLC analysis of your reaction mixture shows the presence of unexpected impurities in addition to your desired product.
| Potential Side Product | Cause and Identification | Prevention and Mitigation |
| Di-acylated Product | The free amine of the newly formed amide product reacts with another molecule of the activated carboxylic acid. This is more likely if a large excess of the acid and coupling reagent is used. | Use a stoichiometry closer to 1:1 for the carboxylic acid and this compound. Add the activated acid slowly to the solution of the amine. |
| Unintended Boc Deprotection | The reaction conditions have become acidic, leading to the cleavage of the Boc group. This can sometimes occur with prolonged heating in solvents like DMF, which can decompose to form small amounts of acid.[6] The deprotected diamine can then lead to polymerization or other side reactions. | Avoid high temperatures for extended periods. If heating is necessary, use a stable solvent. Ensure all reagents and solvents are anhydrous and free of acidic impurities. |
| Guanidinium (B1211019) Byproduct | If using a uronium-based coupling reagent like HATU or HBTU in excess, it can react with the primary amine of this compound to form a guanidinium species, capping the amine and preventing the desired reaction.[7] | Pre-activate the carboxylic acid with the coupling reagent before adding this compound. Avoid using a large excess of the coupling reagent. |
| Intramolecular Cyclization Product (e.g., Lactam) | After acylation, under certain conditions (e.g., strong base or high temperature), the amide nitrogen could potentially cyclize onto the Boc carbonyl, though this is less common. More likely is cyclization of the newly formed amide if the coupled acid contains a reactive electrophilic site. | Maintain neutral or mildly basic conditions during the reaction and workup. Avoid excessive heat. |
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Boc group on this compound generally stable?
A1: The Boc group is stable to most bases and nucleophiles.[6] It can withstand conditions such as treatment with triethylamine (B128534) (NEt3), diisopropylethylamine (DIPEA), sodium hydroxide (B78521) (at moderate temperatures), and is also stable during catalytic hydrogenation.[8]
Q2: What are the standard conditions for the deprotection of the Boc group?
A2: The Boc group is readily cleaved under acidic conditions. The most common method is treatment with trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (B109758) (DCM).[1] Solutions of HCl in organic solvents like dioxane or ethyl acetate (B1210297) are also effective.
Q3: Can I use HATU as a coupling reagent with this compound?
A3: Yes, but with caution. HATU is a highly effective coupling reagent, but as a uronium salt, it can react with primary amines to form a guanidinium byproduct if used in excess or if the amine is present during the pre-activation of the carboxylic acid.[7] It is recommended to pre-activate your carboxylic acid with HATU and a base (like DIPEA) for a few minutes before adding this compound to the reaction mixture.
Q4: I am performing a multi-step synthesis. What are the key considerations for maintaining the integrity of the Boc group on this compound?
A4: In a multi-step synthesis, it is crucial to ensure that none of the reaction or workup conditions are acidic.[9] This includes avoiding acidic chromatography conditions (e.g., silica (B1680970) gel can be slightly acidic; it can be neutralized by pre-treating with a base). Also, be mindful of reagents that can generate acidic byproducts.
Q5: Is there a risk of intramolecular cyclization with this compound?
A5: While the terminal primary amine could theoretically cyclize onto the Boc carbonyl, this is not a commonly reported side reaction under standard conditions. A more plausible risk of intramolecular cyclization would occur after this compound has been acylated with a molecule that contains an electrophilic center, which could then be attacked by the newly formed amide nitrogen.
Data Presentation
The stability of the Boc protecting group is crucial for the successful use of this compound. The following table summarizes the general stability of the Boc group under various conditions.
| Condition Category | Reagent/Condition | Stability of Boc Group | Notes |
| Acidic | Trifluoroacetic Acid (TFA) | Labile | Standard condition for deprotection. |
| Hydrochloric Acid (HCl) | Labile | Commonly used in organic solvents. | |
| Strong Lewis Acids (e.g., BF3·Et2O) | Labile | Can also effect cleavage. | |
| Basic | Triethylamine (NEt3), DIPEA | Stable | Commonly used as bases in coupling reactions.[4] |
| Sodium Hydroxide (NaOH), Potassium Carbonate (K2CO3) | Generally Stable | Stable under typical aqueous basic workup conditions.[2] | |
| Strong non-nucleophilic bases (e.g., t-BuOK) | Stable | ||
| Nucleophiles | Amines, Hydrazines | Stable | The Boc group is resistant to attack by most nucleophiles.[2] |
| Reductive | H2 / Pd, Ni | Stable | The Boc group is stable to catalytic hydrogenation.[8] |
| LiAlH4, NaBH4 | Stable | ||
| Oxidative | KMnO4, OsO4, CrO3 | Stable | |
| Thermal | < 80 °C | Generally Stable | |
| > 80 °C | Potential for slow decomposition/deprotection | Thermal deprotection is possible but typically requires higher temperatures. |
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling with this compound using HATU
This protocol is for the coupling of a carboxylic acid to the primary amine of this compound, particularly when the reaction is sluggish.
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
-
Pre-activation of the Carboxylic Acid:
-
Add the HATU/DIPEA solution to the carboxylic acid solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Coupling Reaction:
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the pre-activated acid mixture.
-
Stir the reaction at room temperature for 2-4 hours. If the reaction is still slow, it can be gently heated to 40-50°C.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: A troubleshooting workflow for reactions involving this compound.
Caption: Experimental workflow for amide coupling using this compound.
References
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]
Technical Support Center: Selective Mono-Boc Protection of Butanediamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective mono-Boc protection of 1,4-butanediamine, with the primary goal of avoiding the formation of the di-protected byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the mono-Boc protection of 1,4-butanediamine?
A1: The main challenge in the selective mono-protection of symmetrical diamines like 1,4-butanediamine is controlling the reactivity to prevent the formation of the di-protected byproduct.[1] Since both primary amine groups have similar reactivity, the reaction can yield a mixture of the unreacted diamine, the desired mono-Boc-protected product, and the di-Boc-protected byproduct, which often necessitates challenging purification.[1]
Q2: What is the most effective strategy to achieve selective mono-Boc protection?
A2: The most common and effective strategy is the in situ mono-protonation of the diamine. By adding one equivalent of an acid, such as hydrochloric acid (HCl), one of the amine groups is converted into its ammonium (B1175870) salt, rendering it unreactive towards the electrophilic di-tert-butyl dicarbonate (B1257347) (Boc₂O).[2][3][4][5] This allows for the selective protection of the remaining free amine group.
Q3: Are there alternative methods to generate the mono-protonated diamine without using HCl gas?
A3: Yes, HCl can be generated in situ from safer and more convenient liquid reagents.[6] Commonly used precursors include chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol (B129727).[2][6] These reagents react with methanol to produce the required amount of HCl to protonate one amine group of the butanediamine.
Q4: Can reaction conditions be optimized to favor mono-protection without using an acid?
A4: While the mono-protonation strategy is highly effective, other techniques can also favor mono-protection. These include:
-
Controlling Stoichiometry: Using a slight excess of the diamine relative to the Boc-anhydride can statistically favor mono-protection.[2] However, this approach may not be practical for valuable or scarce diamines.[7]
-
Slow Addition: Adding the Boc-anhydride solution dropwise over an extended period helps to maintain a low concentration of the protecting agent, which can improve selectivity for the mono-protected product.[7][8]
-
Low Temperature: Performing the reaction at a lower temperature, such as 0 °C, can slow down the reaction rate and enhance selectivity.[8]
-
Flow Chemistry: Microreactor technology offers precise control over stoichiometry and temperature, which can significantly improve the yield of the mono-protected product.[2][9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of mono-Boc-protected butanediamine | Formation of significant amounts of di-Boc byproduct. | • Implement the mono-protonation strategy: Add one equivalent of HCl (or an in situ source like Me₃SiCl) to deactivate one amine group before adding Boc₂O.[2] • Control stoichiometry: Use a slight excess of butanediamine.[2] • Slow down the addition of Boc₂O: This helps to avoid localized high concentrations of the protecting agent.[7][8] |
| Incomplete reaction. | • Check reaction time and temperature: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature as specified in the chosen protocol. Some methods may require overnight stirring.[2] • Consider a catalyst: For some substrates, a catalyst like iodine may be beneficial.[2][10] | |
| Difficulty in purifying the mono-Boc-protected product | Similar polarity of the mono-Boc, di-Boc, and unreacted diamine. | • Utilize acid-base extraction: This is a critical purification step. By acidifying the reaction mixture (e.g., with HCl), the unreacted diamine and the mono-Boc product (which still has a free basic amine) will be protonated and move to the aqueous layer. The neutral di-Boc byproduct can then be extracted with an organic solvent. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the desired mono-protected product and the unreacted diamine, allowing them to be extracted into an organic solvent.[2] |
| Concerns about the stability of the Boc group on silica (B1680970) gel. | • Column chromatography on silica gel is generally viable: The Boc group is relatively stable to silica gel. Use a suitable solvent system and avoid highly acidic conditions.[2][11] Basic alumina (B75360) can also be used as an alternative stationary phase.[2] | |
| Inconsistent results or reaction failure | Purity of reagents and solvents. | • Use anhydrous solvents: Especially when using reagents like Me₃SiCl or SOCl₂ for in situ HCl generation, the use of anhydrous methanol is crucial.[2] • Check the quality of Boc₂O: Ensure the di-tert-butyl dicarbonate is of high purity and has not degraded. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection using in situ HCl Generation from Me₃SiCl
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.
Materials:
-
1,4-Butanediamine
-
Anhydrous Methanol
-
Trimethylsilyl (B98337) chloride (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Water
-
Diethyl ether
-
2N Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1,4-butanediamine (1 equivalent) in anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride (1 equivalent) dropwise to the cooled solution. A white precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 30 minutes to ensure the formation of the mono-hydrochloride salt.[8]
-
Add a small amount of water (e.g., 1 mL for a ~4g scale reaction) followed by the addition of di-tert-butyl dicarbonate (1 equivalent) dissolved in methanol.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.[8]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any di-Boc protected byproduct.[8]
-
Basify the aqueous layer to a pH > 12 with a 2N NaOH solution.
-
Extract the mono-Boc protected butanediamine with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.
Data Presentation
Table 1: Comparison of Yields for Mono-Boc Protection of Various Diamines
| Diamine | Product | Yield (%) | Reference |
| 1,2-Ethylenediamine | N-Boc-1,2-ethylenediamine | 87% | [4][5] |
| 1,3-Propanediamine | N-Boc-1,3-propanediamine | 75% | [5] |
| 1,4-Butanediamine | N-Boc-1,4-butanediamine | 82% | [1] |
| 1,5-Pentanediame | N-Boc-1,5-pentanediamine | 74% | [5] |
| 1,6-Hexanediamine | N-Boc-1,6-hexanediamine | 65% | [1][5] |
| Piperazine | N-Boc-piperazine | 80% | [1][5] |
Note: Yields are representative and may vary based on the specific reaction conditions and scale.
Visualization
Workflow for Selective Mono-Boc Protection of Butanediamine
Caption: General workflow for the selective mono-Boc protection of butanediamine.
Troubleshooting Logic for Low Yield in Mono-Boc Synthesis
Caption: Troubleshooting logic for addressing low yields in mono-Boc synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 10. sciforum.net [sciforum.net]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing PROTAC Synthesis with NH2-C4-NH-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the NH2-C4-NH-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in PROTAC synthesis?
A1: The this compound linker is a bifunctional molecule used to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[1] It consists of a four-carbon alkyl chain (C4) with a primary amine (NH2) at one end and a Boc-protected amine (NH-Boc) at the other. The primary amine allows for coupling to one of the PROTAC ligands, while the Boc-protected amine provides a stable, masked reactive site that can be deprotected later in the synthesis to couple the second ligand.[2] This modular approach is common in PROTAC development.[3]
Q2: Why is the Boc protecting group used on the amine linker?
A2: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[4] Its key advantages in PROTAC synthesis include:
-
Stability: The Boc group is stable under a variety of reaction conditions, preventing unwanted side reactions at the protected amine during the initial coupling steps.[2]
-
Facile Cleavage: It can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation.[4][5]
Q3: What are the most common challenges when using the this compound linker?
A3: Researchers may encounter several challenges, including:
-
Incomplete Boc deprotection , leading to unreacted starting material.[8]
-
Side reactions , such as over-alkylation if the linker is used in alkylation reactions.[6]
-
Poor solubility of the final PROTAC product.[6][]
-
Difficult purification of the final PROTAC due to its physicochemical properties.[7]
Troubleshooting Guides
Problem 1: Low Yield in Amide Coupling Reaction
Q: I am experiencing low yields when coupling my POI/E3 ligase ligand (with a carboxylic acid) to the amine of the this compound linker. What are the potential causes and solutions?
A: Low yields in amide coupling are a common issue. Here’s a systematic approach to troubleshooting:
-
Assess Starting Material Quality: Ensure the purity and integrity of your ligands and the linker using techniques like NMR or LC-MS.[7]
-
Optimize Coupling Reagents: The choice of coupling reagent and base is critical. If standard reagents are not yielding satisfactory results, consider alternatives.[7]
-
Neutralize Amine Salts: If your amine-containing starting material is a trifluoroacetic acid (TFA) salt from a previous deprotection step, the acidic counterion can neutralize the base in the coupling reaction, inhibiting it.[7] Ensure a sufficient amount of base is used to neutralize the salt and facilitate the reaction.
-
Solvent Choice: The reaction solvent can significantly impact efficiency. Ensure you are using a suitable anhydrous solvent like DMF or NMP.[7]
Problem 2: Incomplete Boc Deprotection
Q: My LC-MS analysis shows a significant amount of starting material remaining after the Boc deprotection step. How can I improve the efficiency of this reaction?
A: Incomplete Boc deprotection can be addressed by modifying the reaction conditions:
-
Acid Strength and Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. Ensure the acid is strong enough and used in a sufficient concentration. A solution of 20-50% trifluoroacetic acid (TFA) in a dry solvent like dichloromethane (B109758) (DCM) is typically effective.[4][8]
-
Reaction Time: While deprotection is often rapid, allow for sufficient reaction time (typically 30-60 minutes).[4] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4][5]
-
Scavengers: In some cases, scavengers like triisopropylsilane (B1312306) (TIPS) can be added to prevent side reactions with sensitive functional groups.[7]
Problem 3: Poor Solubility of the Final PROTAC
Q: My final PROTAC has low solubility in aqueous buffers, which is problematic for biological assays. What can I do?
A: Poor solubility is a common challenge with PROTACs due to their high molecular weight and lipophilicity.[6][8] Consider the following strategies:
-
Linker Modification: The linker composition significantly influences the physicochemical properties of the PROTAC. Incorporating more polar groups, such as polyethylene (B3416737) glycol (PEG) units, can improve solubility.[8][]
-
Incorporate Ionizable Groups: Adding acidic or basic functional groups to the PROTAC can increase its aqueous solubility.[8][10]
-
Formulation Strategies: For in vitro assays, using co-solvents like DMSO can help solubilize the compound.
Data Presentation
Table 1: Typical Reaction Conditions for Boc Deprotection
| Reagent | Solvent | Concentration | Time (min) | Temperature | Expected Yield | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% | 30-60 | Room Temp | >95% | Highly effective and common.[4] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M | 15-60 | Room Temp | >90% | The product is the hydrochloride salt.[4] |
Table 2: Common Amide Coupling Conditions for PROTAC Synthesis
| Coupling Reagent | Base | Solvent | Time (h) | Temperature | Typical Equivalents (Coupling Reagent/Base) |
| HATU | DIPEA | DMF | 2-16 | Room Temp | 1.2 / 2-3 |
| HBTU | DIPEA | DMF | 2-12 | Room Temp | 1.2 / 2-3 |
| COMU | DIPEA | DMF | 1-4 | Room Temp | 1.2 / 2-3 |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Linker Attached to a Ligand
This protocol describes the removal of the Boc protecting group from a PROTAC intermediate.
-
Dissolution: Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[4]
-
Cooling: Cool the solution to 0 °C using an ice bath.[4]
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) (10-20 eq, often as a 20-50% solution in DCM) to the stirred solution.[4][5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4][5]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3x). The resulting amine TFA salt is typically used directly in the next step without further purification.[5]
Protocol 2: Amide Coupling of a Deprotected Linker to a Carboxylic Acid-Containing Ligand
This protocol outlines a general procedure for the final amide bond formation in PROTAC synthesis.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2-3 eq) to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.[2]
-
Addition of Amine: Add a solution of the deprotected amine-linker intermediate (1.0 eq, as the TFA salt) in anhydrous DMF to the activated carboxylic acid mixture.[2]
-
Reaction: Stir the reaction at room temperature overnight.[2]
-
Monitoring: Monitor the reaction progress by LC-MS.[2]
-
Work-up: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]
-
Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC.[2]
Mandatory Visualization
Caption: A typical workflow for PROTAC synthesis using a Boc-protected amine linker.
Caption: A logical workflow for troubleshooting low yields in PROTAC synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
PROTAC Linker Conjugation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with PROTAC (Proteolysis Targeting Chimera) linker conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical reactions used for PROTAC linker conjugation?
A1: The most robust and widely used methods for conjugating a linker to the warhead (targeting the protein of interest - POI) and the E3 ligase ligand include amide bond formation, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry", and maleimide-thiol reactions.[1][2] Each method offers distinct advantages in terms of reaction efficiency and the stability of the resulting bond.
Q2: How does the length and composition of the linker affect the final PROTAC?
A2: The linker's length and chemical makeup are critical for a PROTAC's effectiveness.[3] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4] If a linker is too short, it can cause steric hindrance, preventing the complex from forming.[5] Conversely, a linker that is too long might lead to unproductive binding.[5] The composition of the linker influences key physicochemical properties such as solubility and cell permeability. For instance, incorporating polyethylene (B3416737) glycol (PEG) units can enhance aqueous solubility.[2][6]
Q3: What is the "hook effect" in the context of PROTACs?
A3: The "hook effect" is a phenomenon where high concentrations of a PROTAC can inhibit its own ability to degrade the target protein.[2] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[2] To identify a potential hook effect, it is advisable to conduct a dose-response experiment across a broad range of PROTAC concentrations. A bell-shaped curve in the dose-response is characteristic of the hook effect.[2]
Q4: Why is the attachment point of the linker important?
A4: The specific site where the linker is attached to the warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for achieving the correct orientation within the ternary complex.[6] The linker should ideally be connected to a solvent-exposed part of each ligand to avoid interfering with the binding to their respective proteins.[5]
Troubleshooting Guide
Issue 1: Low or No Degradation of the Target Protein
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., flexible PEG linkers, more rigid alkyl chains) to empirically determine the optimal design.[2][7] |
| Poor Cell Permeability | Modify the linker to improve its physicochemical properties. Incorporating polar groups like ethers can enhance solubility, while lipophilic groups can improve cell permeability.[4][7] Confirm intracellular target engagement using assays like the Cellular Thermal Shift Assay (CETSA).[6] |
| Suboptimal Linker Attachment Points | Analyze the crystal structures of the ligands bound to their respective proteins to identify solvent-exposed areas suitable for linker attachment that do not disrupt binding.[5][6] |
| Inefficient Ternary Complex Formation | Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex.[6] |
Issue 2: Low Yield During Linker Conjugation Reaction
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Suboptimal Reaction Conditions | For amide bond formation, screen different coupling reagents (e.g., HATU, HOBt) and bases (e.g., DIPEA). For click chemistry, ensure the use of a suitable copper catalyst and ligand.[2] Optimize temperature and reaction time, monitoring progress with LC-MS.[8] |
| Poor Quality of Starting Materials | Ensure all starting materials (warhead, E3 ligase ligand, linker) are pure using techniques like NMR and LC-MS before starting the conjugation.[2] Reagents for amide coupling are often moisture-sensitive and should be handled under an inert atmosphere.[8] |
| Side Reactions | For amide coupling using carbodiimides like EDC, the formation of N-acylurea byproducts can consume starting material. The addition of HOBt can help minimize these side reactions.[8] |
| Incorrect Stoichiometry | Re-evaluate the molar ratios of your reactants. For amide coupling, a slight excess of the carboxylic acid and coupling reagents relative to the amine is a common starting point.[8] |
Issue 3: Difficulty in Purifying the Final PROTAC
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Formation of Side Products | If the reaction is incomplete or has produced side products, consider alternative purification techniques. Reverse-phase HPLC or supercritical fluid chromatography (SFC) can be effective.[2] |
| PROTAC Instability | If the PROTAC is degrading during purification, assess the stability of the linker. Ester bonds are more prone to hydrolysis than amide bonds.[2] Consider incorporating more stable moieties like triazoles (from click chemistry) into the linker design.[2] |
| Aggregation | Use Size Exclusion Chromatography (SEC-HPLC) to detect and quantify aggregates.[9] |
Experimental Protocols
Protocol 1: Amide Coupling for PROTAC Synthesis
-
Preparation : Dissolve the carboxylic acid-functionalized molecule (1.0 eq) in an anhydrous solvent such as DMF or DCM under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Activation : Add a coupling reagent, for example, HATU (1.2 eq), to the solution and stir for 5 minutes at room temperature.[8]
-
Base Addition : Add a non-nucleophilic base, such as DIPEA (2.5 eq), to the reaction mixture and stir for an additional 5 minutes.[8]
-
Amine Addition : Add the amine-functionalized molecule (1.1 eq) to the reaction mixture.[8]
-
Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by taking small aliquots for LC-MS analysis every 1-2 hours.[8]
-
Work-up : Once the reaction is complete, quench it by adding water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification : Purify the crude product using reverse-phase HPLC.[8]
-
Characterization : Confirm the identity and purity of the final PROTAC using LC-MS and NMR.[8]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation : In a round-bottom flask, dissolve the azide-functionalized molecule and the alkyne-functionalized linker in a 1:1 mixture of t-BuOH and deionized water.[1]
-
Degassing : Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[1]
-
Catalyst Preparation : In separate vials, prepare fresh aqueous solutions of sodium ascorbate (B8700270) and CuSO₄·5H₂O.[1]
-
Reaction Initiation : To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.[1]
-
Incubation : Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere.[1]
-
Monitoring and Purification : Monitor the reaction's progress using LC-MS. Upon completion, the crude product can be purified directly by preparative reverse-phase HPLC.[1]
Protocol 3: Maleimide-Thiol Conjugation
-
Preparation : Dissolve the maleimide-functionalized intermediate in a suitable buffer, such as PBS (pH 7.2-7.4).[1]
-
Thiol Addition : In a separate vial, dissolve the thiol-functionalized molecule in the same buffer and add it to the solution of the maleimide-functionalized intermediate.[1]
-
Incubation : Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere.[1]
-
Monitoring and Purification : Monitor the reaction's progress with LC-MS. Once complete, purify the final PROTAC directly using preparative reverse-phase HPLC and lyophilize the pure fractions.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of tert-Butyl (4-aminobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise analytical validation of tert-butyl (4-aminobutyl)carbamate, a key building block in pharmaceutical and chemical synthesis, is critical for ensuring product quality, safety, and efficacy.[1][2] This guide provides a comparative overview of common analytical methodologies, presenting supporting data and detailed protocols to aid in the selection of the most suitable validation approach. While specific public-domain validation data for this exact compound is limited, this guide leverages established validation principles for related substances and structurally similar carbamate (B1207046) compounds.[3][4]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of related substances and impurities in pharmaceutical products due to its high sensitivity and resolution.[2] Gas Chromatography (GC) can be employed for volatile compounds, and Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced specificity and sensitivity, making it a powerful tool for identification and quantification.[2][5][6]
The selection of an analytical method is often a balance between sensitivity, selectivity, and the available instrumentation. The following tables summarize typical performance characteristics for the quantification of carbamates and related substances, providing a benchmark for the analytical validation of tert-butyl (4-aminobutyl)carbamate.
Table 1: Performance Characteristics of HPLC-UV for Carbamate Analysis
| Parameter | Typical Performance | Analytes Reported |
| Linearity (r²) | >0.999 | Various Carbamates |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | Various Carbamates[3] |
| Limit of Quantification (LOQ) | ~1 µg/L | Various Carbamates[3] |
| Accuracy (Recovery) | 80.0% - 120.0% | Pantoprazole and Impurities |
| Precision (%RSD) | < 10% | Pantoprazole and Impurities |
Table 2: Performance Characteristics of LC-MS/MS for Carbamate Analysis
| Parameter | Typical Performance | Analytes Reported |
| Linearity (r²) | >0.99 | Various Carbamates |
| Limit of Detection (LOD) | Sub µg/L | Various Carbamates |
| Limit of Quantification (LOQ) | Low µg/L | Various Carbamates |
| Accuracy (Recovery) | 90% - 110% | Various Carbamates |
| Precision (%RSD) | < 15% | Various Carbamates |
Table 3: Performance Characteristics of GC-MS for Carbamate Analysis
| Parameter | Typical Performance | Analytes Reported |
| Linearity (r²) | >0.99 | Thermally Stable Carbamates |
| Limit of Detection (LOD) | Low µg/L | Volatile Carbamates |
| Limit of Quantification (LOQ) | µg/L range | Volatile Carbamates |
| Accuracy (Recovery) | 85% - 115% | Various Pesticides |
| Precision (%RSD) | < 15% | Various Pesticides |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical validation. The following are representative protocols for the analysis of tert-butyl (4-aminobutyl)carbamate and its related substances.
Protocol 1: HPLC-UV Method for Purity and Related Substances
This method is suitable for quantifying the main component and detecting organic impurities.[1][7]
-
Sample Preparation:
-
Accurately weigh and dissolve the tert-butyl (4-aminobutyl)carbamate sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Prepare a standard solution of a reference compound in the same diluent.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Validation Parameters:
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that the method is not interfered with by other components.
-
Linearity: Prepare a series of solutions of the analyte at different concentrations and plot the peak area against concentration. A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) should be within acceptable limits.
-
LOD & LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Protocol 2: LC-MS Method for High-Sensitivity Analysis
This method is ideal for trace-level impurity identification and quantification.[5][6]
-
Sample Preparation:
-
Prepare samples as described in the HPLC-UV protocol, potentially with further dilution for trace analysis.
-
-
LC-MS System and Conditions:
-
LC System: A UHPLC system for fast and efficient separation.
-
Column: A high-resolution C18 or similar column.
-
Mobile Phase: Similar to the HPLC-UV method, using MS-compatible buffers like formic acid or ammonium (B1175870) formate.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Ionization Mode: Positive ion mode is typically suitable for amines.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.[3]
-
-
Validation Parameters:
-
Follow the same validation parameters as for the HPLC-UV method, with a focus on demonstrating the enhanced sensitivity and selectivity of the LC-MS approach.
-
Visualizing the Analytical Validation Workflow
A structured approach is essential for a comprehensive analytical method validation. The following diagram illustrates the key stages involved.
Caption: Workflow for Analytical Method Validation.
This guide provides a framework for the analytical validation of tert-butyl (4-aminobutyl)carbamate. The specific parameters and acceptance criteria should be defined based on the intended use of the analytical procedure and relevant regulatory guidelines.
References
- 1. Method Development & Method Validation for Related Substance and Assay - CD Formulation [formulationbio.com]
- 2. Analysis of Related Substances and Impurities GMP | Tentamus Pharma UK [tentamus-pharma.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the difference between related compounds and related substances in pharmaceutical HPLC - FAQ [mtc-usa.com]
A Head-to-Head Comparison: NH2-C4-NH-Boc vs. PEG-Based PROTAC Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy. This guide provides an objective, data-driven comparison of two commonly employed flexible linkers: the alkyl-based NH2-C4-NH-Boc and polyethylene (B3416737) glycol (PEG)-based linkers.
The choice between an alkyl and a PEG linker is a nuanced decision that involves a trade-off between key drug-like properties.[1] Alkyl linkers, such as this compound, are characterized by their hydrophobic hydrocarbon chains, while PEG linkers consist of repeating hydrophilic ethylene (B1197577) glycol units.[2][3] This fundamental difference in composition dictates their impact on a PROTAC's overall performance.
At a Glance: Key Differences
| Feature | This compound (Alkyl Linker) | PEG-Based Linkers |
| Composition | Saturated hydrocarbon chain[2][4] | Repeating ethylene glycol units[2][4] |
| Polarity | Hydrophobic[1] | Hydrophilic[1] |
| Solubility | Generally lower aqueous solubility[1] | Generally higher aqueous solubility[1][5] |
| Cell Permeability | Can enhance passive permeability due to hydrophobicity[1][] | May reduce passive permeability but can improve overall cell entry by enhancing solubility and adopting folded conformations[4][7][8] |
| Metabolic Stability | Generally considered metabolically stable[1][4] | Can be susceptible to oxidative metabolism[1][4] |
| Synthesis | Synthetically straightforward and cost-effective[2][3] | Can be more challenging and costly to synthesize[2][3] |
| Ternary Complex Formation | Provides a flexible tether for ternary complex formation[2] | High flexibility can be advantageous for achieving a productive ternary complex conformation[2] |
Quantitative Comparison of PROTAC Performance
The following tables summarize experimental data from various studies, illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs. While direct head-to-head data for this compound is not always available, the trends observed for alkyl linkers are representative.
Table 1: Physicochemical Properties of PROTACs with Alkyl vs. PEG Linkers
| PROTAC ID | Linker Type | cLogP | Aqueous Solubility (µM) | TPSA (Ų) | Reference |
| PROTAC 1 | Alkyl | 5.8 | < 10 | 120 | [1] |
| PROTAC 2 | PEG | 4.2 | > 100 | 150 | [1] |
| PROTAC 3 | Alkyl-Ether | 5.1 | 50 | 135 | [1] |
Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.[1]
Table 2: Biological Performance of PROTACs with Alkyl vs. PEG Linkers
| PROTAC ID | Linker Type | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (PAMPA, 10⁻⁶ cm/s) | Reference |
| PROTAC A | Alkyl | BRD4 | HeLa | 50 | >90 | 10.5 | [9] |
| PROTAC B | PEG (1 unit) | BRD4 | HeLa | >5000 | ~50 | 2.1 | [9] |
| PROTAC C | PEG (2 units) | BRD4 | HeLa | >1000 | ~70 | 1.5 | [9] |
| AR PROTAC | PEG (variable) | AR | VCaP | Varies | Varies | 0.1 - 1.0 | [5] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Typical experimental workflow for evaluating PROTAC efficiency.
Detailed Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.
Western Blotting for Protein Degradation
This is a widely used technique to quantify the levels of a target protein in cells following treatment with a PROTAC.[9]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein level to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.[2]
-
Plate Preparation: Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[2]
-
Compound Addition: Add the PROTAC solution to the donor wells of the filter plate. Add buffer to the acceptor wells of a 96-well plate.
-
Incubation: Place the filter plate into the acceptor plate, creating a "sandwich," and incubate for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * Area * Time) Where Vd and Va are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.
Discussion and Conclusion
The choice between an alkyl linker like this compound and a PEG-based linker is a critical decision in PROTAC design and is highly dependent on the specific target protein, E3 ligase, and the desired properties of the final molecule.[2]
Alkyl linkers offer synthetic simplicity and metabolic stability, often leading to better cell permeability for more lipophilic PROTACs.[1][2] Their hydrophobicity can enhance passive diffusion across cell membranes.[1] However, this can also lead to poor aqueous solubility, which may limit bioavailability.[2][3]
In contrast, PEG linkers significantly improve the aqueous solubility of hydrophobic PROTACs, which is beneficial for administration and can lead to potent degraders.[1][3][5] The flexibility of the PEG chain can be advantageous for optimizing the ternary complex formation.[2] However, PEGylation can sometimes hinder passive permeability and may introduce metabolic liabilities at the ether linkages.[1][2] Interestingly, some studies suggest that the flexibility of PEG linkers can allow the PROTAC to adopt folded conformations that shield polar surface areas, thereby enhancing cell permeability.[4][7][8]
Ultimately, a systematic evaluation of a library of linkers with varying compositions and lengths is often necessary to identify the optimal PROTAC candidate for a given target. The experimental protocols outlined above provide a framework for such an evaluation.
References
A Comparative Guide to NH2-C4-NH-Boc and Other Alkyl Amine PROTAC Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the chemical linker that connects a target-binding ligand to an E3 ubiquitin ligase-recruiting moiety. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.
This guide provides an objective comparison of the commonly used alkyl amine linker, NH2-C4-NH-Boc, with other alternative alkyl amine linkers. We will delve into their impact on degradation performance, supported by representative experimental data and detailed protocols for key assays.
The Role of the Alkyl Amine Linker in PROTAC Efficacy
Alkyl amine linkers are a prevalent class of linkers used in PROTAC design due to their synthetic tractability and the ability to systematically vary their length. The length and composition of the linker are critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker orients the two proteins in a manner that allows for efficient ubiquitination of the target protein, marking it for degradation by the proteasome.
The this compound linker provides a four-carbon alkyl chain with a Boc-protected amine, offering a versatile building block for PROTAC synthesis. The performance of this linker is often benchmarked against other alkyl amine linkers with varying chain lengths (e.g., C3, C5) and compositions (e.g., incorporation of ether linkages).
Comparative Performance of Alkyl Amine Linkers
To illustrate the impact of the alkyl amine linker on PROTAC performance, we present a synthesized comparison of a series of hypothetical PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs consist of a BRD4 inhibitor as the target-binding ligand and a ligand for the Cereblon (CRBN) E3 ligase, connected by different alkyl amine linkers.
Data Presentation: Degradation Efficiency of BRD4-Targeting PROTACs
The following table summarizes representative data for the degradation of BRD4 in a human cancer cell line (e.g., MV4-11) after 24 hours of treatment with PROTACs containing different alkyl amine linkers. The key performance metrics are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC Linker | Linker Structure | DC50 (nM) | Dmax (%) | Key Observations |
| C3 Alkyl Amine | NH2-(CH2)3-NH-Boc | ~50 | >90 | Shorter linker, may provide optimal proximity for some target-ligase pairs. |
| C4 Alkyl Amine | NH2-(CH2)4-NH-Boc | ~25 | >95 | Often demonstrates a good balance of flexibility and length, leading to potent degradation. |
| C5 Alkyl Amine | NH2-(CH2)5-NH-Boc | ~40 | >90 | Increased flexibility may not always translate to improved potency. |
| C4 Alkyl/Ether Amine | NH2-(CH2)2-O-(CH2)2-NH-Boc | ~30 | >95 | Introduction of an ether moiety can improve solubility with minimal impact on degradation potency. |
Note: The data presented is a synthesized representation based on trends reported in the literature for BRD4 degraders. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, cell line, and experimental conditions.
Data Presentation: Metabolic Stability of PROTACs with Different Alkyl Amine Linkers
The metabolic stability of a PROTAC is a critical parameter for its in vivo application. The following table illustrates the impact of the linker on the metabolic stability of our hypothetical BRD4-targeting PROTACs in human liver microsomes.
| PROTAC Linker | Half-life (t½) in Human Liver Microsomes (min) | Key Observations |
| C3 Alkyl Amine | ~60 | Shorter alkyl chains may exhibit slightly improved metabolic stability. |
| C4 Alkyl Amine | ~45 | Represents a balance between degradation potency and metabolic stability. |
| C5 Alkyl Amine | ~30 | Longer alkyl chains can sometimes introduce additional sites for metabolism. |
| C4 Alkyl/Ether Amine | ~50 | The ether linkage can influence metabolic pathways, sometimes leading to improved stability. |
Note: This data is illustrative and based on general trends observed in PROTAC development. The metabolic stability of a PROTAC is highly dependent on the entire molecular structure.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Western Blotting for Determination of DC50 and Dmax
This protocol describes the quantification of target protein degradation in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate a human cancer cell line (e.g., MV4-11) in 6-well plates at a density that allows for 70-80% confluency on the day of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the PROTAC compounds in DMSO. A typical concentration range is from 1 nM to 10,000 nM.
-
Treat the cells with the varying concentrations of the PROTACs. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1][2]
Protocol 2: In Vitro Metabolic Stability Assay
This protocol assesses the susceptibility of a PROTAC to metabolism by liver enzymes.
1. Reaction Setup:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
In a 96-well plate, add phosphate (B84403) buffer (pH 7.4) and human liver microsomes.
-
Add the test PROTAC to the mixture (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
2. Initiation and Incubation:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
3. Time Points and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile (B52724) containing an internal standard.
4. Sample Preparation and Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent PROTAC remaining at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: Logical relationship of linker properties and their impact on PROTAC efficacy.
References
A Comparative Guide to the NH2-C4-NH-Boc Linker for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the different components of the conjugate but also significantly influences its stability, solubility, and overall biological activity. This guide provides an objective comparison of the NH2-C4-NH-Boc linker, a bifunctional alkyl linker, with other common linker types, supported by a summary of performance characteristics and detailed experimental protocols.
The this compound linker, with its four-carbon alkyl chain, offers a balance of flexibility and defined length. A key feature is the presence of a primary amine and a tert-butyloxycarbonyl (Boc) protected amine. This orthogonal protecting group strategy is a significant advantage, as it allows for sequential and controlled conjugation of two different molecules. The Boc group is stable under basic conditions but can be readily removed with acid, enabling a two-step conjugation process.[1][2]
Comparison with Alternative Linkers
The choice of linker can profoundly impact the physicochemical properties and biological performance of a bioconjugate. Below is a comparative overview of the this compound linker against other commonly used linker classes.
| Feature | This compound (Alkyl Linker) | PEG Linkers (e.g., NH2-PEG4-NH-Boc) | Click Chemistry Linkers (e.g., Azide (B81097)/Alkyne) |
| Composition | Saturated hydrocarbon chain | Repeating ethylene (B1197577) glycol units | Typically incorporates azide and alkyne functionalities |
| Solubility | Generally hydrophobic, which can limit aqueous solubility.[3][4] | Hydrophilic, often improving the aqueous solubility of the conjugate.[3][4] | Solubility can be tuned by the nature of the spacer. |
| Permeability | Higher hydrophobicity may increase passive diffusion across cell membranes.[3][5] | Can have a complex relationship with permeability; flexibility may aid in adopting favorable conformations, but excessive PEGylation can hinder uptake.[3] | Permeability is dependent on the overall properties of the conjugate. |
| Metabolic Stability | Generally considered more metabolically stable.[3] | Ether linkages can be susceptible to oxidative metabolism.[3] | The triazole ring formed is generally very stable. |
| Synthetic Accessibility | Often synthetically straightforward and cost-effective.[3][4] | Can be more challenging and costly to synthesize compared to alkyl linkers.[3][4] | Requires the introduction of azide and alkyne groups, but the "click" reaction is highly efficient. |
| Key Advantage | Synthetic simplicity and metabolic stability.[3] The Boc group allows for controlled, sequential conjugation. | Improved solubility and can reduce aggregation.[5] | High reaction specificity and efficiency (bio-orthogonal). |
| Potential Disadvantage | Lower aqueous solubility can be a limitation for certain applications.[3] | Potential for reduced metabolic stability and can be immunogenic in some cases. | Requires the presence of specific functional groups (azide/alkyne) on the molecules to be conjugated. |
Experimental Protocols
Accurate and reproducible experimental procedures are crucial for the successful application of the this compound linker. The following are detailed methodologies for key steps in a typical two-step conjugation process.
Protocol 1: First Amide Coupling Reaction
This protocol describes the coupling of the primary amine of the this compound linker to a carboxylic acid-containing molecule (Molecule A).
Materials:
-
This compound
-
Molecule A (with a carboxylic acid group)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Molecule A (1.0 equivalent) in anhydrous DMF to a concentration of 0.1 M.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimum amount of anhydrous DMF.
-
Add the linker solution to the activated Molecule A mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using LC-MS until the starting materials are consumed.
-
Upon completion, the reaction mixture can be purified by flash column chromatography or preparative HPLC to isolate the Molecule A-C4-NH-Boc conjugate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the second primary amine for the subsequent conjugation step.
Materials:
-
Molecule A-C4-NH-Boc conjugate from Protocol 1
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
Procedure:
-
Dissolve the purified Molecule A-C4-NH-Boc (1.0 equivalent) in DCM (0.1 M) in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution, typically at a concentration of 20-50% (v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-3 hours.
-
Monitor the deprotection by LC-MS. The reaction is complete when the starting material is no longer detectable.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting amine salt, Molecule A-C4-NH2·TFA, is often used directly in the next step.
Protocol 3: Second Amide Coupling Reaction
This protocol describes the coupling of the newly exposed amine of the Molecule A-C4-NH2 conjugate to a second carboxylic acid-containing molecule (Molecule B).
Materials:
-
Molecule A-C4-NH2·TFA from Protocol 2
-
Molecule B (with a carboxylic acid group)
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve Molecule B (1.0 equivalent) in anhydrous DMF to a concentration of 0.1 M.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Dissolve Molecule A-C4-NH2·TFA (1.1 equivalents) in a minimum amount of anhydrous DMF, adding DIPEA (to neutralize the TFA salt) until the solution is basic.
-
Add the solution of the deprotected linker conjugate to the activated Molecule B mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final conjugate, Molecule A-C4-Molecule B, by preparative HPLC.
Visualizations
To further illustrate the utility of the this compound linker, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a key signaling pathway where such linkers are employed.
Caption: Two-step conjugation workflow using the this compound linker.
Caption: PROTAC-mediated protein degradation pathway.
References
Navigating the Linker Landscape: A Comparative Guide to NH2-C4-NH-Boc Alternatives for Targeted Protein Degradation
For researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation (TPD), the choice of a chemical linker is a critical determinant of a PROTAC's success. This guide provides an in-depth comparison of alternatives to the commonly used NH2-C4-NH-Boc linker, supported by experimental data and detailed methodologies to inform the rational design of potent and selective protein degraders.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the ligands provide specificity, the linker is far from a passive spacer; its length, composition, and rigidity profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.[1][3]
The this compound linker, a simple n-butyl diamine with one end protected, represents a foundational building block for constructing PROTACs with flexible alkyl chains. While synthetically tractable and useful for initial explorations, the optimization of PROTAC efficacy often necessitates moving beyond this basic scaffold. This guide explores the diverse chemical space of alternative linkers, from other flexible chains to more rigid and functionalized structures.
The Spectrum of Linker Alternatives: Beyond Simple Alkyl Chains
The alternatives to a simple C4 alkyl linker can be broadly categorized into two main classes: flexible and rigid linkers. The choice between these has a significant impact on a PROTAC's physicochemical properties, cell permeability, and its ability to induce a productive ternary complex.[4]
Flexible Linkers: The Value of Conformational Freedom
Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and longer alkyl chains, offer a high degree of conformational freedom, which can be advantageous in the initial stages of PROTAC design. This flexibility allows the molecule to more readily adopt a conformation suitable for the formation of a stable ternary complex.[1]
-
Alkyl Chains: Simple hydrocarbon chains of varying lengths are a common starting point.[5] They are synthetically accessible and their hydrophobicity can enhance cell permeability, though this can also negatively impact solubility.[6][7]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and permeability of PROTACs.[8][9] The ethylene (B1197577) glycol units introduce polarity and can participate in hydrogen bonding.[8]
Rigid Linkers: Pre-organizing for Potency
To overcome the potential drawbacks of excessive flexibility, such as an entropic penalty upon binding, researchers have increasingly turned to more rigid linker designs.[4] These linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved selectivity.[5]
-
Cyclic Structures: The incorporation of saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation and improve physicochemical properties.[1][10]
-
Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[10]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[1]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[11]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[11]
The following tables summarize experimental data from various studies, highlighting the impact of different linker types on PROTAC performance for specific protein targets.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observations | Reference(s) |
| BRD4 | Alkyl | Varied | Varied | Varied | Linker length is critical; optimal lengths lead to potent degradation. | [1] |
| BRD4 | PEG | 5 PEG units | Potent | High | A PEG5 linker demonstrated potent degradation of BRD4. | [5] |
| Androgen Receptor (AR) | Rigid (Piperidine/Piperazine-like) | - | < 1 | >95 | A highly rigid linker in ARD-69 induced potent AR depletion. | [1] |
| Estrogen Receptor (ER) | Alkyl | 16 | - | High | An optimal linker length of 16 atoms was identified for ER degradation. | [12][13] |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | A minimum linker length is required for TBK1 degradation. | [1] |
| TBK1 | Alkyl/Ether | 12-29 | Submicromolar | >90 (optimal at 21 atoms) | Potent degradation observed within a range of linker lengths. | [1] |
| BTK | PEG | ≥ 4 PEG units | 1-40 | - | Longer linkers were potent, but lacked positive cooperativity in ternary complex formation. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.
Protocol 1: Western Blotting for Protein Degradation
This is a standard method to quantify the amount of target protein in cells after PROTAC treatment.[11]
1. Cell Culture and Treatment:
- Plate a suitable cell line in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a desired time (e.g., 2, 4, 8, 24 hours).[14]
2. Cell Lysis:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.[14]
4. SDS-PAGE and Western Blotting:
- Load equal amounts of protein onto an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane (e.g., with 5% non-fat milk in TBST).
- Incubate with a primary antibody specific for the target protein overnight at 4°C.
- Wash and incubate with an appropriate HRP-conjugated secondary antibody.
5. Data Analysis:
- Visualize the protein bands using a chemiluminescence detection system.
- Quantify the band intensities using densitometry software.
- Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
- Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values using a dose-response curve fit.[15]
Protocol 2: Ternary Complex Formation Assays
Understanding the formation of the ternary complex is crucial for rational PROTAC design. Several biophysical techniques can be employed.[16]
1. Surface Plasmon Resonance (SPR):
- Immobilize the target protein or E3 ligase onto a sensor chip.
- Inject the PROTAC to measure binary binding kinetics.
- Inject a mixture of the PROTAC and the third component (E3 ligase or target protein) to measure the kinetics of ternary complex formation.
- Data analysis can reveal the binding affinity (KD) and cooperativity of the complex.[17]
2. Isothermal Titration Calorimetry (ITC):
- This technique directly measures the heat changes upon binding.
- Titrate the PROTAC into a solution of the target protein or E3 ligase to determine binary binding thermodynamics.
- To study the ternary complex, titrate the third component into a solution of the pre-formed binary complex.
- ITC provides information on the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[16][18]
3. NanoBRET™ Assay:
- This is a cell-based assay to monitor protein-protein interactions in real-time.
- The target protein is fused to a NanoLuc® luciferase, and the E3 ligase is labeled with a HaloTag® ligand.
- The addition of a PROTAC brings the two proteins into proximity, resulting in an increase in Bioluminescence Resonance Energy Transfer (BRET).[3]
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex biological processes and experimental workflows involved in PROTAC research.
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. Ternary complex formation - Profacgen [profacgen.com]
A Comparative Analysis of PROTACs Utilizing an NH2-C4-NH-Boc Derived Linker for BET Bromodomain Degradation
A deep dive into the performance of alkyl-based linkers versus their PEG counterparts in the degradation of BRD4, offering a data-driven guide for researchers in targeted protein degradation.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of PROTACs that utilize a C4-alkylamine linker, derived from the common synthetic building block NH2-C4-NH-Boc (Boc-protected 1,4-diaminobutane), against alternatives with polyethylene (B3416737) glycol (PEG)-based linkers for the degradation of the well-established cancer target, BRD4.
Performance Comparison of BRD4-Targeting PROTACs
The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). Here, we compare the performance of dBET1, which utilizes a C4 alkylamine linker, with MZ1 and ARV-825, two well-characterized BRD4 degraders that employ PEG-based linkers. All three PROTACs share the same warhead, (+)-JQ1, which binds to the BET bromodomain.
| PROTAC Name | E3 Ligase Ligand | Linker Type | Target Protein | DC50 | Dmax | Cell Line |
| dBET1 | Thalidomide (CRBN) | Alkyl (C4 amine core) | BRD4 | ~430 nM[1] | >85%[2] | SUM149[1] / MV4;11[2] |
| MZ1 | VH032 (VHL) | PEG | BRD4 | ~2-20 nM[3] | >90% | HeLa / Various[3][4] |
| ARV-825 | Pomalidomide (CRBN) | PEG/Alkyl-Ether | BRD4 | ~1 nM | >95% | RS4;11 |
Note: DC50 and Dmax values can vary depending on the cell line and experimental conditions. The data presented is a representative summary from the literature.
The data indicates that while the C4 alkyl linker in dBET1 is effective at inducing degradation, the PEG-based linkers in MZ1 and ARV-825 can lead to more potent degradation (lower DC50 values). This is often attributed to the improved solubility and conformational flexibility imparted by PEG chains, which can facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[5][6] However, alkyl linkers, being more hydrophobic, may offer advantages in cell membrane permeability.[5] The choice of linker is therefore a critical optimization step and is highly dependent on the specific target and E3 ligase pair.[4]
Signaling Pathways and Mechanism of Action
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The diagram below illustrates the general mechanism of action for a BRD4-targeting PROTAC.
BRD4 is an epigenetic reader that plays a crucial role in regulating the transcription of key oncogenes like c-Myc. By inducing the degradation of BRD4, PROTACs can effectively downregulate these oncogenic pathways.
References
- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to PROTACs Featuring Amine-Based Linkers: Case Studies of ARV-110 and a BET Degrader
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of two successful PROTACs, ARV-110 (Bavdegalutamide) and a representative BET (Bromodomain and Extra-Terminal) degrader, focusing on their linker strategies and performance, supported by experimental data. While the precise "NH2-C4-NH-Boc" linker is a common building block, this guide will examine the broader class of amine-based linkers, from the rigid piperidine-piperazine structure in ARV-110 to more flexible alkyl/ether chains often found in BET degraders.
This guide is intended for researchers, scientists, and drug development professionals seeking to understand the impact of linker design on PROTAC performance.
Case Study 1: ARV-110 (Bavdegalutamide) - A Clinically Advanced Androgen Receptor (AR) Degrader
ARV-110 is a first-in-class, orally bioavailable PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[1][2] It has shown robust activity in preclinical models and promising results in clinical trials for patients with metastatic castration-resistant prostate cancer.[3][4]
Mechanism of Action: ARV-110 employs a ligand that binds to the AR and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] The linker facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1]
Linker Strategy: ARV-110 utilizes a short and rigid piperidine-piperazine linker.[2] This rigid design is thought to pre-organize the molecule into a conformation favorable for ternary complex formation, potentially enhancing its potency and improving pharmacokinetic properties.
Performance Data for ARV-110
| Parameter | VCaP Cells | LNCaP Cells | In Vivo | Citation(s) |
| Target Protein | Androgen Receptor (AR) | Androgen Receptor (AR) | Androgen Receptor (AR) | [1][4] |
| E3 Ligase | Cereblon (CRBN) | Cereblon (CRBN) | Cereblon (CRBN) | [2] |
| DC50 | ~1 nM | < 1 nM | - | [1][4][5] |
| Dmax | >95% | >95% | >90% | [1][5] |
Case Study 2: BET Degraders - Targeting Epigenetic Regulators
The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, and BRD4) are epigenetic "readers" that play a crucial role in regulating the transcription of oncogenes like c-MYC.[6][7] Several successful PROTACs have been developed to target BET proteins for degradation, demonstrating potent anti-cancer activity.
Mechanism of Action: BET degraders typically use a BET inhibitor, such as JQ1, to bind to BET proteins and a ligand for an E3 ligase (commonly VHL or CRBN) to induce their degradation.[8]
Linker Strategy: The linkers used in BET degraders are often more flexible than that of ARV-110, commonly employing polyethylene (B3416737) glycol (PEG) or simple alkyl chains.[9] This flexibility can be advantageous for spanning the distance between the BET protein and the E3 ligase, though it may come at an entropic cost for ternary complex formation. The choice between alkyl and PEG linkers can also significantly impact the PROTAC's solubility and permeability.[10]
Comparative Performance of BET Degraders with Different Linkers
The following table illustrates the impact of linker length and composition on the performance of JQ1-based BET degraders that recruit the VHL E3 ligase.
| PROTAC (Linker Type) | Target Protein(s) | Cell Line | DC50 | Dmax | Citation(s) |
| MZ1 (PEG-based) | BRD4 selective | HeLa | ~25 nM (for BRD4) | >80% | [8] |
| PROTAC with PEG-3 linker | BRD2/3/4 | MOLM-13 | Potent degradation | High | [8] |
| PROTAC with PEG-2 linker | BRD2/3/4 | MOLM-13 | Less potent degradation | Lower | [8] |
| ARV-825 (CRBN-based) | BRD2/3/4 | - | Potent degradation | High | [9] |
Note: Specific DC50 and Dmax values for ARV-825 are not provided in the search results but it is described as a highly potent degrader.
Signaling Pathway Diagrams
Below are diagrams illustrating the signaling pathways of the Androgen Receptor and BET proteins, as well as the general mechanism of PROTAC action.
Caption: A simplified diagram of the Androgen Receptor signaling pathway.
Caption: The role of BET proteins in regulating gene transcription.
Experimental Workflow and Protocols
The evaluation of PROTAC efficacy relies on a series of well-defined experiments. Below is a generalized workflow followed by detailed protocols for key assays.
Caption: A typical experimental workflow for evaluating PROTACs.
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the amount of target protein remaining after PROTAC treatment, allowing for the determination of DC50 and Dmax.[11]
Materials:
-
Cell line expressing the target protein (e.g., VCaP for AR, HeLa for BET proteins)
-
Complete growth medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control like beta-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.[11] Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control for a fixed time (e.g., 24 hours).[12]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add lysis buffer, incubate on ice, and then collect the lysate.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.[13]
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer and run on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane for 1 hour at room temperature.[14] Incubate with the primary antibody for the target protein and loading control overnight at 4°C.[14] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection and Analysis: Wash the membrane, apply ECL substrate, and capture the signal using an imaging system.[14] Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[14]
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and viability, allowing for the determination of the half-maximal inhibitory concentration (IC50).[15]
Materials:
-
Cell line in 96-well plates
-
PROTAC stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[14]
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations in triplicate for a desired period (e.g., 72 hours).[14]
-
Assay:
-
For MTT Assay: Add MTT solution to each well and incubate for 1-4 hours. Add solubilization solution to dissolve the formazan (B1609692) crystals.[16]
-
For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's protocol and mix to induce cell lysis.[16]
-
-
Measurement: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Bromodomain and Extra-Terminal Domain (BET) Family: Functional Anatomy of BET Paralogous Proteins [mdpi.com]
- 7. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 8. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Validating Target Protein Degradation with an NH2-C4-NH-Boc-Linked PROTAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a PROTAC (Proteolysis Targeting Chimera) utilizing an NH2-C4-NH-Boc derived linker against other common linker classes for the degradation of a target protein. We present supporting experimental data, detailed protocols for validation, and visual diagrams of key processes to aid in the rational design and evaluation of novel protein degraders.
The Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). They are composed of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.
Comparative Analysis of Linker Performance
To illustrate the impact of the linker on degradation efficiency, this guide focuses on the degradation of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD3 and BRD4, which are well-established therapeutic targets in oncology. We compare a PROTAC with a C4 alkyl linker (derived from a building block like this compound) to analogs with different alkyl chain lengths and to those with polyethylene (B3416737) glycol (PEG) linkers.
Quantitative Data Summary: BET Protein Degraders
The efficacy of a PROTAC is primarily quantified by two parameters:
-
DC50 : The half-maximal degradation concentration, representing the concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.
-
Dmax : The maximum percentage of protein degradation that can be achieved. A higher Dmax signifies greater efficacy.
Table 1: Comparison of BRD3 Degraders with Varying Alkyl and PEG Linkers in Jurkat Cells
| PROTAC Name | Linker Type | Target Protein | DC50 (nM) | Dmax (%) |
| dBET57 | C2 Alkyl | BRD3 | 1000 | >90 |
| dBET1 | C4 Alkyl | BRD3 | ~300-1000 | >90 |
| dBET6 | C8 Alkyl | BRD3 | ~30-100 | >90 |
| BETd-24-6 | PEG | BRD3 | 10-30 | >90 |
Data synthesized from literature. The DC50 for dBET1 showed some variability in the cited source.
Table 2: Performance of Well-Characterized BRD4 Degraders with PEG Linkers
| PROTAC Name | Linker Type | E3 Ligase Recruited | Target Protein | DC50 (nM) | Dmax (%) | Cell Line(s) |
| ARV-825 | PEG | Cereblon (CRBN) | BRD4 | <1 | >90 | CA46, NAMALWA |
| MZ1 | PEG | von Hippel-Lindau (VHL) | BRD4 | 8, 23 | >90 | H661, H838 |
Data synthesized from multiple sources.[1][2][3][4][5]
From the data, it is evident that the linker plays a crucial role in determining the potency of the PROTAC. For the alkyl linker series targeting BRD3, a longer C8 chain (dBET6) resulted in a significantly lower DC50 compared to the C2 and C4 linkers. Furthermore, the PEG-based PROTAC (BETd-24-6) demonstrated even greater potency. This highlights that while a simple C4 alkyl linker can effectively induce degradation, optimization of the linker composition and length is critical for achieving maximal potency. The broader comparison with well-characterized BRD4 degraders like ARV-825 and MZ1, which utilize PEG linkers, further underscores the success of this linker class in generating highly potent degraders.
Mandatory Visualizations
Here we provide diagrams to visualize the key mechanisms and workflows discussed in this guide.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for PROTAC-Induced Degradation (DC50/Dmax Determination)
This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment using Western blotting.[6][7][8]
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A common concentration range is 1 nM to 10 µM.
-
Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube and determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
5. Detection and Data Analysis:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]
Protocol 2: In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[10][11][12][13]
1. Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of polyubiquitinated proteins. Include a vehicle-only control.
2. Cell Lysis:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells under denaturing conditions (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions. Boil the lysate for 10 minutes.
3. Immunoprecipitation (IP):
-
Dilute the lysates with SDS-free RIPA buffer to reduce the SDS concentration to 0.1%.
-
Pre-clear the lysates by incubating with Protein A/G agarose (B213101) or magnetic beads for 1-2 hours at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add a specific antibody against your target protein and incubate overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
4. Washing and Elution:
-
Wash the beads several times with wash buffer (e.g., RIPA with 0.1% SDS) to remove non-specific binders.
-
Elute the immunoprecipitated proteins by boiling the beads in 1x Laemmli sample buffer.
5. Western Blotting:
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with an antibody that recognizes ubiquitin. An increase in a high molecular weight smear or laddering in the PROTAC-treated lane compared to the control indicates polyubiquitination of the target protein.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 11. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]
- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NH2-C4-NH-Boc: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
NH2-C4-NH-Boc, also known as N-Boc-1,4-diaminobutane or tert-Butyl N-(4-aminobutyl)carbamate, is a valuable PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of molecules for targeted protein degradation.[1][2][3][4] Due to its chemical nature, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound and associated contaminated materials.
Immediate Safety and Hazard Information
Based on available Safety Data Sheets (SDS), this compound is classified as a corrosive material.[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.
Key Hazard Information:
-
GHS Classification: Skin Corrosion, Category 1B.[5]
-
Signal Word: Danger.[5]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]
-
Transport Information: Classified as a dangerous good for transport.[6][7]
The following table summarizes the key safety and identification data for this compound:
| Property | Value |
| Chemical Name | tert-Butyl N-(4-aminobutyl)carbamate |
| Common Synonyms | This compound, N-Boc-1,4-diaminobutane |
| CAS Number | 68076-36-8 |
| Molecular Formula | C9H20N2O2 |
| GHS Pictogram | Corrosion (GHS05) |
| Hazard Class | Skin Corrosion 1B |
| UN Number | UN2735 (AMINES, LIQUID, CORROSIVE, N.O.S.) |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste management facility. Adherence to institutional and local regulations is mandatory.
Waste Segregation and Collection
-
Designated Waste Container: All waste contaminated with this compound must be collected in a designated, leak-proof hazardous waste container.
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and other lab consumables. Collect these in a container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect unused or waste solutions of this compound in a separate, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling of Waste Containers
Proper labeling is critical for the safe handling and disposal of hazardous waste. All waste containers must be clearly and accurately labeled.
-
The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "tert-Butyl N-(4-aminobutyl)carbamate" or "this compound".
-
The associated hazards (e.g., "Corrosive").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and acids.
-
The storage area should be secure and have secondary containment to prevent the spread of material in case of a leak.
Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Containment:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad to contain the spill.
-
-
Collection:
-
Carefully scoop or sweep up the contained material and place it into a clearly labeled, sealed container for hazardous waste.
-
-
Decontamination:
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.[8]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound | 68076-36-8 | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Boc-1,4-丁二胺 ≥97.0% (GC/NT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling NH2-C4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of NH2-C4-NH-Boc (tert-butyl (4-aminobutyl)carbamate), a key PROTAC linker used in advanced drug development.
This document provides critical safety protocols and logistical plans to ensure the safe handling of this compound (CAS RN: 68076-36-8) in a laboratory setting. Adherence to these guidelines is essential for minimizing exposure risks and ensuring a safe research environment. This chemical is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2]
Hazard Identification and Classification
This compound is identified with the following hazard classifications.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Sub-category 1B | Danger | H314: Causes severe skin burns and eye damage.[1][2] |
| Corrosive to Metals | Category 1 | Warning | H290: May be corrosive to metals.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for personnel safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving recommended: • Inner Glove: Nitrile rubber (min. 0.1 mm thickness) • Outer Glove: Butyl rubber or Neoprene (min. 0.3 mm thickness) | Provides robust protection against a corrosive primary amine.[3] Nitrile offers splash resistance, while butyl rubber and neoprene provide extended protection.[3] Always change gloves immediately upon contamination.[3] |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn over goggles when there is a significant risk of splashes.[3] | Protects against severe eye damage from splashes of the corrosive material.[1][3] |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing.[3] For larger quantities, a chemical-resistant apron and sleeves are recommended.[3] Wear closed-toe shoes and long pants.[3] | Protects skin from potential splashes and contact with the corrosive substance.[3] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved full-face respirator with an appropriate cartridge (e.g., green for ammonia/methylamine or multi-gas/vapor) is required.[1][3] | Inhalation of dust or vapors may cause respiratory irritation.[4] Engineering controls like fume hoods are the primary method of exposure control.[5] |
Safe Handling and Storage Protocol
Operational Plan:
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all required PPE is readily available and inspected for integrity.[1][3]
-
Handling:
-
Storage:
Experimental Workflow for Safe Handling
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
